molecular formula C9H16O3 B3117048 (R)-tert-butyl 3-hydroxypent-4-enoate CAS No. 220861-37-0

(R)-tert-butyl 3-hydroxypent-4-enoate

Cat. No.: B3117048
CAS No.: 220861-37-0
M. Wt: 172.22 g/mol
InChI Key: OBFPCKWYDQCBHO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-butyl 3-hydroxypent-4-enoate (CAS 220861-37-0) is a valuable chiral synthon in organic and medicinal chemistry research. This compound serves as a critical precursor in the synthesis of complex bioactive molecules. Its primary research value lies in its role as a key intermediate for the fatty acid moiety of Rhamnolipids, a class of glycolipidic biosurfactants with significant potential as eco-friendly agrochemicals and biosurfactants . The synthetic pathway to these 3-hydroxy-fatty acid chains leverages the inherent chirality of the starting material to achieve the desired (R)-configuration, avoiding the need for additional enantioselective reactions . The structure features a terminal alkene and a tert-butyl-protected carboxyl group, making it a versatile handle for further chemical modifications, most notably through cross-metathesis reactions to extend the carbon chain . This application is crucial for constructing libraries of analogs to establish structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-hydroxypent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFPCKWYDQCBHO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220861-37-0
Record name tert-butyl (R)-3-hydroxypent-4-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS 220861-37-0 | Critical Chiral Synthon for Beta-Lactamase Inhibitors

Executive Summary & Strategic Utility

(R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0 ) is a high-value chiral building block, primarily utilized in the asymmetric synthesis of cyclic boronic acid derivatives, most notably Vaborbactam (a beta-lactamase inhibitor). Its structural utility lies in the homoallylic alcohol motif combined with a bulky tert-butyl ester .

  • The "tert-butyl" Advantage: Unlike methyl or ethyl esters, the tert-butyl group provides steric shielding, preventing unwanted cyclization or hydrolysis during aggressive downstream modifications (e.g., hydroboration or ozonolysis of the terminal alkene).

  • The "Pent-4-enoate" Versatility: The terminal double bond serves as a "masked" functional group. It can be oxidatively cleaved to an aldehyde (for statin side-chains) or hydroborated to install boron or other heteroatoms (for Vaborbactam).

Physicochemical Identity & Profile
PropertySpecification
CAS Number 220861-37-0 (R-isomer)
Racemate CAS 122763-67-1
IUPAC Name tert-butyl (3R)-3-hydroxypent-4-enoate
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~75-80 °C at 1.5 mmHg (Predicted)
Density ~0.98 g/cm³
Chirality (R)-enantiomer (C3-OH)
Solubility Soluble in MeOH, EtOAc, DCM; Insoluble in water
Synthetic Methodologies & Protocols
A. Preferred Route: Enzymatic Reduction (KRED)

This method reduces the beta-keto ester precursor directly to the (R)-alcohol using an NADPH-dependent ketoreductase.

Reaction Scheme: tert-butyl 3-oxopent-4-enoate + NADPH + H+ --(KRED)--> (R)-tert-butyl 3-hydroxypent-4-enoate + NADP+

Protocol:

  • Substrate Preparation: Dissolve tert-butyl 3-oxopent-4-enoate (100 g) in a biphasic system of Phosphate Buffer (100 mM, pH 7.0) and Butyl Acetate (1:1 v/v) to assist substrate solubility.

  • Cofactor Regeneration: Add Glucose Dehydrogenase (GDH) and Glucose (1.2 eq) to recycle NADP+ back to NADPH.

  • Biocatalysis: Add KRED enzyme (screened for (R)-selectivity, e.g., KRED-P1 series) at a loading of 1-2 wt%.

  • Reaction: Stir at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (pH-stat).

  • Workup: Separate phases. Extract aqueous layer with Ethyl Acetate.

  • Purification: Concentrate organic layers. The product is often pure enough (>98% purity) for downstream use; otherwise, distill under high vacuum.

B. Alternative Route: Lipase-Mediated Kinetic Resolution

If KRED enzymes are unavailable, kinetic resolution of the racemate using Candida antarctica Lipase B (CAL-B) is robust.

Protocol:

  • Acylation: Treat racemic tert-butyl 3-hydroxypent-4-enoate with Vinyl Acetate (3 eq) and CAL-B (immobilized) in MTBE.

  • Selectivity: CAL-B typically acetylates the (R)-enantiomer faster. Crucial: Stop reaction at 50% conversion.

  • Separation: You will obtain (S)-alcohol (unreacted) and (R)-acetate.

  • Hydrolysis: Separate the (R)-acetate by column chromatography and hydrolyze it (mild base, LiOH) to recover the desired (R)-alcohol.

Application Workflows & Signaling

The following diagrams illustrate the critical role of this compound in drug synthesis.

Diagram 1: Vaborbactam Retrosynthetic Analysis

This diagram demonstrates how CAS 220861-37-0 provides the chiral scaffold for the cyclic boronic acid pharmacophore.

VaborbactamSynthesis Vaborbactam Vaborbactam (Beta-Lactamase Inhibitor) CyclicBoronate Cyclic Boronic Acid Intermediate CyclicBoronate->Vaborbactam  Deprotection & Amidation   Hydroboration Stereoselective Hydroboration Hydroboration->CyclicBoronate  Ring Closure   KeyIntermediate (R)-tert-butyl 3-hydroxypent-4-enoate (CAS 220861-37-0) KeyIntermediate->Hydroboration  Install Boron at C4/C5   Precursor tert-butyl 3-oxopent-4-enoate Precursor->KeyIntermediate  Enzymatic Reduction (KRED)  

Caption: Retrosynthetic logic connecting CAS 220861-37-0 to the Vaborbactam pharmacophore.

Diagram 2: Biocatalytic Production Workflow

A self-validating system for generating the (R)-enantiomer with high optical purity.

Biocatalysis Substrate Substrate: beta-keto ester Bioreactor Bioreactor (KRED + GDH) pH 7.0, 30°C Substrate->Bioreactor Cofactors Cofactors: NADPH / Glucose Cofactors->Bioreactor IPC IPC Checkpoint: Chiral HPLC (Target >99% ee) Bioreactor->IPC IPC->Bioreactor Fail (Extend Time) Product Product: (R)-tert-butyl 3-hydroxypent-4-enoate IPC->Product Pass

Caption: KRED-mediated asymmetric reduction workflow with in-process control (IPC) loops.

Quality Control & Analytical Characterization

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H (Daicel).

    • Mobile Phase: Hexane/Isopropanol (95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm (Ester carbonyl absorption).

    • Acceptance Criteria: (R)-isomer > 98.5% ee.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic signals:

      • δ 1.45 (s, 9H, t-Bu).

      • δ 2.4-2.5 (m, 2H, -CH2-COO-).

      • δ 4.5 (m, 1H, -CH(OH)-).

      • δ 5.1-5.3 (m, 2H, =CH2).

      • δ 5.8-5.9 (m, 1H, -CH=).

  • Optical Rotation:

    • [α]D20: Negative (-) in CHCl3 (Note: Sign can vary by solvent; verify against standard).

Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The terminal alkene is susceptible to auto-oxidation over long periods.

  • Stability: The tert-butyl ester is acid-labile. Avoid exposure to strong acids (e.g., TFA, HCl) unless deprotection is intended.

  • Safety: Irritant. Wear standard PPE. No specific high-hazard toxicity reported, but treat as a potential sensitizer.

References
  • PubChem. (2025).[2] tert-butyl (R)-3-hydroxypent-4-enoate (Compound Summary).[3][4] National Library of Medicine. [Link]

  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry. (Describes the use of chiral homoallylic alcohols in Vaborbactam synthesis). [Link]

  • Patel, R. N. (2008).[5] Biocatalytic synthesis of chiral pharmaceutical intermediates.[6] Coordination Chemistry Reviews. (General reference for KRED reduction of beta-keto esters). [Link]

Sources

(R)-tert-butyl 3-hydroxypent-4-enoate physical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and applications of (R)-tert-butyl 3-hydroxypent-4-enoate, a critical chiral building block in pharmaceutical development.

Executive Summary

(R)-tert-butyl 3-hydroxypent-4-enoate is a high-value chiral intermediate predominantly used in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins) and complex natural products. Its structural utility lies in the homoallylic alcohol motif combined with a bulky tert-butyl ester , which provides steric protection against unwanted nucleophilic attacks at the carbonyl center while allowing for selective functionalization of the alkene and hydroxyl groups. This guide synthesizes physical property data, spectroscopic characterization, and handling protocols for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
IUPAC Name tert-butyl (3R)-3-hydroxypent-4-enoate
Common Name (R)-tert-butyl 3-hydroxy-4-pentenoate
CAS Number 220861-37-0 (Specifically (R)-isomer)
Molecular Formula

Molecular Weight 172.22 g/mol
SMILES CC(C)(C)OC(=O)CC=C
Chiral Center C3 (R-configuration)
Structural Significance

The molecule features a terminal alkene and a secondary hydroxyl group in a 1,2-relationship relative to the vinyl group, but a 1,3-relationship relative to the ester carbonyl. This


-hydroxy ester functionality is a hallmark of the "statin side chain" (e.g., Atorvastatin, Rosuvastatin). The tert-butyl group serves as an acid-labile protecting group, stable to basic hydrolysis conditions often used to manipulate the alkene.

Physical Properties Matrix

The following data represents field-consolidated values from experimental synthesis and high-fidelity predictions.

PropertyValue / RangeConditions / Notes
Physical State LiquidColorless to pale yellow oil
Boiling Point (Atm) 237–246 °C (Predicted)Decomposition likely before boiling at 1 atm
Boiling Point (Vac) ~80–85 °C@ 0.5–1.0 mmHg (Estimated based on analogs)
Density 0.98 ± 0.05 g/cm³Liquid at 20 °C
Optical Rotation

+8.4°

, CHCl

[1]
Refractive Index

1.442–1.446Predicted
Flash Point ~98 °CClosed Cup (Predicted)
Solubility HighSoluble in MeOH, EtOAc, CH

Cl

, THF, MTBE
pKa ~14.5Secondary alcohol proton

Critical Note on Optical Rotation: The specific rotation value is small (


). Enantiomeric excess (ee) determination via Chiral HPLC is mandatory for process validation, as polarimetry alone is insufficiently sensitive for high-purity applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data corresponds to the purified liquid in CDCl


.

H NMR (400 MHz, CDCl

):
  • 
     5.87 (ddd, J = 17.2, 10.4, 5.2 Hz, 1H, =CH internal)
    
  • 
     5.33 (dt, J = 17.2, 1.6 Hz, 1H, =CH
    
    
    
    trans)
  • 
     5.14 (dt, J = 10.8, 1.2 Hz, 1H, =CH
    
    
    
    cis)
  • 
     4.52–4.46 (m, 1H, CH-OH)
    
  • 
     3.14 (d, J = 4.8 Hz, 1H, OH)
    
  • 
     2.51 (dd, J = 16.0, 3.6 Hz, 1H, CH
    
    
    
    -COO a)
  • 
     2.43 (dd, J = 16.0, 8.4 Hz, 1H, CH
    
    
    
    -COO b)
  • 
     1.48 (s, 9H, t-Bu)
    

C NMR (100 MHz, CDCl

):
  • 
     171.7 (C=O)
    
  • 
     138.9 (=CH)
    
  • 
     115.1 (=CH
    
    
    
    )
  • 
     81.4 (C-O t-Bu)
    
  • 
     69.0 (CH-OH)
    
  • 
     42.0 (CH
    
    
    
    -COO)
  • 
     28.1 (CH
    
    
    
    t-Bu)
Mass Spectrometry (ESI-MS)[10][11]
  • [M+H]

    
     : 173.1
    
  • [M+Na]

    
     : 195.1
    
  • Fragment Ions: Loss of tert-butyl group (

    
    ) is common, observing peak at m/z 117 (acid fragment).
    

Synthesis & Purity Profile

Primary Synthetic Routes

Two dominant pathways exist for generating the (R)-enantiomer with high optical purity (>98% ee).

  • Enzymatic Kinetic Resolution:

    • Substrate: Racemic tert-butyl 3-hydroxypent-4-enoate.[1][2][3]

    • Catalyst: Candida antarctica Lipase B (CAL-B).[4]

    • Mechanism: Selective acetylation of the (S)-enantiomer, leaving the (R)-alcohol unreacted.

    • Yield: Max 50% (theoretical) for resolution.

  • Asymmetric Hydrogenation (Noyori Type):

    • Substrate: tert-butyl 3-oxopent-4-enoate (beta-keto ester).

    • Catalyst: RuCl

      
      [(R)-BINAP].
      
    • Mechanism: Stereoselective reduction of the ketone.

    • Yield: >90%, >95% ee.[5][6]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the Enzymatic Resolution pathway, which is common in lab-scale preparation.

SynthesisPathway Start Racemic tert-butyl 3-hydroxypent-4-enoate Process Kinetic Resolution (MTBE, 30°C) Start->Process Reagent Vinyl Acetate (Acyl Donor) Reagent->Process Catalyst CAL-B Lipase (Immobilized) Catalyst->Process Catalysis ProductS (S)-Acetate (Acylated Byproduct) Process->ProductS Fast Reaction ProductR (R)-tert-butyl 3-hydroxypent-4-enoate (Target Alcohol) Process->ProductR Unreacted (Slow)

Caption: Enzymatic kinetic resolution using CAL-B lipase to isolate the (R)-enantiomer from a racemic mixture.

Impurity Profile
  • Enantiomer: (S)-tert-butyl 3-hydroxypent-4-enoate.

  • Hydrolysis Product: 3-hydroxypent-4-enoic acid (formed if water is present).

  • Elimination Product: tert-butyl penta-2,4-dienoate (formed under acidic/thermal stress).

Handling, Stability & Storage

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation of the alkene.

Safety (GHS Classification)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Application in Drug Development

(R)-tert-butyl 3-hydroxypent-4-enoate serves as a "chiral staple" for the synthesis of the dihydroxy acid side chain of statins.

Mechanism of Action in Synthesis
  • Chain Extension: The ester group is stable while the alkene is subjected to hydroboration-oxidation or ozonolysis to generate an aldehyde.

  • Aldol Condensation: The resulting aldehyde reacts with a keto-ester to form the characteristic 3,5-dihydroxy heptanoic acid pharmacophore.

StatinApplication Compound (R)-tert-butyl 3-hydroxypent-4-enoate Step1 Ozonolysis / Hydroboration Compound->Step1 Functionalization Intermediate Chiral Aldehyde Intermediate Step1->Intermediate Step2 Chain Extension (Aldol) Intermediate->Step2 + Keto-Ester Final Statin Side Chain (3R,5R-dihydroxy heptanoate) Step2->Final Stereoselective Reduction

Caption: Workflow converting the title compound into the pharmacologically active statin side chain.

Experimental Protocol: Chiral HPLC Method

To verify the optical purity (ee > 98%) of the (R)-isomer.

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (carbonyl absorption).

  • Temperature: 25 °C.

  • Expected Retention:

    • (S)-isomer: ~10–12 min (varies by column age).

    • (R)-isomer: ~13–15 min.

    • Note: Run racemate standard first to confirm elution order.

References

  • Synthesis and Characterization: Young, K.; Xiao, Q.; Zakarian, A. "Total Synthesis and Structural Revision of (+)-Muironolide A." Journal of the American Chemical Society, 2015 , 137(18), 5907–5910. (Cited for NMR and Rotation data of related intermediates). Link

  • Physical Properties: "tert-butyl 3-hydroxypent-4-enoate."[1][3][7][8] PubChem Database, National Center for Biotechnology Information. CID 10975952.[1] Link

  • Enzymatic Resolution: "Lipase-catalyzed kinetic resolution of 3-hydroxy esters." Tetrahedron: Asymmetry, 2002, 13(10), 1089-1092. (General methodology reference).
  • NMR Data Source: "Process Development and Scale-up Total Synthesis of Largazole." National Institutes of Health (PMC). Link

Sources

A Technical Guide to (R)-tert-butyl 3-hydroxypent-4-enoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (R)-tert-butyl 3-hydroxypent-4-enoate is a valuable chiral building block in modern organic synthesis, prized for its versatile functionality that includes a secondary alcohol, a terminal alkene, and a sterically hindered ester. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and spectroscopic signature. It details a robust and highly enantioselective synthetic protocol via the Corey-Bakshi-Shibata (CBS) reduction, explaining the mechanistic basis for its stereochemical control. Furthermore, this document explores the compound's key reactions and its strategic application in the synthesis of complex molecules, particularly within the pharmaceutical industry. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting.

Structural Elucidation and Physicochemical Properties

(R)-tert-butyl 3-hydroxypent-4-enoate is an organic compound featuring a five-carbon backbone.[1] Its structure is defined by a tert-butyl ester at one terminus, a vinyl group (C=C double bond) at the other, and a hydroxyl (-OH) group at the C-3 position.[1] The stereochemistry at this C-3 chiral center is designated as (R), which is crucial for its role in asymmetric synthesis.

The IUPAC name for this compound is tert-butyl (3R)-3-hydroxypent-4-enoate.[2] Its structure contains key functional groups that dictate its reactivity: the nucleophilic secondary alcohol, the electrophilic ester carbonyl, and the terminal alkene, which is amenable to a wide range of addition reactions.[1]

Chemical Structure

Caption: Chemical structure of (R)-tert-butyl 3-hydroxypent-4-enoate.

Physicochemical Data

The properties of this compound make it suitable for a variety of organic transformations. It is typically a colorless to pale yellow liquid, soluble in common organic solvents.[1]

PropertyValueSource
Molecular Formula C₉H₁₆O₃PubChem[2][3]
Molecular Weight 172.22 g/mol PubChem[2]
CAS Number 220861-37-0PubChem[2]
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Storage Inert atmosphere, 2-8°CBLD Pharm[4]
Spectroscopic Characterization

While specific spectra are proprietary to individual suppliers, the expected spectroscopic data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the vinyl protons (typically 5-6 ppm), the proton on the carbon bearing the hydroxyl group (around 4 ppm), the methylene protons adjacent to the ester (around 2.5 ppm), and a large singlet for the nine equivalent protons of the tert-butyl group (around 1.5 ppm). The hydroxyl proton will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the ester carbonyl carbon (around 170 ppm), the two vinyl carbons (115-140 ppm), the carbon bearing the hydroxyl group (around 70 ppm), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

  • IR (Infrared) Spectroscopy: The spectrum will be dominated by a broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), a sharp peak for the C=O stretch of the ester (around 1730 cm⁻¹), and peaks corresponding to the C=C stretch of the alkene (around 1640 cm⁻¹).

Enantioselective Synthesis

The synthesis of enantiomerically pure β-hydroxy esters is a significant challenge in organic chemistry.[5] For (R)-tert-butyl 3-hydroxypent-4-enoate, the most reliable and widely adopted method is the asymmetric reduction of the corresponding prochiral ketone, tert-butyl 3-oxopent-4-enoate. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is exceptionally effective for this transformation.[6][7]

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanistic Insight

The CBS reduction is a powerful method for the enantioselective reduction of a wide range of ketones.[8] Its success lies in the formation of a well-defined, six-membered transition state.[6]

Mechanism:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the (S)-oxazaborolidine catalyst coordinates to a molecule of borane (BH₃), typically from a BH₃•THF solution. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6][9]

  • Ketone Coordination: The precursor ketone, tert-butyl 3-oxopent-4-enoate, coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The coordination occurs preferentially from the sterically more accessible lone pair of the carbonyl oxygen. The bulky tert-butyl ester group and the vinyl group orient themselves to minimize steric hindrance with the catalyst's framework.[6]

  • Face-Selective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to one specific face of the carbonyl carbon through a highly organized, six-membered chair-like transition state.[9] For the (S)-catalyst, this results in the formation of the (R)-alcohol.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to participate in the next catalytic cycle. An acidic workup is performed to hydrolyze the alkoxyborane and yield the final (R)-alcohol product.[6]

CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Ketone tert-Butyl 3-oxopent-4-enoate Coordination Coordination of Ketone to Catalyst-Borane Complex Ketone->Coordination Catalyst (S)-CBS Catalyst (e.g., from (S)-diphenylprolinol) Catalyst->Coordination Borane Borane-THF Complex (BH3•THF) Borane->Coordination Reduction Face-Selective Hydride Transfer Coordination->Reduction Alkoxyborane Alkoxyborane Intermediate Reduction->Alkoxyborane Quench Acidic Quench (e.g., aq. NH4Cl) Alkoxyborane->Quench Extraction Solvent Extraction (e.g., EtOAc) Quench->Extraction Purification Chromatography Extraction->Purification Product (R)-tert-butyl 3-hydroxypent-4-enoate Purification->Product

Caption: Workflow for CBS reduction to synthesize the target compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • tert-Butyl 3-oxopent-4-enoate

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to 0°C.

  • Borane Addition: Slowly add the borane-THF complex (0.6 eq) to the catalyst solution while maintaining the temperature between 0 and 5°C. Stir for 15 minutes.

  • Substrate Addition: In the dropping funnel, prepare a solution of tert-butyl 3-oxopent-4-enoate (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The reaction must be conducted under anhydrous conditions as water can significantly reduce enantioselectivity.[9]

  • Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0°C to consume excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure (R)-tert-butyl 3-hydroxypent-4-enoate.

Synthetic Applications and Drug Development Relevance

The dual functionality of the hydroxyl and vinyl groups makes (R)-tert-butyl 3-hydroxypent-4-enoate a versatile intermediate. The hydroxyl group can act as a nucleophile or be protected, while the alkene can undergo various addition reactions.

  • As a Chiral Precursor: This molecule is a building block for synthesizing more complex chiral molecules. For example, it can be a precursor to chiral β-hydroxy acids and amino acids, which are important constituents of many natural products and pharmaceuticals.[10][11]

  • Influence on Drug Properties: The introduction of a hydroxyl group can be a strategic move in drug design. It can increase solubility and provide a key hydrogen bonding interaction with a biological target. While primary and secondary alcohols can sometimes be metabolic liabilities, the specific placement within a molecule can be beneficial.[12] The compound also serves as a related compound or impurity standard in the synthesis of drugs like Vaborbactam.[1]

  • Key Reactions:

    • Protection/Deprotection: The hydroxyl group can be protected with standard protecting groups (e.g., silyl ethers) to allow for selective reaction at the alkene or ester.

    • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.

    • Epoxidation/Dihydroxylation: The alkene can be stereoselectively converted to an epoxide or a diol.

    • Hydrogenation: The double bond can be reduced to yield the saturated analogue, (R)-tert-butyl 3-hydroxypentanoate.

Safety, Handling, and Storage

Hazard Identification:

  • (R)-tert-butyl 3-hydroxypent-4-enoate is classified as causing serious eye irritation.[2] The racemic mixture is listed as causing serious eye damage.[3]

  • It may be harmful if swallowed, in contact with skin, or if inhaled.

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Avoid all personal contact, including inhalation of vapors.[13]

  • Wash hands thoroughly after handling.[14]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

  • Recommended storage is under an inert atmosphere at 2-8°C to maintain stability.[4]

Conclusion

(R)-tert-butyl 3-hydroxypent-4-enoate stands out as a synthetically useful and highly valuable chiral intermediate. Its reliable and scalable synthesis via asymmetric methods like the CBS reduction allows for its widespread use in research and development. The strategic arrangement of its functional groups provides chemists and drug development professionals with a versatile tool for constructing complex molecular architectures with precise stereochemical control, ultimately accelerating the discovery and synthesis of new therapeutic agents.

References

  • PubChem. tert-butyl 3-hydroxypent-4-enoate | C9H16O3 | CID 11769016. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl (R)-3-hydroxypent-4-enoate | C9H16O3 | CID 10975952. National Center for Biotechnology Information. [Link]

  • Wikipedia. Corey–Itsuno reduction.[Link]

  • PubMed. Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast. National Library of Medicine. [Link]

  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design.[Link]

  • Royal Society of Chemistry. Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions.[Link]

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides.[Link]

  • ChemRxiv. Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow.[Link]

  • YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction.[Link]

  • LookChem. CAS No.220861-37-0,(R)-tert-butyl 3-hydroxypent-4-enoate.[Link]

  • ResearchGate. Asymmetric Synthesis of β-Hydroxy-α-amino Acids | Request PDF.[Link]

  • ACS Publications. Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates.[Link]

  • ISOMERLAB. Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst.[Link]

  • Grokipedia. Corey–Itsuno reduction.[Link]

Sources

Technical Guide: Synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate

[1][2]

Executive Summary

(R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0) is a functionalized chiral ester featuring a terminal alkene and a secondary hydroxyl group.[1] Its structural versatility allows for orthogonal functionalization—the alkene participates in metathesis or oxidation, while the ester serves as a latent acid or alcohol.[1][2]

Key Synthetic Challenge: Unlike saturated


1Aldol Condensation followed by Enzymatic Kinetic Resolution (EKR)2

This guide focuses on the Lipase-Mediated Resolution route, which offers the highest enantiomeric excess (>99% ee) and operational robustness for scale-up.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two phases: the construction of the carbon skeleton via a thermodynamically controlled aldol reaction, followed by the biological resolution of the enantiomers.[1][2]

Structural Disconnection[3]
  • Target: (R)-tert-butyl 3-hydroxypent-4-enoate[3][1]

  • Precursor: Racemic tert-butyl 3-hydroxypent-4-enoate[3][1][2]

  • Starting Materials: tert-Butyl acetate + Acrolein[1][2][4]

Strategic Choice: Why Kinetic Resolution?

Direct asymmetric catalytic methods (e.g., asymmetric allylation) often require expensive chiral ligands or cryogenic conditions that are difficult to scale.[2] Conversely, the

12Amano Lipase PS2

RetrosynthesisTarget(R)-tert-butyl 3-hydroxypent-4-enoate(Target Molecule)RacemateRacemic Mixture(±)-tert-butyl 3-hydroxypent-4-enoateTarget->RacemateEnzymatic Kinetic Resolution(Amano Lipase PS)Starttert-Butyl Acetate + AcroleinRacemate->StartAldol Condensation(LDA, -78°C)

Figure 1: Retrosynthetic logic prioritizing stability and enantiopurity.

Detailed Experimental Protocol

Phase 1: Synthesis of Racemic tert-butyl 3-hydroxypent-4-enoate

This step involves the generation of the lithium enolate of tert-butyl acetate and its addition to acrolein.[1]

Reagents:

  • Diisopropylamine (DIPA)[2]

  • 
    -Butyllithium (
    
    
    -BuLi, 1.6 M in hexanes)[1][4][5]
  • tert-Butyl acetate[1][2][4]

  • Acrolein (freshly distilled or stabilized)[2]

  • Tetrahydrofuran (THF, anhydrous)[2]

Protocol:

  • Enolate Formation: In a flame-dried flask under nitrogen, dissolve DIPA (1.1 equiv) in anhydrous THF. Cool to 0°C. Add

    
    -BuLi (1.1 equiv) dropwise.[1][2][5] Stir for 30 min to form LDA.
    
  • Ester Addition: Cool the LDA solution to -78°C . Add tert-butyl acetate (1.0 equiv) dropwise over 30–60 minutes.[1][2][5] Stir for 1 hour to ensure complete enolization.

  • Aldol Addition: Add acrolein (1.0 equiv) dropwise at -78°C. Critical: Maintain temperature below -70°C to prevent polymerization of acrolein.[1][2]

  • Quench: Stir for 1 hour at -78°C, then quench with saturated aqueous NH

    
    Cl. Allow to warm to room temperature.
    
  • Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc) yields the racemic alcohol as a pale yellow oil.[1][2]

Phase 2: Enzymatic Kinetic Resolution (The Chiral Step)

This is the stereodefining step.[2] Amano Lipase PS selectively acetylates the (S)-enantiomer using vinyl acetate as the acyl donor.[1][2] The (R)-enantiomer is sterically recognized as a "slow" substrate and remains as the free alcohol.[1][2]

Reagents:

  • Racemic tert-butyl 3-hydroxypent-4-enoate[3][1][2]

  • Amano Lipase PS (immobilized on Celite or diatomaceous earth recommended)[2]

  • Vinyl Acetate (Acyl donor)[2]

  • Solvent: Pentane or Hexane (Non-polar solvents enhance lipase activity)[2]

  • Molecular Sieves (4Å)[2]

Protocol:

  • Setup: Dissolve the racemic alcohol (1.0 equiv) in pentane (0.2–0.5 M concentration).

  • Additives: Add Vinyl Acetate (1.0–2.0 equiv) and Amano Lipase PS (approx. 50–60% w/w relative to substrate).[2] Add activated 4Å molecular sieves to scavenge moisture.[1][2]

  • Incubation: Stir the suspension gently at 30°C . Vigorous stirring may grind the enzyme support; orbital shaking is preferred.[1][2]

  • Monitoring: Monitor by HPLC or Chiral GC. The reaction typically reaches 50% conversion in 24–48 hours.[1][2]

    • Checkpoint: Stop the reaction when the conversion of the (S)-enantiomer to the acetate is complete (approx. 50% total conversion).[2]

  • Workup: Filter the mixture through a Celite pad to remove the enzyme. Wash the pad with diethyl ether.[1][2] Concentrate the filtrate.

  • Separation: Perform column chromatography (Silica gel).

    • Fraction 1 (Less Polar): (S)-tert-butyl 3-acetoxypent-4-enoate.[1][2]

    • Fraction 2 (More Polar): (R)-tert-butyl 3-hydroxypent-4-enoate (Target).[1][2]

Stereochemical Mechanism & Data

Mechanism of Selectivity

Lipases generally follow the Kazlauskas Rule for secondary alcohols.[1][2] However, for this specific substrate, the priority of the tert-butyl ester group versus the vinyl group dictates the nomenclature.[1]

  • Enzyme Preference: Amano PS preferentially acylates the spatial arrangement corresponding to the (S)-enantiomer in this specific CIP (Cahn-Ingold-Prelog) context.[1][2]

  • Result:

    • (S)-Enantiomer

      
       Converted to Acetate.[1][2]
      
    • (R)-Enantiomer

      
       Remains as Alcohol.[1][2]
      
Quantitative Data Summary
ParameterValue / ConditionNotes
Yield (Step 1) 85–90%High yield aldol condensation.[1][2]
Yield (Step 2) 40–45%Theoretical max is 50% for resolution.[1][2]
Enantiomeric Excess (ee) >98%For the isolated (R)-alcohol.[2]
Optical Rotation

(c=1.0, CHCl

) for the (R)-isomer.[2]
Key Impurity Polymerized AcroleinAvoided by strict temp control (-78°C).[1][2]

Process Visualization

Synthesis Workflow

SynthesisFlowcluster_0Phase 1: Chemical Synthesiscluster_1Phase 2: Enzymatic ResolutionS1tert-Butyl AcetateS2LDA, THF, -78°CS1->S2IntermediateRacemic Alcohol(±)-3-hydroxypent-4-enoateS2->Intermediate+ S3S3AcroleinEnzymeAmano Lipase PS+ Vinyl AcetateIntermediate->EnzymeSeparationChromatography(Silica Gel)Enzyme->SeparationMixtureProduct_S(S)-Acetate(Byproduct)Separation->Product_SFast ElutingProduct_R(R)-Alcohol(TARGET)Separation->Product_RSlow Eluting

Figure 2: Complete process flow from raw materials to enantiopure target.

Comparison of Methods

MethodFeasibilityScalabilityEnantiopurity
Lipase Resolution (Recommended) High High >98% ee
Asymmetric Allylation (Brown)MediumLow (Cryogenic/Stoichiometric)90–95% ee
Noyori HydrogenationLowLowN/A (Substrate Unstable)
Chiral Pool (from Amino Acids)MediumMediumHigh (steps required)

Expert Insight: While asymmetric hydrogenation is standard for many esters, the instability of the


-keto vinyl ester intermediate121212

References

  • Process Development and Scale-up Total Synthesis of Largazole. Source: National Institutes of Health (PMC).[2] Context: Describes the kilogram-scale preparation of the (R)-alcohol via Amano Lipase resolution for the synthesis of the HDAC inhibitor Largazole. URL:[Link]

  • Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone. Source: Frontiers in Chemistry.[1][2] Context: Validates the condensation of acrolein with tert-butyl acetate and subsequent lipase-biocatalyzed enantioselective acetylation.[1][2] URL:[Link]

  • Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid. Source: Beilstein Journal of Organic Chemistry.[1][2] Context: Documents the instability of tert-butyl 3-oxopent-4-enoate, confirming why the reduction route is disfavored. URL:[Link][2]

A Spectroscopic Guide to (R)-tert-butyl 3-hydroxypent-4-enoate: Structure Elucidation and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of (R)-tert-butyl 3-hydroxypent-4-enoate, a valuable chiral building block in organic synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction

(R)-tert-butyl 3-hydroxypent-4-enoate is a chiral molecule of significant interest in the synthesis of complex organic compounds, including active pharmaceutical ingredients. Its stereocenter and versatile functional groups—a hydroxyl group, a terminal alkene, and a tert-butyl ester—make it a strategic starting material. Accurate and comprehensive spectroscopic analysis is paramount to ensure its identity, purity, and stereochemical integrity throughout synthetic campaigns. This guide provides a detailed interpretation of its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-tert-butyl 3-hydroxypent-4-enoate, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-tert-butyl 3-hydroxypent-4-enoate is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment and spin-spin coupling between neighboring protons provides information on the connectivity of the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.90ddd1HH-4
~5.30d1HH-5a (trans)
~5.15d1HH-5b (cis)
~4.50m1HH-3
~3.00d1H-OH
~2.50dd1HH-2a
~2.40dd1HH-2b
1.45s9H-C(CH₃)₃

Note: Predicted data is based on typical chemical shift values for similar functional groups.

Interpretation of the ¹H NMR Spectrum:

  • The vinyl protons (H-4, H-5a, H-5b) are expected in the downfield region (5.0-6.0 ppm) due to the anisotropic effect of the double bond. H-4 will appear as a doublet of doublet of doublets (ddd) due to coupling with H-3 and the two geminal protons on C-5. The terminal vinyl protons, H-5a and H-5b, will appear as doublets.

  • The methine proton on the chiral center (H-3) is adjacent to the hydroxyl group and the vinyl group, and is therefore shifted downfield to approximately 4.50 ppm. It will exhibit a multiplet pattern due to coupling with the protons on C-2 and C-4.

  • The hydroxyl proton (-OH) is expected to be a broad singlet, though its chemical shift and multiplicity can be variable and dependent on concentration and solvent. A deuterium exchange experiment (shaking the sample with D₂O) would confirm this signal as it would disappear from the spectrum.

  • The methylene protons adjacent to the carbonyl group (H-2a and H-2b) are diastereotopic and will appear as two distinct signals, each as a doublet of doublets (dd), due to geminal coupling and coupling with H-3.

  • The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet at approximately 1.45 ppm, a characteristic upfield signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~171.0C-1 (C=O)
~140.0C-4 (=CH)
~115.0C-5 (=CH₂)
~81.0-C (CH₃)₃
~68.0C-3 (-CHOH)
~42.0C-2 (-CH₂-)
~28.0-C(C H₃)₃

Note: Predicted data is based on typical chemical shift values for similar functional groups.[1][2]

Interpretation of the ¹³C NMR Spectrum:

  • The carbonyl carbon (C-1) of the ester is the most deshielded and will appear at the downfield end of the spectrum, around 171.0 ppm.[2]

  • The alkene carbons (C-4 and C-5) will be in the range of 115.0-140.0 ppm.

  • The quaternary carbon of the tert-butyl group is expected around 81.0 ppm.

  • The carbon bearing the hydroxyl group (C-3) will be found in the region of 68.0 ppm.

  • The methylene carbon (C-2) will be further upfield at approximately 42.0 ppm.

  • The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal around 28.0 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityFunctional Group
~3400Strong, BroadO-H Stretch (Alcohol)
~3080Medium=C-H Stretch (Alkene)
~2980, 2930MediumC-H Stretch (Alkane)
~1730StrongC=O Stretch (Ester)
~1645MediumC=C Stretch (Alkene)
~1150StrongC-O Stretch (Ester)

Note: Predicted data is based on typical IR absorption frequencies.[3][4]

Interpretation of the IR Spectrum:

  • A broad and strong absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.[3]

  • The peak at approximately 1730 cm⁻¹ is a strong indicator of the C=O stretching vibration of the tert-butyl ester.[4]

  • The presence of the alkene is confirmed by the =C-H stretch just above 3000 cm⁻¹ (around 3080 cm⁻¹) and the C=C stretch around 1645 cm⁻¹.[3]

  • The aliphatic C-H stretching vibrations of the methylene and tert-butyl groups will appear just below 3000 cm⁻¹.[4]

  • A strong band in the fingerprint region, around 1150 cm⁻¹ , corresponds to the C-O stretching vibration of the ester.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
172[M]⁺ (Molecular Ion)
157[M - CH₃]⁺
115[M - C₄H₉O]⁺ or [M - OC(CH₃)₃]⁺
101[M - C₄H₉O₂]⁺ or [M - COOC(CH₃)₃]⁺
57[C(CH₃)₃]⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule. The molecular ion peak at m/z 172 may be of low abundance or absent in EI-MS.

Interpretation of the Mass Spectrum:

The fragmentation of (R)-tert-butyl 3-hydroxypent-4-enoate upon electron ionization is expected to proceed through several characteristic pathways:

  • Loss of a methyl group: A peak at m/z 157 would correspond to the loss of a methyl radical from the tert-butyl group.

  • Loss of the tert-butoxy group: Cleavage of the ester C-O bond can lead to the loss of a tert-butoxy radical, resulting in a fragment at m/z 115.

  • McLafferty Rearrangement: While less common for esters with a gamma-hydrogen on a saturated carbon, a McLafferty-type rearrangement could potentially occur.

  • Formation of the tert-butyl cation: A prominent peak at m/z 57 is highly characteristic of compounds containing a tert-butyl group and corresponds to the stable tert-butyl cation.[5]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-tert-butyl 3-hydroxypent-4-enoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: As (R)-tert-butyl 3-hydroxypent-4-enoate is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[6][7][8][9]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.[6]

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of (R)-tert-butyl 3-hydroxypent-4-enoate in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source. The GC will separate the compound from any impurities before it enters the mass spectrometer. A suitable temperature program for the GC oven should be used to ensure good separation and peak shape. The mass spectrometer will scan a mass range of m/z 40-300.[10][11]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of (R)-tert-butyl 3-hydroxypent-4-enoate.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (R)-tert-butyl 3-hydroxypent-4-enoate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Prepare neat film MS Mass Spectrometry (GC-MS) Sample->MS Dilute in solvent Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Sources

(R)-tert-butyl 3-hydroxypent-4-enoate commercial availability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0) is a high-value chiral building block that serves as a critical "linchpin" intermediate in the synthesis of next-generation antibiotics, specifically cyclic boronic acid


-lactamase inhibitors like Vaborbactam .

Beyond its specific industrial application, this molecule represents a versatile scaffold for asymmetric synthesis. It combines a chemically distinct chiral secondary alcohol , a terminal alkene (ready for functionalization via metathesis or hydroboration), and a tert-butyl ester (providing steric bulk and acid-labile orthogonality).

This guide analyzes the commercial landscape, synthetic production routes, and downstream applications of this compound, providing a self-validating protocol for its integration into research and development workflows.

Chemical Identity & Technical Specifications

Before sourcing, verify the identity and specifications to ensure compatibility with sensitive catalytic cycles.

ParameterSpecification
Chemical Name (R)-tert-butyl 3-hydroxypent-4-enoate
Common Synonyms tert-butyl (3R)-3-hydroxy-4-pentenoate; Vaborbactam Intermediate 1
CAS Number 220861-37-0 (Specific (R)-enantiomer) Note: 122763-67-1 refers to the racemate
Molecular Formula C

H

O

Molecular Weight 172.22 g/mol
Chirality (R)-configuration (>97% ee typical for commercial grades)
Physical State Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, MeOH, EtOAc; insoluble in water
Stability Acid-sensitive (ester hydrolysis); Oxidation-sensitive (terminal alkene)

Commercial Landscape

Availability Status
  • Research Scale (mg to 100g): Readily available from specialized chiral building block suppliers (e.g., BLD Pharm, Combi-Blocks, Sigma-Aldrich/MilliporeSigma).

  • Process Scale (kg to MT): Available via contract manufacturing organizations (CMOs). The synthesis is scalable, but bulk inventory is rarely held off-the-shelf due to the specific enantiomeric requirements of downstream buyers.

Supply Chain Considerations
  • Purity Tiers: Most suppliers offer 95% and 97% purity grades. For catalytic applications (e.g., metathesis), the 97% grade is mandatory to minimize catalyst poisoning by trace sulfur or isomeric impurities.

  • Cost Analysis:

    • 1g: ~$20 - $50 USD

    • 25g: ~$150 - $300 USD

    • Price drops significantly for bulk custom orders.

Synthetic Production Routes

Understanding how this molecule is made allows you to anticipate impurity profiles. The commercial route typically avoids enzymatic resolution in favor of Asymmetric Hydrogenation , which offers higher throughput.

Dominant Industrial Route: Noyori Asymmetric Hydrogenation

The synthesis begins with the condensation of tert-butyl acetate and acrolein (or an equivalent) to form the


-keto ester, followed by enantioselective reduction.
  • Precursor Formation: tert-Butyl acetate enolate attacks acrolein to yield tert-butyl 3-oxopent-4-enoate .

  • Asymmetric Reduction: The

    
    -keto ester is subjected to hydrogenation using a Ru(II)-BINAP  or Ru(II)-SEGPHOS  catalyst.
    
    • Selectivity: These catalysts are tuned to reduce the ketone to the alcohol without hydrogenating the terminal alkene.

    • Outcome: High enantiomeric excess (>98% ee) and yield.[1]

Visualizing the Synthesis Flow

SynthesisRoute Start tert-Butyl Acetate + Acrolein KetoEster tert-Butyl 3-oxopent-4-enoate (Beta-Keto Ester) Start->KetoEster Claisen-type Condensation Product (R)-tert-butyl 3-hydroxypent-4-enoate KetoEster->Product Stereoselective Reduction Catalyst Ru(II)-BINAP / H2 (Asymmetric Hydrogenation) Catalyst->Product Catalysis

Figure 1: Industrial synthesis pathway via asymmetric hydrogenation of the beta-keto ester precursor.

Applications & Synthetic Utility

The value of (R)-tert-butyl 3-hydroxypent-4-enoate lies in its role as a divergent intermediate .

A. Case Study: Vaborbactam Synthesis

This molecule is the starting material for Vaborbactam (Vabomere), a cyclic boronic acid beta-lactamase inhibitor. The synthesis demonstrates the molecule's stability and reactivity profile.[2]

  • Protection: The secondary alcohol is protected as a TBS ether (tert-butyldimethylsilyl) to prevent interference during hydroboration.

  • Hydroboration: The terminal alkene undergoes Iridium-catalyzed catalyzed hydroboration with pinacolborane.[3]

  • Homologation: The resulting boronate ester is homologated (Matteson reaction) to extend the carbon chain, eventually cyclizing to form the pharmacophore.

B. General Chiral Pool Utility
  • Metathesis Partner: The terminal alkene is an excellent substrate for Grubbs' catalysts (Cross-Metathesis or RCM) to generate macrocycles.

  • 1,3-Diol Synthesis: Hydroboration/oxidation of the alkene yields a chiral 1,3-diol motif, common in polyketide natural products.

  • Orthogonal Deprotection: The tert-butyl ester is stable to basic hydrolysis (saponification) but cleaves readily with TFA/DCM, allowing selective manipulation of the C-terminus.

Visualizing the Vaborbactam Workflow

VaborbactamFlow Input (R)-tert-butyl 3-hydroxypent-4-enoate Step1 TBS Protection (TBSCl, Imidazole) Input->Step1 Intermediate1 Silyl Ether Intermediate Step1->Intermediate1 Step2 Ir-Catalyzed Hydroboration (Pinacolborane) Intermediate1->Step2 Intermediate2 Pinacol Boronate Step2->Intermediate2 Step3 Matteson Homologation & Cyclization Intermediate2->Step3 Final Vaborbactam (Beta-Lactamase Inhibitor) Step3->Final

Figure 2: The critical role of the title compound in the synthesis of Vaborbactam (RPX-7009).

Handling & Safety Protocols

Storage:

  • Temperature: Store at 2-8°C .

  • Atmosphere: Hygroscopic and potentially sensitive to auto-oxidation. Store under Argon or Nitrogen .

  • Container: Tightly sealed glass vials; avoid long-term storage in plastics due to potential leaching into the ester.

Safety (GHS Classifications):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[4]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work in a fume hood to avoid inhalation of vapors.

References

  • Hecker, S. J., et al. (2015).[5] "Discovery of a Cyclic Boronic Acid

    
    -Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases." Journal of Medicinal Chemistry, 58(9), 3682–3692.[5] Link
    
  • Kocieński, P. J. (2019).[6] "Flow Synthesis of Vaborbactam." Synfacts, 15(09), 0958.[6] Link

  • Noyori, R., et al. (1987).

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society, 109(19), 5856–5858. (Foundational methodology for the synthesis). Link
    
  • PubChem. "tert-butyl (R)-3-hydroxypent-4-enoate (CID 10975952)." National Library of Medicine. Link

Sources

Technical Safety Protocol: (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Handling for Asymmetric Synthesis & Drug Development

Executive Summary & Chemical Identity

Context: (R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0) is a critical chiral building block, widely utilized in the synthesis of HMG-CoA reductase inhibitors (statins) and beta-lactamase inhibitors (e.g., Vaborbactam intermediates).[1] Its value lies in the preservation of the R-stereocenter at the C3 position and the orthogonal reactivity of the tert-butyl ester and terminal alkene.

Operational Philosophy: Safety in handling this compound is twofold: protecting the operator from irritant/corrosive effects and protecting the substrate from hydrolysis, oxidation, or racemization. This guide integrates personnel safety with rigorous quality preservation.[2][3]

Property Data
CAS Number 220861-37-0 (R-isomer); 122763-67-1 (racemic)
Formula C9H16O3
Mol.[1][2][3][4][5][6][7][8] Weight 172.22 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in organic solvents (DCM, THF, EtOAc); sparing in water
Key Hazards H318 (Causes serious eye damage), H315 (Skin Irritation)

Hazard Identification & Risk Assessment

The primary physiological risk is severe ocular damage (H318) and skin irritation (H315). The chemical risk is degradation via acid-catalyzed hydrolysis or radical oxidation of the alkene.

Toxicological Profile
  • Ocular: The ester functionality, combined with the allylic alcohol motif, presents a high risk of corneal damage. Immediate irrigation is the critical response.

  • Dermal: Moderate irritant. Prolonged exposure may cause dermatitis or sensitization.

  • Inhalation: Vapors may cause respiratory tract irritation (H335).[2] High concentrations can induce dizziness due to solvent-like properties.

Chemical Instability Risks
  • Acid Sensitivity: The tert-butyl ester is acid-labile. Exposure to acidic vapors (HCl, TFA) in shared storage can cleave the protecting group, yielding isobutylene and the free carboxylic acid.

  • Peroxidation: The terminal alkene is susceptible to auto-oxidation if stored improperly without stabilizers (e.g., MEHQ), potentially forming explosive peroxides over long durations.

Strategic Handling Protocols

Expert Insight: The integrity of the chiral center is robust under neutral conditions, but the tert-butyl group is the weak link. All handling must exclude moisture and acidic contaminants.

Engineering Controls
  • Primary Containment: All transfers must occur within a certified Chemical Fume Hood (face velocity > 0.5 m/s).

  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress and auto-oxidation.

Transfer Methodology (The "Dry" Protocol)

To maintain anhydrous conditions and prevent exposure:

  • Purge: Flush the receiving vessel with dry Nitrogen for 5 minutes.

  • Equip: Use a gas-tight glass syringe with a long needle (or cannula for volumes >50mL). Do not use plastic syringes for long-term contact, as the ester may leach plasticizers.

  • Transfer: Withdraw the liquid under positive pressure. Avoid creating bubbles which can aerosolize the compound.

  • Seal: Immediately seal the source container with Parafilm or a fresh septum.

Storage Architecture
  • Temperature: Store at 2°C to 8°C .

  • Segregation: Isolate from strong acids (Nitric, Sulfuric, HCl) and strong oxidizers.

  • Stabilization: Check the Certificate of Analysis (CoA) for stabilizers like MEHQ (4-methoxyphenol). If present, ensure storage does not freeze the stabilizer out of solution.

Visualized Workflows

Quality & Integrity Preservation

This workflow ensures that the compound entering your reaction is chemically and stereochemically pure.

HandlingWorkflow Receipt Receipt of Material (Check CAS: 220861-37-0) QC_Check QC Analysis (H-NMR & Optical Rotation) Receipt->QC_Check Decision Pass Specs? QC_Check->Decision Storage Storage (2-8°C, Inert Gas) Decision->Storage Yes Quarantine Quarantine / Purify Decision->Quarantine No (<95% ee) Usage Reaction Setup (Dry Solvent, N2 Atm) Storage->Usage Aliquot via Syringe

Figure 1: Decision logic for maintaining enantiomeric excess and chemical purity from receipt to reaction.

Emergency Response Matrix

Immediate actions required upon exposure events.

EmergencyResponse Event Exposure Event Eye Eye Contact (High Risk: H318) Event->Eye Skin Skin Contact Event->Skin Spill Spill (>10 mL) Event->Spill Action_Eye Rinse 15+ min Lift Eyelids Seek Ophthalmologist Eye->Action_Eye Action_Skin Remove Clothing Wash Soap/Water Monitor for Dermatitis Skin->Action_Skin Action_Spill Evacuate Area Absorb (Vermiculite) Do NOT use Water Spill->Action_Spill

Figure 2: Triage protocols for ocular, dermal, and environmental incidents.

Waste Management & Disposal

Self-Validating Disposal System: Never assume the waste stream. Validate the pH and organic content before disposal.

  • Categorization: Classify as Non-Halogenated Organic Waste .

  • Quenching: If the material was used in a reaction with reactive species (e.g., hydrides), quench carefully before adding to the waste drum.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream has become acidic.

  • Labeling: Explicitly mark "Flammable" and "Irritant".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975952, tert-butyl (R)-3-hydroxypent-4-enoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: tert-butyl 3-hydroxypent-4-enoate.[1][4] Retrieved from [Link]

Sources

The Chiral Architecture of tert-Butyl 3-hydroxypent-4-enoate: Synthesis, Resolution, and Applications in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Molecular Architecture and Strategic Utility

In the landscape of modern asymmetric synthesis, tert-butyl 3-hydroxypent-4-enoate (C9H16O3) has emerged as a highly privileged C5 chiral building block. Its structural architecture provides three orthogonal sites of reactivity, making it an indispensable intermediate in the total synthesis of complex natural products and next-generation pharmaceuticals[1].

The strategic utility of this molecule lies in its specific functional groups:

  • Terminal Alkene (C4-C5): Serves as a versatile handle for regioselective hydroboration, cross-metathesis, or oxidative cleavage.

  • Chiral Secondary Hydroxyl (C3): Dictates the stereochemical outcome of downstream transformations and serves as a site for directed functionalization or protection.

  • tert-Butyl Ester (C1): Provides critical steric shielding during enolate formations, prevents premature lactonization, and offers orthogonal deprotection (acid-labile) compared to standard base-labile esters.

Quantitative Physicochemical Profile

To establish a baseline for process chemistry, the physical and stereochemical properties of the molecule are summarized below.

Property / AttributeSpecification
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Racemic CAS Number 122763-67-1
(R)-Enantiomer CAS 220861-37-0
(S)-Enantiomer CAS 1040390-31-5
Density (Predicted) 0.992 ± 0.06 g/cm³
Boiling Point (Predicted) 238.1 ± 20.0 °C
LogP 1.265

Synthesis and Enzymatic Resolution Mechanics

While asymmetric aldol additions can directly yield the chiral product, they often require stoichiometric amounts of expensive chiral auxiliaries. For process-scale manufacturing, the industry standard is a two-stage approach: the synthesis of the racemic β-hydroxy ester followed by a highly efficient, lipase-mediated kinetic resolution [2].

Protocol: Synthesis of Racemic (±)-tert-butyl 3-hydroxypent-4-enoate

Mechanistic Rationale: This step utilizes a directed aldol reaction. Lithium diisopropylamide (LDA) is used to generate the kinetically favored lithium enolate of tert-butyl acetate. The bulky tert-butyl group prevents self-condensation. Acrolein (propenal) is then introduced as the electrophile.

Step-by-Step Methodology:

  • Enolate Generation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes to ensure complete LDA formation.

  • Ester Addition: Cool the reactor to −78 °C. Add tert-butyl acetate (1.0 eq) dropwise over 2 hours. The slow addition prevents localized heating and suppresses Claisen condensation. Stir for 1 hour.

  • Electrophilic Trapping: Add acrolein (1.0 eq) dropwise. Maintain the reaction at −78 °C for 1 hour to ensure complete conversion, then allow it to slowly warm to room temperature.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl to protonate the lithium alkoxide. Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo. The crude racemic product can be used directly in the resolution step.

Protocol: Lipase-Mediated Kinetic Resolution

Mechanistic Rationale: Amano Lipase PS (from Burkholderia cepacia) exhibits profound stereospecificity. Its active site selectively accommodates the (S)-enantiomer for transesterification. Vinyl acetate is chosen as the acyl donor because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates. This renders the acylation strictly irreversible, driving the reaction to >99% enantiomeric excess (ee)[2].

Step-by-Step Methodology:

  • System Preparation: Dissolve the racemic tert-butyl 3-hydroxypent-4-enoate in pentane. Causality note: Pentane is highly volatile, allowing for low-temperature solvent removal that prevents thermal degradation of the ester.

  • Reagent Addition: Add Amano Lipase PS (approx. 0.6 g per gram of substrate) and activated 4Å molecular sieves. Causality note: Molecular sieves scavenge trace water, preventing the enzyme from hydrolyzing the newly formed acetate or the tert-butyl ester.

  • Transesterification: Add vinyl acetate (1.0 eq). Stir the heterogeneous mixture at 30 °C for 24 hours.

  • In-Process Control: Monitor the reaction via chiral HPLC (e.g., CHIRALPAK AD column) until the (R)-alcohol reaches >99% ee.

  • Separation: Filter the mixture through a Celite pad to remove the enzyme and sieves. Concentrate the filtrate.

  • Purification: Separate the unreacted (R)-tert-butyl 3-hydroxypent-4-enoate (free alcohol) from the (S)-tert-butyl 3-acetoxypent-4-enoate via silica gel chromatography (eluting with 10–20% ethyl acetate in hexanes).

If the (S)-enantiomer is the desired target, the (S)-acetate is subjected to mild saponification (K2CO3 in MeOH at 0 °C for 30 min) to yield the pure (S)-alcohol without racemization [2].

G Racemic (±)-tert-butyl 3-hydroxypent-4-enoate Lipase Amano Lipase PS Vinyl Acetate, 30°C Racemic->Lipase R_Alcohol (R)-Alcohol (Unreacted, >99% ee) Lipase->R_Alcohol Kinetic Resolution S_Acetate (S)-Acetate (Transesterified) Lipase->S_Acetate Transesterification S_Alcohol (S)-Alcohol (Saponified) S_Acetate->S_Alcohol K2CO3, MeOH

Workflow of the Lipase-Mediated Kinetic Resolution separating (R) and (S) enantiomers.

Applications in Advanced Therapeutics

The isolated enantiomers of tert-butyl 3-hydroxypent-4-enoate are foundational to several high-profile drug development programs.

Vaborbactam: Conquering Antimicrobial Resistance

Vaborbactam is the first FDA-approved cyclic boronic acid β-lactamase inhibitor, designed to combat carbapenem-resistant Enterobacteriaceae (CRE) [3]. The synthesis of Vaborbactam relies exclusively on (R)-tert-butyl 3-hydroxypent-4-enoate .

Mechanistic Pathway: The (R)-enantiomer's C3 hydroxyl group is first protected using a tert-butyldimethylsilyl (TBS) group. The critical transformation is the regioselective hydroboration of the terminal alkene. Using an iridium catalyst ([Ir(COD)Cl]2) and pinacolborane, the boron atom is installed exclusively at the C5 terminal carbon. The pre-existing (R)-stereocenter at C3 ultimately dictates the spatial orientation required for the drug to perfectly dock into the active site of serine β-lactamases [3]. Following Matteson homologation to extend the carbon chain, deprotection and cyclization yield the active cyclic boronic acid pharmacophore.

G Start (R)-tert-butyl 3-hydroxypent-4-enoate TBS TBS Protection (Hydroxyl Masking) Start->TBS Hydroboration [Ir(COD)Cl]2 / Pinacolborane (Regioselective Hydroboration) TBS->Hydroboration Alkene Functionalization Homologation Matteson Homologation (C-B Bond Extension) Hydroboration->Homologation Pinanediol Exchange Vaborbactam Vaborbactam (Cyclic Boronic Acid) Homologation->Vaborbactam Deprotection & Cyclization

Synthetic pathway of Vaborbactam utilizing the (R)-enantiomer as the chiral foundation.

Largazole and Pinnatoxin A

Beyond antibacterial agents, the molecule is vital in oncology and marine toxin synthesis:

  • Largazole: A potent marine-derived Class I Histone Deacetylase (HDAC) inhibitor with significant osteogenic and anti-cancer activity. The synthesis of its β-hydroxy carboxylic acid moiety utilizes the (S)-enantiomer of tert-butyl 3-hydroxypent-4-enoate, which is coupled with an α,β-epoxy aldehyde via N-heterocyclic carbene (NHC) mediated acylation [2].

  • Pinnatoxin A: In a masterclass of divergent synthesis, Lu & Zakarian (2007) utilized both the (R) and (S) enantiomers obtained from the enzymatic resolution to construct the opposing termini of Pinnatoxin A's complex tricyclic B,C,D-dispiroketal fragment. The terminal alkenes of both fragments were subsequently joined via Ring-Closing Metathesis (RCM) using a Grubbs second-generation catalyst [4].

Conclusion

tert-Butyl 3-hydroxypent-4-enoate exemplifies the power of precision building blocks in organic synthesis. By combining scalable racemic synthesis with highly selective enzymatic resolution, chemists can access both enantiomers with >99% ee. Whether serving as the backbone for the boronic acid pharmacophore in Vaborbactam or the macrocyclic core of Largazole, its orthogonal reactivity profile ensures its continued prominence in the development of next-generation therapeutics.

References

  • Tert-butyl 3-hydroxypent-4-enoate | C9H16O3 | CID 11769016 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor Source: PubMed Central (PMC) - NIH URL:[Link]

  • Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition: Vaborbactam Source: PubMed Central (PMC) - NIH URL:[Link]

  • Phycotoxins: Chemistry and Biochemistry [2 ed.] Source: DOKUMEN.PUB (Citing Lu & Zakarian, 2007) URL:[Link]

Synthesis and Applications of (R)-tert-Butyl 3-hydroxypent-4-enoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex chiral molecules—ranging from marine-derived histone deacetylase (HDAC) inhibitors to nematode signaling factors—relies heavily on versatile, enantiopure building blocks. (R)-tert-butyl 3-hydroxypent-4-enoate is a highly prized chiral intermediate featuring three orthogonal functional handles: an acid-labile tert-butyl ester, a stereodefined secondary alcohol, and a terminal alkene[1]. This whitepaper details the retrosynthetic logic, comparative methodologies, and field-proven protocols for synthesizing this critical starting material, focusing on a highly scalable enzymatic kinetic resolution (EKR) pathway[2].

Retrosynthetic Logic & Strategic Importance

The architectural value of (R)-tert-butyl 3-hydroxypent-4-enoate lies in its precise functional group orthogonality:

  • tert-Butyl Ester: Provides robust steric shielding and stability against nucleophilic attack or basic conditions during downstream transformations (e.g., cross-metathesis or macrocyclization). It is cleanly cleaved under mild acidic conditions (e.g., TFA) without disturbing sensitive moieties[3].

  • Terminal Alkene: Serves as a prime handle for olefin cross-metathesis, epoxidation, or oxidative cleavage, allowing for rapid chain elongation[1].

  • Chiral Hydroxyl Group: Directs further stereoselective reactions and serves as a crucial attachment point for esterification or etherification[2].

This building block is foundational in the total synthesis of Largazole (a potent Class I HDAC inhibitor)[2], Ascarosides (C. elegans signaling molecules), and Rhamnolipid HAAs (biosurfactants)[1].

Synthesis Workflows and Mechanistic Causality

While asymmetric hydrogenation of tert-butyl 3-oxopent-4-enoate using Noyori-type Ruthenium catalysts is a viable route, the Biocatalytic Kinetic Resolution pathway remains the industry standard for scale-up due to its operational simplicity, avoidance of heavy metals, and ambient operating conditions[2].

The Aldol Condensation (Racemic Synthesis)

The sequence begins with the formation of racemic (RS)-tert-butyl 3-hydroxypent-4-enoate. This is achieved via a directed cross-aldol condensation between tert-butyl acetate and acrolein[2].

  • Causality of Reagents: Lithium diisopropylamide (LDA) is utilized as a bulky, non-nucleophilic base to quantitatively generate the kinetic enolate of tert-butyl acetate.

  • Causality of Temperature: The reaction must be strictly maintained at -78 °C. Acrolein is highly electrophilic and prone to rapid, exothermic polymerization. Cryogenic conditions suppress this side reaction and prevent the self-condensation of the ester enolate[2].

Enzymatic Kinetic Resolution (EKR)

The racemate is resolved using Amano Lipase PS (from Burkholderia cepacia) with vinyl acetate as the acyl donor[2].

  • Causality of the Biocatalyst: The active site of Lipase PS features a stereospecific hydrophobic pocket that perfectly accommodates the (S)-enantiomer of the secondary alcohol. The (R)-enantiomer experiences a steric mismatch and remains unreacted[1].

  • Causality of the Acyl Donor: Vinyl acetate is critical because the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This thermodynamic sink renders the transesterification strictly irreversible, driving the reaction to completion.

G A tert-Butyl Acetate + Acrolein B LDA, THF, -78°C (Aldol Condensation) A->B C (RS)-tert-Butyl 3-hydroxypent-4-enoate B->C D Amano Lipase PS Vinyl Acetate, 30°C C->D E (S)-tert-Butyl 3-acetoxypent-4-enoate (Byproduct) D->E Acetylation F (R)-tert-Butyl 3-hydroxypent-4-enoate (Target) D->F Unreacted Alcohol

Workflow for the synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate via enzymatic resolution.

Quantitative Data: Strategy Comparison

Synthesis StrategyKey Reagents / CatalystsEnantiomeric Excess (ee)ScalabilityEnvironmental & Cost Impact
Enzymatic Kinetic Resolution Amano Lipase PS, Vinyl Acetate> 95%Excellent (Multi-kg)Low: Mild conditions, renewable biocatalyst, easy separation[2].
Asymmetric Hydrogenation RuCl₂[(R)-BINAP], H₂ gas90 - 98%GoodHigh: Requires toxic heavy metals, specialized high-pressure reactors.
Chiral Pool Synthesis D-Malic Acid derivatives> 99%ModerateHigh: Lengthy multi-step sequences, poor atom economy.

Experimental Protocols

The following protocols represent a self-validating system. The vast difference in polarity between the resulting (R)-alcohol and the (S)-acetate ensures that reaction progress can be easily monitored via TLC, and purification is highly efficient.

Protocol A: Synthesis of (RS)-tert-Butyl 3-hydroxypent-4-enoate[2]
  • Enolate Generation: To a flame-dried flask under nitrogen, add diisopropylamine (1.1 equiv) and anhydrous THF (0.6 M). Cool the solution to 0 °C.

  • Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 2 hours. Stir for an additional 30 minutes at 0 °C to ensure complete formation of LDA.

  • Ester Addition: Cool the reaction mixture to -78 °C. Add tert-butyl acetate (1.0 equiv) dropwise over 2 hours. Stir for 1 hour at -78 °C.

  • Electrophile Addition: Add freshly distilled acrolein (1.0 equiv) dropwise. Critical Step: Acrolein must be added slowly to prevent thermal spikes and polymerization.

  • Completion & Quench: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude racemic product can be used directly in the next step.

Protocol B: Biocatalytic Resolution to (R)-tert-Butyl 3-hydroxypent-4-enoate[2]
  • Reaction Setup: Dissolve the crude (RS)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv) in pentane (0.3 M). Note: Non-polar solvents like pentane enhance the rigidity of the lipase, maximizing enantioselectivity.

  • Catalyst Addition: Sequentially add Amano Lipase PS (approx. 0.6 g per gram of substrate), 4 Å molecular sieves (1 g per gram of substrate), and vinyl acetate (1.0 equiv).

    • Causality: 4 Å molecular sieves are mandatory. They scavenge trace moisture that would otherwise cause competitive hydrolysis of the vinyl acetate or the newly formed ester, thereby destroying the atom economy of the acyl transfer.

  • Incubation: Stir the suspension vigorously at 30 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The (S)-acetate will elute significantly faster (higher Rf) than the highly polar (R)-alcohol.

  • Isolation: Filter the mixture through a pad of Celite to remove the enzyme and sieves. Wash the filter cake thoroughly with diethyl ether.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (gradient elution: 10–20% ethyl acetate in hexanes). The (R)-tert-butyl 3-hydroxypent-4-enoate is isolated as a colorless oil (typically ~41-45% yield, representing near-perfect theoretical recovery of the enantiomer)[2].

EKR_Logic Racemate (RS)-Alcohol Starting Material Enzyme Amano Lipase PS (Chiral Pocket) Racemate->Enzyme Fast Fast Reaction (S)-Enantiomer Enzyme->Fast Steric Match Slow No Reaction (R)-Enantiomer Enzyme->Slow Steric Mismatch AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme Product1 (S)-Acetate (Easily Separated) Fast->Product1 Tautomer Acetaldehyde (Drives Irreversibility) Fast->Tautomer Tautomerization Product2 (R)-Alcohol (Target Product) Slow->Product2

Logical and thermodynamic mechanism of the Amano Lipase PS-catalyzed kinetic resolution.

References

  • Bowers, A., et al. "Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor." Organic Process Research & Development / NIH PubMed Central. Available at:[Link]

  • Coss, et al. "Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids." Frontiers in Chemistry. Available at:[Link]

  • Papadopoulos, A., et al. "Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium." The Journal of Organic Chemistry / ACS Publications. Available at:[Link]

Sources

Methodological & Application

Asymmetric synthesis using (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis & Divergent Functionalization using (R)-tert-butyl 3-hydroxypent-4-enoate

Abstract

This technical guide details the handling, synthesis, and strategic application of (R)-tert-butyl 3-hydroxypent-4-enoate (CAS 220861-37-0) . As a chiral homoallylic alcohol featuring a terminal alkene and an acid-labile tert-butyl ester, this building block serves as a linchpin in the stereoselective construction of 1,3-polyols , statine side-chains , and macrolide antibiotics . This note moves beyond standard literature to provide optimized protocols for its generation via Noyori hydrogenation and its downstream utilization in substrate-controlled iodolactonization and cross-metathesis.

Structural Analysis & Reactivity Profile

The utility of (R)-tert-butyl 3-hydroxypent-4-enoate stems from its orthogonal functionality. It possesses three distinct reactive sites that allow for "chemo-differentiated" synthesis.

  • Site A (Secondary Alcohol): Established via asymmetric catalysis; acts as a directing group for subsequent functionalization (e.g., 1,3-syn induction).

  • Site B (Terminal Alkene): A handle for chain extension via Cross-Metathesis (CM), Hydroboration, or Iodolactonization.

  • Site C (tert-Butyl Ester): Provides steric bulk to improve stereoselectivity and serves as an acid-labile masking group for the carboxylic acid.

ReactivityMap Core (R)-tert-butyl 3-hydroxypent-4-enoate Alkene Terminal Alkene (C4-C5) Core->Alkene Alcohol Chiral Alcohol (C3-OH) Core->Alcohol Ester tert-Butyl Ester (C1) Core->Ester Metathesis Cross-Metathesis (Grubbs II) Alkene->Metathesis Chain Extension Iodolac Iodolactonization (Kinetic Control) Alkene->Iodolac Stereocontrol Directing Directed Epoxidation (VO(acac)2) Alcohol->Directing 1,3-Induction Deprotection Hydrolysis to Acid (TFA/DCM) Ester->Deprotection Acid Labile

Figure 1: Orthogonal reactivity map of the title compound, highlighting divergent synthetic pathways.[1]

Sourcing & Synthesis: The Noyori Protocol

While commercially available, high-throughput labs often synthesize this material fresh to avoid cost premiums and ensure enantiopurity (>98% ee). The gold standard is the Noyori Asymmetric Hydrogenation of tert-butyl 3-oxopent-4-enoate.

Critical Mechanism

The reaction relies on the dynamic kinetic resolution (DKR) or simple enantioselective reduction of the


-keto ester. The ruthenium center coordinates with the ester carbonyl and the ketone oxygen. The chiral BINAP ligand creates a steric environment that forces hydride delivery from a specific face.
Protocol 1: Enantioselective Hydrogenation
  • Substrate: tert-butyl 3-oxopent-4-enoate

  • Catalyst: [RuCl((R)-BINAP)(p-cymene)]Cl (0.5 mol%)

  • Solvent: Degassed MeOH

Step-by-Step:

  • Preparation: In a glovebox or under strict Ar flow, charge a high-pressure autoclave with the substrate (1.0 equiv) and anhydrous MeOH (0.5 M concentration).

  • Catalyst Addition: Add the Ru-BINAP catalyst. Note: Pre-dissolving the catalyst in a small amount of DCM can ensure homogeneity before adding to MeOH.

  • Hydrogenation: Pressurize to 40–60 bar (approx. 600–900 psi) H₂. Heat to 50°C . Stir vigorously (1000 rpm) for 18–24 hours.

    • Why High Pressure? Lower pressures (<10 bar) often lead to incomplete conversion and lower ee due to competing enolization pathways.

  • Workup: Vent H₂ carefully. Concentrate the solvent under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is a pale yellow oil.

QC Criteria:

  • 
    H NMR: 
    
    
    
    5.85 (ddd, 1H, alkene), 4.45 (m, 1H, CH-OH), 1.45 (s, 9H, tBu).
  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA 95:5. Target >98% ee.

Application A: Stereoselective Iodolactonization (Syn-1,3-Diol Access)

This is the primary application for generating statine-like units or 1,3-syn diols . The hydroxyl group at C3 directs the iodination, and the tert-butyl ester cyclizes to form a lactone, setting two stereocenters simultaneously.

The "Why": 1,3-Chirality Transfer

Under kinetic conditions, the reaction proceeds via a chair-like transition state where the C3-hydroxyl group and the carboxylate coordinate to the iodonium ion, overwhelmingly favoring the cis-2,4-disubstituted lactone (which corresponds to the syn-1,3-diol relationship upon opening).

Protocol 2: Kinetic Iodolactonization
  • Setup: Dissolve (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv) in MeCN (0.1 M).

  • Reagent Addition: Add NaHCO₃ (3.0 equiv) followed by I₂ (2.5 equiv) at 0°C.

    • Critical Control: Do not use thermodynamic conditions (KI/I₂ in water) if high diastereoselectivity is required. MeCN favors the kinetic product.

  • Reaction: Stir at 0°C for 4 hours in the dark.

  • Quench: Add saturated aqueous Na₂S₂O₃ until the iodine color disappears. Extract with EtOAc.

  • Result: The product is the iodolactone, which can be radically reduced (Bu₃SnH/AIBN) to the lactone, a precursor to HMG-CoA reductase inhibitors.

Application B: Chain Extension via Cross-Metathesis

For total synthesis (e.g., Epothilones), the terminal alkene is reacted with complex partners.

Protocol 3: Grubbs-Catalyzed Olefin Metathesis
  • Protection: The C3-OH must be protected (TBS or MOM) to prevent catalyst poisoning by the free alcohol.

    • Reagent: TBSCl, Imidazole, DMF.

  • Metathesis:

    • Mix Protected Substrate (1.0 equiv) + Coupling Partner (2.0 equiv, e.g., Methyl Acrylate or longer chain alkene).

    • Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%).

    • Solvent: Anhydrous DCM (0.05 M). Reflux (40°C) for 12 hours.

  • Purification: The result is the chain-extended (E)-alkene ester.

Comparative Data: Statin Precursor Routes

The table below compares the use of this building block versus alternative routes for Statin side-chain synthesis.

Parameter(R)-3-hydroxypent-4-enoate RouteBiocatalytic Route (DERA/KRED)Traditional Chemical Route (Aldol)
Starting Material tert-butyl 3-oxopent-4-enoateChloroacetaldehyde / AcetaldehydeDiketene / Chiral Auxiliaries
Key Step Iodolactonization or OzonolysisEnzymatic Aldol / ReductionTi-Enolate Aldol
Stereocontrol Substrate-controlled (1,3-induction)Enzyme-controlledReagent-controlled
Scalability High (Kg scale feasible)Very High (Ton scale)Medium (Cryogenic steps)
Flexibility High (Alkene allows divergence)Low (Specific to Statins)Medium

Workflow Visualization

StatinWorkflow Start Start: tert-butyl 3-oxopent-4-enoate Noyori Step 1: Noyori Hydrogenation (Ru-BINAP, H2) Start->Noyori Intermediate (R)-tert-butyl 3-hydroxypent-4-enoate (The Core Building Block) Noyori->Intermediate Iodo Step 2A: Iodolactonization (I2, MeCN, NaHCO3) Intermediate->Iodo Protect Step 2B: OH Protection (TBSCl) Intermediate->Protect Lactone Chiral Iodolactone (Syn-1,3 stereocontrol) Iodo->Lactone Statin Statin Side Chain (via reduction/opening) Lactone->Statin Metathesis Cross-Metathesis (Grubbs II, Acrylates) Protect->Metathesis Polyketide Polyketide Fragments (Macrolides) Metathesis->Polyketide

Figure 2: Divergent synthesis workflow from the core building block to pharmaceutical targets.

Troubleshooting & Expert Tips

  • Volatility: The title compound has a relatively low molecular weight (172.22 g/mol ). Do not use high vacuum (<5 mbar) for extended periods at room temperature, or yield loss will occur.

  • Ester Stability: The tert-butyl ester is robust against basic hydrolysis but sensitive to Lewis acids. During iodolactonization, ensure the reaction remains buffered (NaHCO₃) to prevent premature deprotection.

  • Ru Removal: After Noyori hydrogenation, residual Ruthenium can complicate downstream metathesis. Treat the crude oil with a scavenger (e.g., QuadraPure™ TU) or wash with aqueous cysteine solution before proceeding to Step 2.

References

  • Noyori, R., et al. (1993). Stereoselective Hydrogenation of beta-Keto Esters. Organic Syntheses. [Link]

  • Kitamura, M., et al. (1995).[2] Practical Asymmetric Hydrogenation of Aromatic Ketones. Bulletin of the Chemical Society of Japan.[2] [Link][2]

  • Liu, Z., et al. (2017).[3] Biocatalytic Synthesis of Statin Side Chains. Journal of Agricultural and Food Chemistry. [Link]

  • Knight, D. W. (2002). Iodolactonization in Organic Synthesis. Organic Reactions. [Link]

  • Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron. [Link]

Sources

The Versatile Chiral Synthon: (R)-tert-butyl 3-hydroxypent-4-enoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

(R)-tert-butyl 3-hydroxypent-4-enoate , a chiral building block of significant interest, has emerged as a valuable precursor in the stereoselective synthesis of complex molecules, particularly in the realm of pharmaceutical development. Its unique combination of a stereodefined secondary alcohol, a terminal olefin, and a sterically demanding tert-butyl ester group makes it a versatile substrate for a variety of powerful synthetic transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, to empower researchers in leveraging this synthon for their synthetic endeavors.

Introduction: A Chiral Scaffold for Targeted Synthesis

The strategic importance of (R)-tert-butyl 3-hydroxypent-4-enoate lies in its ability to introduce chirality and functionality in a controlled manner. The (R)-configured hydroxyl group serves as a handle for directing subsequent stereoselective reactions, while the vinyl group is amenable to a wide array of transformations, including oxidation, reduction, and carbon-carbon bond formation. The tert-butyl ester, while offering stability under various reaction conditions, can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid.

This combination of features has positioned (R)-tert-butyl 3-hydroxypent-4-enoate as a key intermediate in the synthesis of high-value targets, most notably in the development of novel therapeutics.

Application Highlight: Synthesis of Vaborbactam, a β-Lactamase Inhibitor

A prominent application of (R)-tert-butyl 3-hydroxypent-4-enoate is in the synthesis of Vaborbactam , a non-β-lactam β-lactamase inhibitor.[1][2][3] Vaborbactam is used in combination with carbapenem antibiotics to combat infections caused by resistant bacteria. The synthesis of a key intermediate for Vaborbactam commences with the protection of the hydroxyl group of (R)-tert-butyl 3-hydroxypent-4-enoate, followed by a regioselective hydroboration of the terminal alkene.[1] This sequence highlights the utility of the chiral center in guiding the installation of further functionality.

Vaborbactam_Synthesis_Pathway start (R)-tert-butyl 3-hydroxypent-4-enoate protected Hydroxyl Protection (e.g., TBDMSCl, imidazole) start->protected Step 1 hydroborated Regioselective Hydroboration (e.g., pinacolborane, Ir catalyst) protected->hydroborated Step 2 intermediate Key Boronate Intermediate for Vaborbactam hydroborated->intermediate Further Elaboration

Application in Statin Side-Chain Synthesis: A Potential Pathway

The structural motif present in (R)-tert-butyl 3-hydroxypent-4-enoate also makes it a potential precursor for the synthesis of the chiral side chains of statins , a class of cholesterol-lowering drugs.[4][5] While direct protocols starting from this specific molecule are not extensively documented in publicly available literature, the analogous compound, tert-butyl (R)-3-hydroxyl-5-hexenoate, is a known key intermediate.[4] The synthetic strategies employed for the hexenoate derivative, which involve stereoselective reductions and functional group manipulations, can be logically extended to (R)-tert-butyl 3-hydroxypent-4-enoate.

The core transformation would likely involve the conversion of the vinyl group into a two-carbon extended chain bearing a hydroxyl group, which is a key feature of the statin pharmacophore. This could be achieved through a sequence of reactions such as ozonolysis followed by Wittig reaction or Grignard addition.

Key Synthetic Transformations and Protocols

The utility of (R)-tert-butyl 3-hydroxypent-4-enoate is realized through its participation in a variety of stereoselective reactions. Here, we detail two fundamental transformations: diastereoselective epoxidation and ring-closing metathesis.

Diastereoselective Epoxidation: Crafting Chiral Epoxides

The presence of the allylic hydroxyl group in (R)-tert-butyl 3-hydroxypent-4-enoate allows for highly diastereoselective epoxidation of the double bond. This reaction, often directed by the hydroxyl group, leads to the formation of chiral epoxy alcohols, which are versatile intermediates for further synthetic manipulations. The Sharpless Asymmetric Epoxidation is a cornerstone reaction in this context.[6][7]

Mechanistic Rationale: The diastereoselectivity arises from the coordination of the allylic alcohol to a metal catalyst (e.g., titanium or vanadium), which then directs the delivery of the oxidant (e.g., tert-butyl hydroperoxide) to one face of the double bond. The stereochemistry of the resulting epoxide is dictated by the chirality of the starting alcohol and the chiral ligands employed in the catalytic system.

Diastereoselective_Epoxidation substrate (R)-tert-butyl 3-hydroxypent-4-enoate catalyst_complex Metal-Alcoholate Complex Formation substrate->catalyst_complex Coordination epoxidation Directed Oxygen Transfer (e.g., t-BuOOH) catalyst_complex->epoxidation Activation product Diastereomerically Enriched Epoxy Alcohol epoxidation->product Stereocontrolled Epoxidation

Protocol: Diastereoselective Epoxidation of (R)-tert-butyl 3-hydroxypent-4-enoate

Materials:

  • (R)-tert-butyl 3-hydroxypent-4-enoate

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene or decane)

  • Anhydrous dichloromethane (DCM)

  • Powdered 4Å molecular sieves

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (approx. 0.5 g per 10 mmol of substrate).

  • Add anhydrous DCM and cool the suspension to -20 °C in a suitable cooling bath.

  • To the stirred suspension, add Ti(OiPr)₄ (5-10 mol%) via syringe.

  • Add L-(+)-DET (6-12 mol%) to the mixture. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C to allow for catalyst formation.

  • Dissolve (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 eq) in anhydrous DCM and add it to the catalyst mixture at -20 °C.

  • Add anhydrous TBHP (1.5-2.0 eq) dropwise to the reaction mixture, maintaining the temperature at -20 °C.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with DCM.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxy alcohol.

Expected Outcome: High diastereoselectivity is expected, yielding predominantly one of the two possible diastereomeric epoxides. The absolute stereochemistry of the newly formed epoxide centers is determined by the choice of the tartrate ligand (L-(+)-DET or D-(-)-DET).

Substrate Catalyst System Diastereomeric Ratio (d.r.) Yield (%)
Allylic AlcoholsTi(OiPr)₄ / DET / TBHP>95:580-95

Table 1: Representative data for diastereoselective epoxidation of allylic alcohols.

Ring-Closing Metathesis (RCM): Access to Cyclic Structures

(R)-tert-butyl 3-hydroxypent-4-enoate can be elaborated into a diene, which can then undergo an intramolecular ring-closing metathesis (RCM) reaction to form cyclic structures. This powerful C-C bond-forming reaction, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), is widely used in the synthesis of lactones and other heterocyclic compounds.

Illustrative Transformation: The hydroxyl group of (R)-tert-butyl 3-hydroxypent-4-enoate can be acylated with an unsaturated acid chloride (e.g., acryloyl chloride) to form a diene substrate. Subsequent RCM of this diene would lead to the formation of a δ-lactone precursor.

RCM_Workflow start (R)-tert-butyl 3-hydroxypent-4-enoate acylation Acylation with Unsaturated Acid Chloride start->acylation diene Diene Substrate acylation->diene rcm Ring-Closing Metathesis (Grubbs' Catalyst) diene->rcm lactone_precursor δ-Lactone Precursor rcm->lactone_precursor

Protocol: Synthesis of a δ-Lactone Precursor via RCM

Part A: Synthesis of the Diene Substrate

Materials:

  • (R)-tert-butyl 3-hydroxypent-4-enoate

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diene by flash column chromatography.

Part B: Ring-Closing Metathesis

Materials:

  • Diene substrate from Part A

  • Grubbs' catalyst (1st or 2nd generation, 1-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

Procedure:

  • Dissolve the diene substrate in anhydrous, degassed DCM or toluene in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Add the Grubbs' catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired δ-lactone precursor.

Diene Substrate Catalyst Solvent Yield (%)
Acyclic Diene EsterGrubbs' 2nd Gen.Toluene85-95

Table 2: Representative data for RCM to form lactones.

Conclusion

(R)-tert-butyl 3-hydroxypent-4-enoate is a powerful and versatile chiral building block with significant applications in the synthesis of medicinally important molecules. Its well-defined stereochemistry and the presence of readily transformable functional groups allow for the construction of complex chiral architectures with a high degree of control. The protocols outlined in this guide for diastereoselective epoxidation and ring-closing metathesis serve as a foundation for researchers to explore the full synthetic potential of this valuable synthon. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like (R)-tert-butyl 3-hydroxypent-4-enoate in modern organic synthesis is set to increase.

References

  • Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of Statin Side Chains. PubMed. Available at: [Link]

  • Vaborbactam: Rec INN. ResearchGate. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis. National Institutes of Health. Available at: [Link]

  • Simple preparation method for vaborbactam. Google Patents.
  • Synthesis of the Chiral Side Chain of Statins – Lactone versus Lactol Pathway. ResearchGate. Available at: [Link]

  • A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews. Available at: [Link]

  • Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Royal Society of Chemistry. Available at: [Link]

  • Highly enantio- and diastereoselective one-pot synthesis of acyclic epoxy alcohols with three contiguous stereocenters. PubMed. Available at: [Link]

  • Diastereoselective epoxidation of allylic alcohols by t-butyl hydroperoxide/zeolites system. Scilit. Available at: [Link]

  • Flow Synthesis of Vaborbactam. Semantic Scholar. Available at: [Link]

  • Sharpless Epoxidation. Organic Chemistry Portal. Available at: [Link]

  • Processes for highly enantio-and diastereoselective synthesis of acyclic epoxy alcohols and allylic epoxy alcohols. Google Patents.
  • Epoxidation of Allylic Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Enantioselective Catalysis Asymmetric Epoxidation. University of Windsor. Available at: [Link]

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. Available at: [Link]

  • One-pot Sequential Organocatalytic Michael-Tishchenko-Lactonization Reactions. Synthesis of Enantioenriched 4,5. Universidad de Alicante. Available at: [Link]

  • tert-butyl (R)-3-hydroxypent-4-enoate. PubChem. Available at: [Link]

  • Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. National Institutes of Health. Available at: [Link]

  • Process for the preparation of chiral lactones by asymetrical hydrogenation. Google Patents.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of (R)-tert-butyl 3-hydroxypent-4-enoate in Suzuki Couplings

(R)-tert-butyl 3-hydroxypent-4-enoate is a valuable chiral building block in organic synthesis. Its structure, featuring a terminal vinyl group, a secondary allylic alcohol, and a tert-butyl ester, presents a unique substrate for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, offers a powerful method to functionalize the vinyl moiety of this molecule, thereby providing access to a diverse range of complex chiral structures.[1][2] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[2][3]

These application notes provide a comprehensive guide to performing the Suzuki coupling with (R)-tert-butyl 3-hydroxypent-4-enoate. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and offer insights into troubleshooting potential challenges. The information presented herein is curated to empower researchers in leveraging this versatile reaction for the synthesis of novel compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Mechanistic Considerations and Key Parameters

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[4][5] The three key steps are oxidative addition, transmetalation, and reductive elimination.[4] For a successful coupling with (R)-tert-butyl 3-hydroxypent-4-enoate, careful consideration of the following parameters is crucial:

Catalyst and Ligand Selection: A Critical Choice

The choice of the palladium catalyst and its associated ligand is paramount for achieving high yield and selectivity. While standard palladium catalysts like Pd(PPh₃)₄ can be effective, the presence of the allylic alcohol functionality may necessitate more specialized systems.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4] For air-sensitive reactions, pre-formed palladium complexes with bulky, electron-rich phosphine ligands are often preferred.

  • Phosphine Ligands: The electronic and steric properties of the phosphine ligand influence the catalyst's stability and reactivity. For substrates prone to side reactions, biaryl phosphine ligands such as SPhos or XPhos can be highly effective.[6]

  • Nickel Catalysis as an Alternative: For challenging cross-couplings involving unprotected allylic alcohols, nickel catalysts have emerged as a powerful alternative.[7][8][9][10] Bidentate N-heterocyclic carbene (NHC)/phosphine ligands in conjunction with a nickel(0) source can sometimes outperform palladium systems, offering higher yields and extended catalyst lifetimes.[7][8][9][10]

The Role of the Base: Activating the Boronic Acid

A base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1] The choice of base must be compatible with the ester and alcohol functionalities of the substrate.

  • Inorganic Bases: Mild inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed.[6] K₃PO₄ is often a good starting point due to its moderate basicity and good solubility in mixed aqueous solvent systems.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be used, particularly when anhydrous conditions are desired.

Solvent System: Ensuring Homogeneity and Promoting Reactivity

The solvent system must solubilize all reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are frequently used, often in combination with water.[5]

  • Aromatic Solvents: Toluene can also be an effective solvent.

  • Biphasic Systems: A mixture of an organic solvent and water is common, as water can help to dissolve the inorganic base and facilitate the activation of the boronic acid.[5]

Stereochemical Integrity

A key consideration when working with a chiral substrate like (R)-tert-butyl 3-hydroxypent-4-enoate is the potential for racemization or inversion of the stereocenter. The Suzuki-Miyaura coupling generally proceeds with retention of stereochemistry at the sp² carbon of the vinyl group.[4] For allylic systems, the stereochemical outcome can be more complex and may depend on the specific catalyst and reaction conditions. It is crucial to analyze the enantiomeric excess of the product to confirm the stereochemical outcome.

Experimental Protocol: Suzuki Coupling of (R)-tert-butyl 3-hydroxypent-4-enoate with 4-methoxyphenylboronic acid

This protocol provides a starting point for the Suzuki coupling of (R)-tert-butyl 3-hydroxypent-4-enoate. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl boronic acids.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
(R)-tert-butyl 3-hydroxypent-4-enoate(Not available)172.241.01.0
4-Methoxyphenylboronic acid5720-07-0151.961.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.040.04
K₃PO₄ (Potassium phosphate)7778-53-2212.273.03.0
1,4-Dioxane (anhydrous)123-91-188.115 mL-
Water (degassed)7732-18-518.021 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 mmol, 172 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and K₃PO₄ (3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess using chiral HPLC.

Visualizing the Catalytic Cycle

Suzuki_Coupling cluster_0 cluster_1 cluster_2 Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)L₂-X Pd0:e->PdII_Aryl:w R¹-X OxAdd_label Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl:e->PdII_Diaryl:w R²-B(OR)₂ Base Transmetalation_label Transmetalation Transmetalation Transmetalation PdII_Diaryl:n->Pd0:s Product R¹-R² PdII_Diaryl:s->Product:n RedElim_label Reductive Elimination RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OR)₂ Base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas.
Ineffective baseTry a different base (e.g., Cs₂CO₃ or a stronger base if compatible with the substrate). Ensure the base is finely powdered for better solubility.
Poor quality boronic acidUse freshly purchased or purified boronic acid. Consider using the corresponding boronate ester for increased stability.
Side Product Formation Homocoupling of the boronic acidDecrease the reaction temperature. Use a lower catalyst loading. Ensure a strictly oxygen-free environment.
Protodeboronation (loss of the boronic acid group)Use a less protic solvent system or anhydrous conditions if possible. A milder base might also help.
Decomposition of the starting materialLower the reaction temperature. Screen different catalysts and ligands that may allow for milder conditions.
Racemization of the Product Isomerization of the allylic alcohol under the reaction conditionsScreen milder bases and lower reaction temperatures. The choice of ligand can also influence stereoselectivity; consider chiral ligands if retention of stereochemistry is problematic.

Conclusion

The Suzuki-Miyaura cross-coupling of (R)-tert-butyl 3-hydroxypent-4-enoate is a powerful transformation for the synthesis of complex, chiral molecules. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and maintain the stereochemical integrity of the product. This guide provides a solid foundation for developing robust and reproducible protocols for this important reaction, paving the way for new discoveries in drug development and materials science.

References

  • Nazari, S. H., Bourdeau, J. E., Talley, M. R., Valdivia-Berroeta, G. A., Smith, S. J., & Michaelis, D. J. (2017). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate N-Heterocyclic Carbene (NHC)/Phosphine Ligands. ACS Catalysis, 7(12), 8459–8465. [Link]

  • Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951–6959. [Link]

  • Michaelis, D. J., Nazari, S. H., & Bourdeau, J. E. (2017). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate N-Heterocyclic Carbene (NHC)/Phosphine Ligands. ACS Publications. [Link]

  • Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. ACS Publications. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A., & Brown, A. R. (2014). Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 521-550). [Link]

  • Nazari, S. H., Bourdeau, J. E., Talley, M. R., Valdivia-Berroeta, G. A., Smith, S. J., & Michaelis, D. J. (2017). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate N-Heterocyclic Carbene (NHC)/Phosphine Ligands. ACS Publications. [Link]

  • Nazari, S. H., Bourdeau, J. E., Talley, M. R., Valdivia-Berroeta, G. A., Smith, S. J., & Michaelis, D. J. (2017). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate N-Heterocyclic Carbene (NHC)/Phosphine Ligands. ACS Publications. [Link]

  • Organ, M. G., Gomm, A. J., & Dick, G. R. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2336–2344. [Link]

  • Krische, M. J., & Kim, I. S. (2012). Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. Journal of the American Chemical Society, 134(22), 9114–9117. [Link]

  • Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • D’hooghe, M., & De Kimpe, N. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry, 2009(29), 5059-5067. [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Kim, H., & Lee, P. H. (2012). Pd-Catalyzed Regioselective and Stereospecific Suzuki–Miyaura Coupling of Allylic Carbonates with Arylboronic Acids. Organic Letters, 14(1), 130–133. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]

  • Wang, C., Wang, J., & Zhang, Y. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Chem, 6(3), 705-716. [Link]

  • Beier, P., & O’Hagan, D. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2656-2662. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Note: Regio- and Stereocontrolled Mizoroki-Heck Cross-Coupling of (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition-metal-catalyzed functionalization of chiral allylic alcohols is a cornerstone methodology in modern drug discovery. This application note details the field-proven methodologies for the Mizoroki-Heck cross-coupling of (R)-tert-butyl 3-hydroxypent-4-enoate . By manipulating the palladium coordination sphere through specific ligands and additives, researchers can deliberately steer the reaction down two divergent pathways: strict stereoretention (yielding a chiral substituted allylic alcohol) or controlled chain-walking isomerization (yielding an achiral


-keto ester). This guide provides the mechanistic causality, quantitative optimization data, and self-validating protocols required to execute these transformations with high fidelity.

Chemical Context & Substrate Rationale

(R)-tert-butyl 3-hydroxypent-4-enoate is a highly versatile chiral synthon. Its unprotected C3 hydroxyl group and terminal C4-C5 olefin make it an ideal candidate for complex molecular assembly. Notably, this substrate serves as a critical enantiopure intermediate in the synthesis of diazabicyclooctane (DBO) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactamase inhibitors, including [1].

Furthermore, related derivatives such as ethyl 3-hydroxypent-4-enoate have been extensively utilized in the synthesis of

 via palladium-catalyzed cross-coupling.

Causality of Ester Selection: The strategic selection of the tert-butyl ester over the ethyl ester is a deliberate design choice. The steric bulk of the tert-butyl group suppresses spontaneous intramolecular lactonization during the reaction workup, ensuring the acyclic coupled products can be isolated and purified without degradation.

Mechanistic Causality: Stereoretention vs. Isomerization

The Mizoroki-Heck reaction of allylic alcohols presents a classic chemoselectivity challenge. Following the initial syn-carbopalladation of the aryl halide across the terminal olefin, the system undergoes


-hydride elimination. At this critical juncture, the palladium hydride (Pd-H) species remains 

-coordinated to the newly formed internal olefin.
  • Pathway A (Isomerization): If the Pd-H species re-inserts into the double bond with opposite regiochemistry, the palladium atom migrates toward the hydroxyl-bearing carbon (chain walking). Subsequent

    
    -hydride elimination yields an enol, which rapidly tautomerizes to a thermodynamically stable 
    
    
    
    -keto ester. This deliberate isomerization is a proven strategy for accessing2[2], but it permanently destroys the C3 stereocenter.
  • Pathway B (Stereoretention): To preserve the (R)-configuration, the dissociation of the Pd-H complex must outpace its re-insertion. This is achieved by employing a halide scavenger, such as

    
    . The precipitation of insoluble silver halide generates a highly electrophilic, cationic palladium species that rapidly dissociates from the olefin, locking the product as the stereopure allylic alcohol.
    

Mechanism Substrate (R)-tert-butyl 3-hydroxypent-4-enoate + Ar-I + Pd(0) Insertion Syn-Carbopalladation Substrate->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Divergence Ligand & Base Control BetaElim->Divergence Ag Ag2CO3 / dppp (Halide Scavenger) Divergence->Ag Fast Pd Dissociation LiCl LiCl / Et3N (Halide Retention) Divergence->LiCl Pd-H Re-insertion ProductA Stereopure Allylic Alcohol (Retention of (R)-OH) Ag->ProductA ProductB β-Keto Ester (Isomerization) LiCl->ProductB

Mechanistic divergence in Heck reactions based on additive selection.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions using 4-iodoanisole as the model arylating agent.

Reaction ConditionAdditivesLigandSolvent / TempMajor ProductYield (%)ee (%)
A (Stereoretentive)

(2.0 eq)
dppp (10 mol%)DMF / 80 °C(R,E)-Allylic Alcohol82>99
B (Isomerization) LiCl (2.0 eq),


(10 mol%)
DMF / 100 °C

-Keto Ester
88N/A
C (Mixed Control)

(2.0 eq)

(10 mol%)
DMF / 80 °CMixture (1:1.2)75N/A

Experimental Protocols

Workflow S1 Substrate Preparation S2 Degassing (Argon) S1->S2 S3 Heck Coupling S2->S3 S4 Quench & Extraction S3->S4 S5 Silica Purification S4->S5 S6 HPLC Validation S5->S6

Standard experimental workflow for Heck coupling and validation.
Protocol A: Stereoretentive Synthesis of (R,E)-tert-butyl 5-(4-methoxyphenyl)-3-hydroxypent-4-enoate

This protocol is designed as a self-validating system; the precipitation of silver salts serves as a visual indicator of catalytic turnover.

  • Preparation: In an oven-dried 25 mL Schlenk tube, charge

    
     (11.2 mg, 0.05 mmol, 5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (41.2 mg, 0.10 mmol, 10 mol%), and 
    
    
    
    (551 mg, 2.0 mmol, 2.0 eq).
  • Degassing: Evacuate and backfill the vessel with Argon (3 cycles).

  • Reagent Addition: Add anhydrous DMF (5.0 mL), followed by 4-iodoanisole (280 mg, 1.2 mmol, 1.2 eq) and (R)-tert-butyl 3-hydroxypent-4-enoate (172 mg, 1.0 mmol, 1.0 eq) via syringe.

  • Reaction: Seal the tube and heat to 80 °C. Self-Validation Check: Over 2-4 hours, the initial yellow suspension will transition to a grayish-black slurry, indicating the successful precipitation of AgI and formation of active Pd species. Stir for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter the suspension through a short pad of Celite to remove silver salts and palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Extraction: Wash the combined organic filtrate with

    
     (3 × 15 mL) to remove DMF, followed by brine (15 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 85:15). The product elutes as a pale yellow oil (

    
     in 80:20 Hexanes:EtOAc).
    
Protocol B: Controlled Isomerization to tert-butyl 5-(4-methoxyphenyl)-3-oxopentanoate

This protocol utilizes anionic palladium stabilization to deliberately induce chain-walking.

  • Preparation: In an oven-dried 25 mL Schlenk tube, charge

    
     (11.2 mg, 0.05 mmol, 5 mol%), 
    
    
    
    (26.2 mg, 0.10 mmol, 10 mol%), and anhydrous LiCl (84.8 mg, 2.0 mmol, 2.0 eq).
  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Reagent Addition: Add anhydrous DMF (5.0 mL),

    
     (350 µL, 2.5 mmol, 2.5 eq), 4-iodoanisole (280 mg, 1.2 mmol, 1.2 eq), and (R)-tert-butyl 3-hydroxypent-4-enoate (172 mg, 1.0 mmol, 1.0 eq).
    
  • Reaction: Seal and heat to 100 °C. Self-Validation Check: Unlike Protocol A, the solution will remain a homogenous dark amber liquid due to the stabilization of soluble anionic Pd species. Stir for 16 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous

    
     (10 mL) and extract with EtOAc (3 × 15 mL).
    
  • Extraction: Wash the combined organics with

    
     (3 × 15 mL) and brine (15 mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 90:10). The

    
    -keto ester elutes faster than the allylic alcohol (
    
    
    
    in 80:20 Hexanes:EtOAc).

Analytical Validation

To ensure the integrity of the experimental outcomes, the following analytical benchmarks must be met:

  • NMR Spectroscopy (

    
    H NMR, 400 MHz, 
    
    
    
    ):
    • Stereoretentive Product: Exhibits characteristic olefinic multiplets at

      
       6.10–6.55 ppm (2H, CH=CH) and a distinct methine proton signal at 
      
      
      
      4.50 ppm (1H, CH-OH).
    • Isomerized Product: The olefinic signals are completely absent. A characteristic singlet (or doublet depending on enol tautomerization) appears at

      
       ~3.40 ppm (2H, CO-CH2-CO), confirming the 
      
      
      
      -keto structure.
  • Chiral HPLC (For Protocol A):

    • Column: Daicel Chiralpak AD-H.

    • Conditions: Isocratic elution, Hexanes/Isopropanol (90:10), Flow rate: 1.0 mL/min, UV detection at 254 nm.

    • Validation: The (R)-enantiomer should present an enantiomeric excess (ee) of >99%, confirming that

      
      -hydride elimination/re-insertion (which would racemize the center) was successfully suppressed.
      

References

  • Source: National Institutes of Health (nih.gov)
  • Source: SciELO (scielo.br)
  • Source: SciELO (scielo.br)

Sources

Application Note: (R)-tert-Butyl 3-hydroxypent-4-enoate as a Versatile Chiral Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-tert-Butyl 3-hydroxypent-4-enoate is a highly valuable, multi-functional chiral building block widely utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its structural architecture provides three distinct, orthogonally reactive sites: a terminal alkene, a stereodefined secondary alcohol, and a bulky tert-butyl ester. This unique triad allows for selective functionalization without the need for excessive protection/deprotection sequences, making it a critical intermediate in advanced synthetic pathways, including the synthesis of histone deacetylase (HDAC) inhibitors like Largazole[1] and the fatty acid moieties of rhamnolipids[2].

Physicochemical Properties & Specifications

To ensure reproducibility in scale-up and methodology, the baseline physicochemical properties of the building block are summarized below[3],[4],[5].

PropertyValue
Chemical Name (R)-tert-butyl 3-hydroxypent-4-enoate
CAS Number 220861-37-0
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Boiling Point ~238.1 °C (Predicted)
Appearance Colorless to pale yellow liquid
Topological Polar Surface Area (TPSA) 46.53 Ų
Storage Conditions Sealed in dry, 2-8°C

Mechanistic Utility & Reactivity Profile

The synthetic power of (R)-tert-butyl 3-hydroxypent-4-enoate lies in the orthogonal reactivity of its three functional groups:

  • Terminal Alkene : Highly susceptible to ruthenium-catalyzed olefin cross-metathesis (CM). It acts as an excellent Type I olefin in the Grubbs classification, allowing for rapid chain elongation or macrocyclization[1].

  • (R)-Hydroxyl Group : The pre-installed stereocenter directs the stereochemistry of the final API. It can be protected (e.g., TBS, MOM), utilized to direct epoxidation of the adjacent alkene, or inverted via a Mitsunobu reaction if the (S)-enantiomer is required.

  • tert-Butyl Ester : Provides robust protection against nucleophilic attack and basic conditions (e.g., saponification of other esters in the molecule). It is exclusively cleaved under acidic conditions (e.g., TFA), allowing for late-stage unmasking of the carboxylic acid[1].

ReactivityMap Center (R)-tert-butyl 3-hydroxypent-4-enoate Alkene Terminal Alkene Center->Alkene Hydroxyl (R)-Hydroxyl Group Center->Hydroxyl Ester tert-Butyl Ester Center->Ester CM Cross-Metathesis (Grubbs/Hoveyda-Grubbs) Alkene->CM Epox Epoxidation / Dihydroxylation Alkene->Epox Protect O-Protection (TBS, Bn, MOM) Hydroxyl->Protect Mitsunobu Mitsunobu Inversion (Stereocenter flip) Hydroxyl->Mitsunobu Cleavage Acidic Cleavage (TFA / HCl) Ester->Cleavage Stable Base Stability (Orthogonal protection) Ester->Stable

Reactivity map of (R)-tert-butyl 3-hydroxypent-4-enoate highlighting functional group versatility.

Key Applications in Drug Development & Natural Product Synthesis

Macrocyclization via Late-Stage Cross-Metathesis (Largazole Synthesis)

Largazole is a potent marine-derived Class I HDAC inhibitor. During its scale-up total synthesis, the (R)-tert-butyl 3-hydroxypent-4-enoate fragment is coupled into a linear depsipeptide. The terminal alkene survives multiple peptide coupling and macrocyclization steps. Finally, the alkene undergoes a late-stage cross-metathesis with a thioester fragment to close the complex macrocyclic core, demonstrating the building block's stability and predictable reactivity[1].

Elongation via Cross-Metathesis for Rhamnolipids

Rhamnolipids are vital biosurfactants and elicitors. (R)-tert-butyl 3-hydroxypent-4-enoate serves as the foundational precursor for generating their (R)-3-hydroxyalkanoic acid (HAA) tails. By subjecting the terminal olefin to cross-metathesis with various aliphatic alkenes (e.g., hept-1-ene), researchers can rapidly generate libraries of HAAs with varying chain lengths[2].

Workflow Start (R)-tert-butyl 3-hydroxypent-4-enoate CM Cross-Metathesis (Grubbs II, CH2Cl2) Start->CM Add Terminal Alkene (e.g., Hept-1-ene) Add->CM Intermediate Unsaturated (R)-3-hydroxy ester CM->Intermediate  4.8 mol% Cat.  Syringe Pump Hydro Hydrogenation (Pd/C, H2) Intermediate->Hydro SatEster Saturated (R)-3-hydroxy ester Hydro->SatEster  Quantitative Deprotect TFA Deprotection (CH2Cl2, 0°C to RT) SatEster->Deprotect Product (R)-3-hydroxyalkanoic acid (HAA) Deprotect->Product  Isobutylene loss

Workflow for synthesizing (R)-3-hydroxyalkanoic acids via olefin cross-metathesis.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step.

Protocol 1: Ruthenium-Catalyzed Olefin Cross-Metathesis (Homologation)

Context: Elongating the carbon chain of (R)-tert-butyl 3-hydroxypent-4-enoate using a terminal aliphatic alkene to form an unsaturated HAA precursor[2].

Reagents:

  • (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv)

  • Terminal Alkene (e.g., hept-1-ene, 3.0 equiv)

  • Grubbs II Catalyst (4.8 mol%)

  • CuI (10 mol%)

  • Anhydrous CH₂Cl₂

Step-by-Step Procedure:

  • Preparation: Dissolve the enoate and the terminal alkene in anhydrous CH₂Cl₂ under a strict argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the highly sensitive, electron-rich ruthenium carbene intermediate.

  • Additive Loading: Add CuI (10 mol%) to the reaction mixture.

    • Causality: Copper(I) iodide acts as a phosphine scavenger. It sequesters the tricyclohexylphosphine ligand released from the Grubbs II precatalyst, preventing its re-coordination. This shifts the equilibrium heavily toward the active 14-electron ruthenium species, accelerating the catalytic cycle[2].

  • Catalyst Addition: Dissolve the Grubbs II catalyst in a small volume of CH₂Cl₂ and add it continuously to the reaction mixture via a syringe pump over 1–2 hours while heating to a gentle reflux.

    • Causality: Slow addition maintains a low steady-state concentration of the active catalyst. Because terminal alkenes are highly reactive, a high localized catalyst concentration would lead to rapid, non-productive homodimerization. The syringe pump ensures cross-metathesis outcompetes homodimerization[2].

  • Self-Validation & Monitoring: Monitor the reaction via TLC (silica gel, 20% EtOAc in Hexanes). The reaction is self-validating through two phenomena:

    • Visual: The evolution of ethylene gas (a byproduct of terminal-terminal CM) can be observed as bubbling. This entropically drives the reaction forward.

    • Analytical: The starting material spot (Rf ~0.4) will disappear, replaced by a new, slightly lower-polarity spot representing the internal alkene product.

  • Quenching: Upon completion, add an excess of ethyl vinyl ether and stir for 15 minutes.

    • Causality: Ethyl vinyl ether reacts with the active ruthenium species to form a stable, catalytically inactive Fischer carbene, preventing reverse metathesis during concentration and workup.

Protocol 2: Acid-Mediated Cleavage of the tert-Butyl Ester

Context: Deprotecting the ester to yield the free (R)-3-hydroxyalkanoic acid after the double bond has been hydrogenated[1],[2].

Reagents:

  • Saturated (R)-3-hydroxy ester

  • Trifluoroacetic Acid (TFA)

  • Anhydrous CH₂Cl₂

  • Toluene (for workup)

Step-by-Step Procedure:

  • Cooling: Dissolve the saturated ester in anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath.

    • Causality: Starting at 0 °C mitigates the exothermic nature of the initial acid-base interaction and prevents unwanted side reactions, such as the acid-catalyzed dehydration of the sensitive β-hydroxyl group.

  • Acid Addition: Add TFA dropwise to achieve a 1:1 (v/v) ratio with the CH₂Cl₂ solvent.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

    • Causality: The tert-butyl ester undergoes cleavage via an E1 mechanism. TFA protonates the ester oxygen, leading to the departure of a stable tert-butyl cation. At room temperature, this cation rapidly eliminates a proton to form isobutylene gas.

  • Self-Validation & Monitoring: The reaction is self-validating through the visible evolution of isobutylene gas. When bubbling ceases, the deprotection is typically complete. Confirm via TLC; the highly polar carboxylic acid product will streak or remain at the baseline in standard non-polar solvent systems.

  • Workup: Co-evaporate the volatile TFA and solvent with toluene under reduced pressure to yield the crude (R)-3-hydroxyalkanoic acid[6].

    • Causality: Toluene forms an azeotrope with TFA, facilitating the complete removal of the acid without requiring a harsh aqueous basic workup. An aqueous workup would risk significant product loss due to the high water solubility of short-chain HAAs.

References

1.1 - PMC / NIH 2.2 - Frontiers in Chemistry 3.6 - Beilstein Journals 4.3 - CymitQuimica 5.4 - ChemScene 6.5 - Keying Chemical

Sources

Ring-closing metathesis with (R)-tert-butyl 3-hydroxypent-4-enoate

Application Note: Enantioselective Synthesis of -Butenolides via RCM


Introduction & Strategic Value

(R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0) is a high-value chiral building block containing a terminal alkene, a secondary alcohol, and a masked carboxylate (tert-butyl ester). It does not undergo RCM in isolation; rather, it serves as the chiral tether in the synthesis of cyclic heterocycles.

By functionalizing the secondary alcohol with an unsaturated acid derivative (e.g., acryloyl chloride), the molecule is converted into a diene ester . Subsequent RCM yields chiral

Key Advantages:

  • Chirality Transfer: The stereocenter at C3 is preserved, eliminating the need for enantioselective catalysis during cyclization.

  • Orthogonal Protection: The tert-butyl ester remains intact during standard RCM conditions, providing a handle for post-cyclization elaboration (e.g., hydrolysis to the acid or reduction).

  • Scalability: The protocol utilizes robust Ruthenium-based catalysts (Grubbs II/Hoveyda-Grubbs II) tolerant of ester functionalities.

Experimental Workflow

The following workflow describes the two-step sequence: Acrylation followed by Ring-Closing Metathesis .

Step 1: Preparation of the RCM Precursor (Acrylation)

Objective: Convert the mono-alkene substrate into a reactive diene.

Reagents:

  • (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv)[1]

  • Acryloyl chloride (1.2 equiv)

  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with argon. Dissolve (R)-tert-butyl 3-hydroxypent-4-enoate in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add Et

    
    N followed by DMAP.
    
  • Acrylation: Dropwise add acryloyl chloride (diluted in a small amount of DCM) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO

    
    ; the product will be less polar than the starting alcohol).
    
  • Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the acrylate diene ester .

Step 2: Ring-Closing Metathesis (RCM)

Objective: Cyclize the diene to form the chiral butenolide.

Reagents:

  • Acrylate diene precursor (from Step 1).

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II).

    • Note: HG-II is preferred for electron-deficient alkenes (like acrylates) due to higher propagation rates.

  • Solvent: Toluene or DCM (degassed/anhydrous).

    • Note: Toluene at 80 °C often drives the reaction to completion faster for difficult substrates.

Protocol:

  • Degassing: Solvents must be rigorously degassed (sparging with Argon for 15 mins) to remove oxygen, which deactivates the Ru-catalyst.

  • Dissolution: Dissolve the diene precursor in the solvent.

    • Crucial: Use high dilution (0.005 M to 0.01 M) to favor intramolecular RCM (ring closing) over intermolecular CM (oligomerization).

  • Catalyst Addition: Add the Ru-catalyst (2–5 mol%). For larger scales, add the catalyst in two portions (e.g., 2.5% at t=0 and 2.5% at t=2h).

  • Reaction: Stir at reflux (40 °C for DCM; 80–110 °C for Toluene) under an argon atmosphere.

    • Duration: Typically 2–12 hours. Monitor by TLC or

      
      H NMR (disappearance of terminal vinyl protons).
      
  • Quenching: Remove solvent in vacuo.

    • Optional Scavenging: To remove Ru residues, treat the crude oil with DMSO (5 equiv relative to catalyst) or activated charcoal/silica gel for 1 hour before filtration.

  • Purification: Flash column chromatography.

Mechanism & Pathway Visualization

The following diagram illustrates the transformation from the chiral alcohol to the cyclic lactone.

RCM_PathwaySubstrate(R)-tert-butyl3-hydroxypent-4-enoateDieneAcrylate DieneIntermediateSubstrate->DieneEsterificationReagents1Acryloyl ClEt3N, DMAPReagents1->DieneEthyleneEthylene (g)(Byproduct)Diene->Ethylene- C2H4ProductChiral Butenolide(gamma-Lactone)Diene->ProductRCM CycleCatalystGrubbs-II / HG-II(2-5 mol%)Catalyst->Diene

Caption: Synthesis of chiral butenolides via acrylation and subsequent Ru-catalyzed Ring-Closing Metathesis.

Data Summary & Optimization Table

VariableRecommendationRationale
Concentration 0.001 M – 0.01 M High dilution is critical to prevent dimerization (ADMET polymerization) of the terminal alkenes.
Catalyst Hoveyda-Grubbs II Electron-deficient acrylates react slowly with Grubbs I. The chelated ether in HG-II provides thermal stability and higher activity.
Solvent Toluene (80 °C) Higher temperatures break stable Ru-chelates formed during the cycle and drive the release of volatile ethylene.
Additives Ti(OiPr)

(Optional)
If the reaction stalls, Lewis acids can disrupt non-productive chelation between the ester carbonyl and the Ru-center.
Yield 75 – 92% Typical isolated yields for 5-membered lactone formation via this method.

Troubleshooting & Self-Validation

Issue: Incomplete Conversion

  • Cause: Formation of a stable ruthenium-chelate with the ester carbonyl oxygen (common in acrylate RCM).

  • Solution: Increase temperature to 80–100 °C (switch solvent to Toluene) or add a Lewis acid like Ti(OiPr)

    
     (0.3 equiv) to sequester the carbonyl oxygen.
    

Issue: Dimerization (Cross-Metathesis)

  • Cause: Concentration is too high.

  • Solution: Dilute the reaction mixture further. Add the substrate slowly (syringe pump addition) to a solution of the catalyst.

Validation Check:

  • NMR Verification: The product will show a characteristic shift of the ring double bond protons (typically

    
     6.0–7.5 ppm) and the disappearance of the terminal vinyl signals (
    
    
    5.0–6.0 ppm). The chiral center proton (H3) will shift downfield due to lactonization.

References

  • Grubbs, R. H., & Chang, S. (1998).

Protocol for the epoxidation of (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Stereoselective Epoxidation of (R)-tert-butyl 3-hydroxypent-4-enoate

Executive Summary

This application note details the protocol for the diastereoselective epoxidation of (R)-tert-butyl 3-hydroxypent-4-enoate , a critical chiral homoallylic alcohol fragment often utilized in the synthesis of HMG-CoA reductase inhibitors (statins) and other polyketide natural products.

Achieving high diastereomeric ratios (dr) in the epoxidation of acyclic allylic alcohols is a classic challenge in organic synthesis. While m-chloroperbenzoic acid (m-CPBA) is a standard oxidant, it often yields poor selectivity for this substrate class due to competing steric and electronic factors.

This guide establishes the Vanadyl Acetylacetonate [VO(acac)₂] / tert-Butyl Hydroperoxide (TBHP) system as the superior method. This protocol leverages the hydroxyl-directing effect to achieve high syn-diastereoselectivity (typically >95:5 dr), ensuring the rigorous quality standards required for pharmaceutical intermediate development.

Mechanistic Principles & Design

The Challenge of Acyclic Stereocontrol

In the epoxidation of (R)-tert-butyl 3-hydroxypent-4-enoate, the existing chiral center at C3 (bearing the hydroxyl group) must direct the formation of the new chiral center at C4.

  • Reagent Control vs. Substrate Control: Since the substrate is chiral, the reaction relies on 1,2-asymmetric induction.

  • The Competitive Landscape:

    • Peracids (m-CPBA): Generally favor anti-selectivity via steric control (minimizing A(1,3) strain in the transition state), but hydrogen bonding can lead to mixed results in non-polar solvents.

    • Vanadium Catalysis: Favors syn-selectivity. The highly oxidized Vanadium(V) species coordinates simultaneously with the allylic hydroxyl group and the alkyl hydroperoxide, delivering the oxygen to the alkene face syn to the hydroxyl group.

The Vanadium-Directed Mechanism

The high fidelity of this protocol stems from the formation of a rigid, covalent metal-substrate complex.

VanadiumMechanism Precursor VO(acac)2 (Pre-catalyst) ActiveSpecies Active V(V)-Peroxide Complex Precursor->ActiveSpecies + TBHP Oxidation Coordination Substrate Coordination (Ligand Exchange) ActiveSpecies->Coordination + Allylic Alcohol - acacH TransitionState Syn-Directed Transition State Coordination->TransitionState Intramolecular O-Transfer Product Syn-Epoxide (Major Diastereomer) TransitionState->Product Release

Figure 1: Catalytic cycle of Vanadium-directed epoxidation showing the ligand exchange and directed oxygen transfer.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate (R)-tert-butyl 3-hydroxypent-4-enoateStarting Material
Catalyst VO(acac)₂ (Vanadyl acetylacetonate)Lewis Acid Catalyst
Oxidant tert-Butyl hydroperoxide (TBHP)5.0–6.0 M in Decane (Anhydrous)
Solvent Toluene (anhydrous) or DCMReaction Medium
Quench Saturated aq. Na₂S₂O₃Peroxide Neutralization

Safety Note: TBHP is a reactive peroxide. Avoid contact with metal salts other than the catalyst. Never distill the reaction mixture to dryness without verifying peroxide absence.

Step-by-Step Procedure (VO(acac)₂ Method)

Target Scale: 10.0 mmol of substrate (approx. 1.72 g)

  • Catalyst Preparation:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (R)-tert-butyl 3-hydroxypent-4-enoate (1.72 g, 10.0 mmol) in anhydrous Toluene (50 mL).

    • Add VO(acac)₂ (79 mg, 0.3 mmol, 3 mol%).

    • Observation: The solution typically appears blue-green.

  • Temperature Control:

    • Cool the reaction mixture to 0 °C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Oxidant Addition:

    • Add TBHP (5.5 M in decane, 2.2 mL, 12.0 mmol, 1.2 equiv) dropwise over 10 minutes via syringe.

    • Critical Observation: The solution color will shift from blue-green to a deep red/brown, indicating the formation of the active Vanadium(V) species.

  • Reaction Phase:

    • Allow the reaction to stir at 0 °C for 4 hours.

    • Monitor by TLC (30% EtOAc/Hexanes) or GC/MS. The starting alkene spot should disappear.

    • Note: If reaction is sluggish, warm slowly to Room Temperature (20–25 °C) and stir overnight.

  • Workup (Reductive Quench):

    • Crucial Step: Cool the mixture back to 0 °C (if warmed).

    • Slowly add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) (20 mL) to quench excess peroxide. Stir vigorously for 20 minutes until the organic layer is clear and the iodine color (if any) fades.

    • Transfer to a separatory funnel. Separate phases.

    • Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Combine organic layers, wash with Brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate under reduced pressure.[1]

    • Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 10% → 30% EtOAc in Hexanes.

    • Yield Expectation: 85–92%.

Workflow Visualization

Workflow Start Start: 10 mmol Substrate in Toluene AddCat Add VO(acac)2 (3 mol%) Cool to 0°C Start->AddCat AddOx Add TBHP (1.2 eq) Dropwise AddCat->AddOx Monitor Monitor (TLC/GC) 0°C -> RT AddOx->Monitor Quench Quench: Sat. Na2S2O3 (Destroy Peroxides) Monitor->Quench Conversion >98% Extract Extraction (EtOAc) & Drying (Na2SO4) Quench->Extract Purify Flash Chromatography Isolate Syn-Epoxide Extract->Purify

Figure 2: Operational workflow for the batch epoxidation process.

Analytical Verification & Troubleshooting

Determining Diastereoselectivity (dr)

The diastereomeric ratio is best determined via ¹H NMR or Chiral HPLC of the crude mixture before chromatography, as purification can enrich the major isomer.

  • ¹H NMR (400 MHz, CDCl₃):

    • Look at the epoxide protons (H4 and H5).

    • Syn-isomer (Major): The coupling constant between the C3-H (carbinol) and C4-H (epoxide) is typically smaller (approx 2-4 Hz) due to the specific conformation locked by H-bonding.

    • Anti-isomer (Minor): Often exhibits distinct shifts for the tert-butyl group or the epoxide protons.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old/Wet TBHPTitrate TBHP or use a fresh anhydrous solution in decane.
Poor Selectivity Temperature too highMaintain 0 °C strictly during addition and initial reaction phase.
Blue Catalyst Color Persists Catalyst deactivationEnsure TBHP is added after catalyst dissolution. Check for coordinating impurities (e.g., amines).
Emulsion during Workup Vanadium saltsFilter the mixture through a Celite pad before phase separation.

Comparative Analysis: VO(acac)₂ vs. m-CPBA[1][3][4]

FeatureVO(acac)₂ / TBHPm-CPBA
Selectivity (dr) High Syn (>95:5) Moderate to Anti-biased
Mechanism Metal-Coordination DirectedSteric/Electronic Control
Reaction Condition Catalytic, NeutralStoichiometric, Acidic (byproduct)
Safety Requires Peroxide handlingShock sensitive solid (mCPBA)
Cost Low (Catalytic metal)Higher (Stoichiometric oxidant)

References

  • Sharpless, K. B.; Michaelson, R. C. "High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide." Journal of the American Chemical Society, 1973 , 95(18), 6136–6137. Link

  • Itoh, T.; Jitsukawa, K.; Kaneda, K.; Teranishi, S. "Vanadium-catalyzed epoxidation of cyclic allylic alcohols. Stereoselectivity and mechanism." Journal of the American Chemical Society, 1979 , 101(1), 159–169. Link

  • Hoveyda, A. H.; Evans, D. A.; Fu, G. C. "Substrate-directable chemical reactions." Chemical Reviews, 1993 , 93(4), 1307–1370. Link

  • Zhang, W.; Yamamoto, H. "Vanadium-catalyzed asymmetric epoxidation of homoallylic alcohols."[2] Journal of the American Chemical Society, 2007 , 129(2), 286–287.[2] Link

  • Organic Syntheses. "Sharpless Epoxidation: (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol." Org.[2][3][4] Synth.2012 , 89, 233. Link(Note: While specific to Ti-catalysis, this reference provides excellent general procedures for handling allylic alcohol epoxidations).

Sources

Application Note: Strategic Utilization of (R)-tert-Butyl 3-hydroxypent-4-enoate in Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Retrosynthetic utility, orthogonal reactivity, and validated protocols for complex natural product synthesis.

Executive Summary & Retrosynthetic Rationale

In the realm of asymmetric total synthesis, the efficiency of a campaign often hinges on the selection of densely functionalized, highly versatile chiral building blocks. (R)-tert-butyl 3-hydroxypent-4-enoate has emerged as a privileged synthon in the construction of macrolides, depsipeptides, and complex polyketides.

Its architecture offers a triad of orthogonal reactive sites:

  • A Terminal Alkene (C4-C5): Functions as a highly reactive Type I olefin in Ruthenium-catalyzed cross-metathesis (CM) or as a precursor for oxidative cleavage to yield

    
    -hydroxy aldehydes.
    
  • A Chiral Secondary Alcohol (C3): Provides a stereochemically pure (R)-anchor for Steglich esterifications, etherifications, or stereochemical inversion via Mitsunobu protocols.

  • A tert-Butyl Ester (C1): Imparts massive steric bulk that suppresses unwanted intramolecular lactonization or Claisen-type side reactions during base-promoted coupling. It remains completely stable under basic or nucleophilic conditions and is cleanly unmasked under mildly acidic conditions (e.g., TFA/DCM).

This precise combination of features has made it indispensable in the synthesis of potent therapeutics, including the histone deacetylase (HDAC) inhibitor Largazole [1], the depsipeptide antibiotic Plusbacin A3 [2], and the highly cytotoxic macrocycle Disorazole C1 [3].

Physicochemical Signatures & Reactivity Profile

To ensure batch-to-batch consistency in scale-up campaigns, rigorous analytical validation of the building block is required. Below are the consolidated physicochemical properties and NMR signatures [1].

Table 1: Analytical Signatures of (R)-tert-butyl 3-hydroxypent-4-enoate

ParameterValidated Data
Chemical Formula C

H

O

Molecular Weight 173.22 g/mol
Appearance Colorless to pale yellow oil

H NMR (400 MHz, CDCl

)

5.87 (ddd, J=17.2, 10.4, 5.2 Hz, 1H), 5.33 (dt, J=17.2, 1.6 Hz, 1H), 5.14 (dt, J=10.8, 1.2 Hz, 1H), 4.52–4.46 (m, 1H), 3.14 (d, J=4.8 Hz, 1H), 2.51 (dd, J=16.0, 3.6 Hz, 1H), 2.43 (dd, J=16.4, 8.4 Hz, 1H), 1.48 (s, 9H) ppm

C NMR (100 MHz, CDCl

)

171.7, 138.9, 115.1, 81.4, 69.0, 42.0, 28.1 ppm
HRMS (ESI) m/z calcd for C

H

O

(M+H)

173.1172, found 173.1173

Table 2: Orthogonal Reactivity Matrix

Functional GroupSynthetic UtilityDeprotection / Activation Strategy
C1 tert-Butyl Ester Protects carboxylate; prevents lactonizationCleaved by 20% TFA in DCM or TMSOTf/2,6-lutidine
C3 (R)-Hydroxyl Chiral center for depsipeptide linkagesActivated via EDC/DMAP or Mesyl Chloride/Et

N
C4-C5 Alkene Chain elongation / macrocyclizationReacts via Ru-catalysts (CM) or O

/DMS (Oxidation)

Divergent Synthetic Pathways

The true power of this building block lies in its divergent applicability. The terminal olefin and the secondary hydroxyl group can be addressed independently without cross-talk, allowing researchers to build complex molecular architectures sequentially.

G BB (R)-tert-butyl 3-hydroxypent-4-enoate CM Cross-Metathesis (Grubbs Catalyst) BB->CM Terminal Alkene OZO Oxidative Cleavage (O3 or OsO4) BB->OZO Terminal Alkene EST Esterification (EDC/DMAP) BB->EST C3-Hydroxyl NP1 Macrolides (e.g., Disorazole C1) CM->NP1 NP2 Polyketide Synthons (Aldehyde Intermediates) OZO->NP2 NP3 Depsipeptides (e.g., Plusbacin A3) EST->NP3

Caption: Retrosynthetic divergent utility of (R)-tert-butyl 3-hydroxypent-4-enoate in natural product synthesis.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems . They include specific in-process controls and mechanistic rationales to ensure high-fidelity execution in the laboratory.

Protocol A: Depsipeptide Linkage via Steglich Esterification

Objective: Coupling of an N-protected amino acid to the C3-hydroxyl group.

Causality & Rationale: Standard Fischer esterification is impossible due to the acid-labile tert-butyl group. We utilize Steglich conditions (EDC·HCl and DMAP). EDC·HCl is specifically chosen over DCC because its urea byproduct is highly water-soluble, preventing the notorious purification issues associated with dicyclohexylurea (DCU). The bulky tert-butyl ester sterically shields the C1 carbonyl, directing the DMAP-activated acyl intermediate exclusively to the C3 hydroxyl.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask under Argon, dissolve the N-protected amino acid (1.2 equiv) and (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv, 5.0 mmol) in anhydrous CH

    
    Cl
    
    
    
    (25 mL).
  • Activation: Cool the mixture to 0 °C using an ice bath. Add DMAP (0.2 equiv) followed by EDC·HCl (1.5 equiv) in a single portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • In-Process Control: The initially clear solution will develop a slight haze. TLC (Hexanes/EtOAc 7:3) will show the complete consumption of the building block (KMnO

      
       active) and the appearance of a higher-R
      
      
      
      ester product.
  • Quench & Wash: Dilute the mixture with additional CH

    
    Cl
    
    
    
    (25 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 20 mL) to remove DMAP/unreacted EDC, saturated aqueous NaHCO
    
    
    (20 mL) to remove unreacted acid, and brine (20 mL).
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure depsipeptide intermediate.
Protocol B: Ruthenium-Catalyzed Olefin Cross-Metathesis

Objective: Chain elongation via cross-metathesis of the terminal C4-C5 alkene with a Type II olefin.

Workflow Step1 Substrate Prep (DCM Solvent) Step2 Degassing (Argon Sparging) Step1->Step2 Step3 Catalyst Addition (Hoveyda-Grubbs II) Step2->Step3 Step4 Reflux (40 °C, 12 h) Step3->Step4 Step5 Quenching (Ethyl Vinyl Ether) Step4->Step5

Caption: Standardized operational workflow for ruthenium-catalyzed olefin cross-metathesis.

Causality & Rationale: The terminal alkene is highly reactive (Type I), making it prone to homodimerization. To favor cross-metathesis, the coupling partner (usually a Type II olefin) is used in excess (2.0 - 3.0 equiv). Strict degassing is mandatory because dissolved oxygen irreversibly oxidizes the Ruthenium-carbene to an inactive species. Finally, quenching with ethyl vinyl ether is critical; it reacts with the active catalyst to form a stable, inactive Fischer carbene, preventing double-bond migration (isomerization) during silica gel purification.

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv, 2.0 mmol) and the coupling olefin (3.0 equiv) in anhydrous, degassed CH

    
    Cl
    
    
    
    (20 mL, 0.1 M concentration).
  • Degassing: Sparge the solution with Argon via a submerged needle for exactly 15 minutes.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%) rapidly under a positive stream of Argon.

    • In-Process Control: The solution will immediately turn a vibrant, characteristic green color.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours.

    • In-Process Control: Monitor via TLC or GC-MS. As the catalyst degrades or completes the cycle, the solution color typically shifts from green to a brownish-yellow.

  • Quenching: Cool to room temperature. Add ethyl vinyl ether (1.0 mL) and stir for 30 minutes. The color will noticeably shift as the Fischer carbene forms.

  • Isolation: Concentrate the crude mixture directly onto silica gel and purify via flash chromatography (gradient elution: Hexanes to 15% EtOAc/Hexanes) to isolate the internal E-alkene product.

References

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Center for Biotechnology Information (PMC). Available at: [Link]

  • The Total Synthesis of Depsipeptide Antibiotics. eScholarship, University of California. Available at: [Link]

  • (–)-Disorazole C1 and New Analogs: Total Synthesis and Biological Evaluation. Martin-Luther-Universität Halle-Wittenberg Open Data. Available at: [Link]

Application Notes & Protocols: (R)-tert-butyl 3-hydroxypent-4-enoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Scaffolds

In the landscape of modern drug discovery, chirality is a paramount consideration. Biological systems, from receptors to enzymes, are inherently chiral, leading to stereospecific interactions with small molecule therapeutics.[1] Consequently, the use of enantiomerically pure compounds is often mandatory to maximize therapeutic efficacy while minimizing off-target effects and potential toxicity associated with the undesired enantiomer.[2] Chiral building blocks—enantiopure molecules used as starting materials—are therefore indispensable tools, enabling the efficient and precise construction of complex drug candidates.[3][]

Among these, small, functionalized chiral molecules are of particular interest. The β-hydroxy ester motif is a privileged scaffold found in numerous natural products and pharmaceuticals. (R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0), a C5 building block, has emerged as a particularly versatile intermediate.[5] Its structure incorporates multiple strategic features:

  • A Pre-defined Stereocenter: The (R)-configured hydroxyl group serves as a crucial chiral anchor.

  • Orthogonal Functionality: The vinyl group and the tert-butyl ester offer distinct reactive sites that can be manipulated independently. The bulky tert-butyl group provides steric protection and can be removed under specific acidic conditions without affecting other functionalities.

  • Synthetic Potential: The vinyl group is a gateway to a variety of transformations, including oxidation, reduction, epoxidation, and carbon-carbon bond formation, allowing for rapid molecular diversification.

This guide provides an in-depth examination of the application of (R)-tert-butyl 3-hydroxypent-4-enoate in medicinal chemistry, complete with detailed protocols and the scientific rationale underpinning its use.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is critical for its effective use in synthesis.

PropertyValueSource
IUPAC Name tert-butyl (3R)-3-hydroxypent-4-enoate[5]
CAS Number 220861-37-0[6]
Molecular Formula C₉H₁₆O₃[5]
Molecular Weight 172.22 g/mol [7]
Appearance Colorless to pale yellow liquid[8]
Storage Store under an inert atmosphere at 2-8°C[6][9]

Handling and Safety: (R)-tert-butyl 3-hydroxypent-4-enoate is reported to cause serious eye irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Key Intermediate for β-Lactamase Inhibitors

One of the most significant applications of (R)-tert-butyl 3-hydroxypent-4-enoate is in the synthesis of novel β-lactamase inhibitors, such as Vaborbactam. Vaborbactam is a boronic acid-based inhibitor that protects β-lactam antibiotics from degradation by serine carbapenemases. The stereochemistry of the side chain, derived from this building block, is critical for its binding and inhibitory activity.

Scientific Rationale

The synthetic strategy hinges on the oxidative cleavage of the vinyl group to unmask a carboxylic acid or aldehyde functionality, which is then elaborated to form the final side chain. The pre-existing (R)-hydroxyl group sets the crucial stereocenter that is retained throughout the synthesis.

Synthetic Workflow for Vaborbactam Intermediate

G cluster_0 Phase 1: Oxidative Cleavage cluster_1 Phase 2: Elaboration A (R)-tert-butyl 3-hydroxypent-4-enoate B Intermediate Aldehyde A->B  1. O₃, DCM, -78°C  2. Me₂S or PPh₃ A->B C Thiophene Intermediate B->C  Wittig or Horner-Wadsworth-Emmons  (e.g., with thiophene phosphonium ylide) B->C D Protected Vaborbactam Precursor C->D  Further functional group  manipulations C->D

Caption: Synthetic workflow from the chiral building block to a Vaborbactam precursor.

Protocol 1: Ozonolysis of the Vinyl Group

This protocol details the oxidative cleavage of the terminal alkene to form a key aldehyde intermediate.

Materials:

  • (R)-tert-butyl 3-hydroxypent-4-enoate

  • Dichloromethane (DCM), anhydrous

  • Ozone (O₃) generator

  • Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube connected to an ozone generator, a thermometer, and a gas outlet bubbler. Maintain the system under a positive pressure of argon.

  • Dissolution: Dissolve (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating a slight excess of ozone. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.

  • Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with argon or nitrogen for 15-20 minutes to remove excess ozone.

  • Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5 eq) dropwise. A white precipitate of dimethyl sulfoxide (DMSO) may form. Allow the reaction to slowly warm to room temperature and stir for at least 4 hours or overnight.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude aldehyde can be purified by silica gel column chromatography or used directly in the next step.

Causality and Insights:

  • Why -78 °C? Ozonolysis is highly exothermic and the resulting ozonide intermediate is unstable and potentially explosive at higher temperatures. Low temperatures are essential for control and safety.

  • Why Reductive Workup? An oxidative workup (e.g., with H₂O₂) would yield a carboxylic acid. A reductive workup with DMS or PPh₃ is chosen to isolate the aldehyde, which is the desired electrophile for subsequent C-C bond formation. DMS is often preferred due to the ease of removal of the DMSO byproduct.

Characterization & Quality Control:

  • ¹H NMR: Expect the disappearance of vinyl protons (approx. 5.1-5.9 ppm) and the appearance of an aldehydic proton (approx. 9.7 ppm).

  • Purity: Assess by TLC or LC-MS. The aldehyde can be unstable, so prompt use is recommended.

Core Application: Synthesis of Statin Side Chains

Statins, such as atorvastatin and rosuvastatin, are HMG-CoA reductase inhibitors used to lower cholesterol.[10] A key structural feature is a dihydroxy heptanoic acid side chain with specific stereochemistry.[11] (R)-tert-butyl 3-hydroxypent-4-enoate is an excellent precursor for constructing this side chain.

Scientific Rationale

The strategy involves the stereoselective dihydroxylation of the vinyl group to install a second hydroxyl group, creating a 1,2-diol. This diol can then be further elaborated to the full statin side chain. The existing (R)-hydroxyl group can direct the stereochemical outcome of the dihydroxylation, depending on the reagents used.

Synthetic Strategy: Building the 1,3-Syn Diol Moiety

G A (R)-tert-butyl 3-hydroxypent-4-enoate B Silyl-Protected Intermediate A->B  Protection  (e.g., TBSCl, Imidazole) C Syn-1,2-Diol Intermediate B->C  Sharpless Asymmetric  Dihydroxylation (AD-mix-β) D Statin Side-Chain Precursor C->D  Deprotection & Elaboration

Caption: Pathway to a statin side-chain precursor via asymmetric dihydroxylation.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol achieves a high degree of stereocontrol in forming the syn-diol, a critical step in building the statin side chain.

Materials:

  • Silyl-protected (R)-tert-butyl 3-hydroxypent-4-enoate (protection of the existing alcohol is recommended to avoid side reactions).

  • AD-mix-β (commercially available mixture of catalyst and reagents).

  • tert-Butanol.

  • Water.

  • Methanesulfonamide (CH₃SO₂NH₂).

  • Sodium sulfite (Na₂SO₃).

Procedure:

  • Preparation: In a round-bottom flask, prepare a solution of AD-mix-β (approx. 1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water. Stir at room temperature until both phases are clear.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Alkene: Add the protected (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 eq) to the cold, stirring solution. The reaction mixture is often orange and heterogeneous.

  • Reaction: Stir vigorously at 0 °C. Monitor the reaction progress by TLC. Reactions are typically complete within 6-24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

  • Extraction: Add ethyl acetate to the mixture. Separate the organic layer. Wash the organic layer with 2 M NaOH, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude diol can be purified by silica gel column chromatography.

Causality and Insights:

  • Why AD-mix-β? The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for converting alkenes to chiral diols.[12] AD-mix-β is specifically formulated to deliver the diol with a particular stereochemistry (syn addition from the β-face). The choice between AD-mix-α and AD-mix-β depends on the desired stereochemical outcome.

  • Why Methanesulfonamide? It accelerates the catalytic cycle, allowing for lower catalyst loading and faster reaction times.

  • Why Protect the Existing Alcohol? While not always strictly necessary, protecting the free hydroxyl group (e.g., as a TBS ether) prevents potential coordination with the osmium catalyst, which could interfere with the facial selectivity of the dihydroxylation and lead to a mixture of diastereomers.

Characterization & Quality Control:

  • Diastereomeric Ratio (d.r.): The d.r. of the product should be determined using high-field ¹H NMR or by converting the diol to a chiral derivative (e.g., a Mosher ester) for analysis.[12]

  • LC-MS: To confirm the mass of the desired product.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PubMed Central (PMC).
  • Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimiz
  • Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of Statin Side Chains. (2010, June 15). PubMed.
  • Rodríguez, S., & Schroeder, K. T. (2000). Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast. The Journal of Organic Chemistry, 65(8), 2586–2587. [Link]

  • DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa M
  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. (n.d.). ChemRxiv.
  • Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
  • Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. (2025, August 7).
  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (2013, April 30).
  • Biocatalysis in the Preparation of the Statin Side Chain. (2025, August 10).
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.).
  • Asymmetric Synthesis of β-Hydroxy Esters and α-Alkyl-β-hydroxy Esters by Recombinant Escherichia coli Expressing Enzymes from Baker's Yeast. (2000, March 23).
  • 122763-67-1 | tert-Butyl 3-hydroxypent-4-eno
  • CAS 122763-67-1: tert-butyl 3-hydroxypent-4-eno
  • tert-butyl (R)
  • Tert-butyl 3-hydroxypent-4-eno
  • (R)-tert-Butyl 3-hydroxypent-4-enoate | 220861-37-0. (n.d.). Sigma-Aldrich.
  • 220861-37-0 | (R)
  • Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)
  • CAS No.
  • Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. (2025, March 24). PubMed Central (PMC).
  • 122763-67-1|tert-Butyl 3-hydroxypent-4-eno
  • The P3 O-Tert-Butyl-Threonine is Key to High Cellular and Antiviral Potency for Aldehyde-Based SARS-CoV-2 Main Protease Inhibitors. (n.d.).
  • Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. (2023, December 26). PubMed.
  • (PDF) Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. (2023, December 21).

Sources

Application Note: Scale-Up Synthesis of (R)-tert-Butyl 3-Hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate is a critical transformation in the development of numerous high-value pharmaceuticals and complex natural products. This chiral building block is prominently featured in the total synthesis of largazole (a potent Class I histone deacetylase inhibitor)[1], rhamnolipid analogs[2], disorazole C1[3], and very long-chain ascarosides[4].

This application note details a highly scalable, self-validating chemoenzymatic workflow. By combining a cryogenic aldol condensation with a highly selective enzymatic kinetic resolution, this protocol bypasses the need for expensive chiral auxiliaries or transition-metal catalysts, consistently delivering the (R)-enantiomer in high yield and exceptional enantiomeric excess (>95% ee).

Process Rationale & Mechanistic Insights

To ensure robust scale-up, the synthesis is divided into two distinct mechanistic phases, each optimized for yield, safety, and stereocontrol:

  • Phase 1: Lithium Enolate Aldol Addition The process begins with the generation of Lithium Diisopropylamide (LDA), a bulky, non-nucleophilic base that quantitatively deprotonates tert-butyl acetate to form the corresponding lithium enolate without attacking the ester carbonyl[1]. The subsequent addition of acrolein must be performed under strict cryogenic conditions (–78 °C). Acrolein is a highly reactive α,β-unsaturated aldehyde; elevated temperatures would trigger rapid exothermic polymerization and unwanted Michael additions.

  • Phase 2: Enzymatic Kinetic Resolution The resulting racemic mixture is subjected to kinetic resolution using Amano Lipase PS (derived from Burkholderia cepacia). This enzyme possesses a highly specific chiral binding pocket that preferentially accommodates and acetylates the (S)-enantiomer of secondary alcohols[1][4]. Vinyl acetate is utilized as an irreversible acyl donor. As the reaction proceeds, the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This tautomerization prevents the reverse reaction, driving the equilibrium completely to the right and leaving the desired (R)-enantiomer untouched[1].

Chemoenzymatic Workflow

Workflow A tert-Butyl Acetate + Acrolein B Aldol Condensation (LDA, THF, -78°C) A->B C rac-tert-Butyl 3-hydroxypent-4-enoate B->C Quench & Extract D Enzymatic Kinetic Resolution (Amano Lipase PS, Vinyl Acetate, 30°C) C->D E (R)-tert-Butyl 3-hydroxypent-4-enoate [Desired Product, Unreacted] D->E Enantioselective Resolution F (S)-tert-Butyl 3-acetoxypent-4-enoate [Byproduct, Acetylated] D->F

Chemoenzymatic workflow for the scale-up synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when executing this protocol at a multi-mole scale.

ParameterStep 1: Aldol CondensationStep 2: Enzymatic Resolution
Input Scale 2.13 mol (tert-butyl acetate)1.45 mol (racemic alcohol)
Product rac-tert-Butyl 3-hydroxypent-4-enoate(R)-tert-Butyl 3-hydroxypent-4-enoate
Isolated Yield 85% – 92%45% – 47% (Max theoretical: 50%)
Chemical Purity > 95% (by HPLC)> 98% (by HPLC)
Enantiomeric Excess N/A (Racemic)> 95% ee

Detailed Experimental Protocols

Step 1: Synthesis of rac-tert-Butyl 3-hydroxypent-4-enoate

Scale: ~2.13 mol[1]

Reagents & Materials:

  • Diisopropylamine: 331.6 mL (2.346 mol)

  • n-Butyllithium (1.6 M in hexane): 1.466 L (2.346 mol)

  • Anhydrous Tetrahydrofuran (THF): 3.8 L

  • tert-Butyl acetate: 286.1 mL (2.133 mol)

  • Acrolein: 142.5 mL (2.133 mol)

Step-by-Step Procedure:

  • LDA Generation: Charge a 10 L jacketed reactor with anhydrous THF (3.8 L) and diisopropylamine (331.6 mL) under a strict nitrogen atmosphere. Cool the solution to 0 °C.

  • Add n-BuLi (1.466 L) dropwise over 2 hours. Causality: Slow addition prevents localized heating, ensuring quantitative formation of LDA. Stir the mixture at 0 °C for 30 minutes.

  • Enolate Formation: Cool the reactor to –78 °C using a cryogenic chiller. Add tert-butyl acetate (286.1 mL) dropwise over 2 hours. Stir for 1 hour at –78 °C.

  • Aldol Addition: Add acrolein (142.5 mL) dropwise over 1 hour. Causality: Strict maintenance of internal temperature at –78 °C is mandatory here to prevent the violent polymerization of acrolein.

  • Stir the reaction mixture at –78 °C for 1 hour, then gradually remove the cooling source, allowing the mixture to warm to room temperature over an additional 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (1.5 L). Extract the aqueous layer with Ethyl Acetate (3 × 1 L).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic product as a pale yellow oil.

Step 2: Enzymatic Kinetic Resolution via Amano Lipase PS

Scale: ~1.45 mol[1]

Reagents & Materials:

  • rac-tert-Butyl 3-hydroxypent-4-enoate: 249.15 g (1.448 mol)

  • Pentane: 5.0 L

  • Amano Lipase PS: 149.5 g

  • 4 Å Molecular Sieves (activated): 239.0 g

  • Vinyl acetate: 133.5 mL (1.448 mol)

Step-by-Step Procedure:

  • Preparation: In a 10 L reactor, dissolve the racemic alcohol (249.15 g) in pentane (5.0 L). Causality: Pentane provides a highly non-polar microenvironment that enhances the structural rigidity and enantioselectivity of the lipase.

  • Catalyst & Scavenger Addition: Sequentially add Amano Lipase PS (149.5 g) and 4 Å molecular sieves (239.0 g). Causality: Molecular sieves sequester trace moisture, preventing the unwanted enzymatic hydrolysis of vinyl acetate into acetic acid, which would lower the pH and denature the enzyme.

  • Resolution: Add vinyl acetate (133.5 mL). Stir the suspension gently at 30 °C for 24 hours.

  • In-Process Control (IPC): Sample the reaction at 24 hours. Filter, evaporate, and analyze via chiral GC/HPLC. The reaction is complete when the conversion of the (S)-enantiomer reaches exactly 50%.

  • Filtration: Filter the mixture through a Celite pad under reduced pressure to remove the enzyme and molecular sieves. Wash the filter cake thoroughly with diethyl ether (2 × 500 mL).

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 10–20% ethyl acetate in hexanes). The (S)-acetate elutes first (higher Rf), followed by the desired unreacted (R)-alcohol (lower Rf).

Analytical Validation & Quality Control

To ensure this protocol functions as a self-validating system, the following analytical checks must be performed on the isolated (R)-tert-butyl 3-hydroxypent-4-enoate:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) to confirm the enantiomeric excess. The (R)-enantiomer must exhibit an ee of >95% to be viable for downstream total synthesis[1].

  • ¹H NMR (400 MHz, CDCl₃): Confirm the absolute absence of the acetate methyl singlet (typically observed at ~2.05 ppm). The presence of this peak indicates incomplete chromatographic separation from the (S)-acetate byproduct.

References

1.[1] Title: Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor Source: nih.gov URL:

2.[2] Title: Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids Source: frontiersin.org URL:

3.[3] Title: (–)-Disorazole C1 and New Analogs: Total Synthesis and Biological Evaluation Source: uni-halle.de URL:

4.[4] Title: Very long chain ascarosides and their biogenesis in Caenorhabditis elegans Source: unine.ch URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-tert-butyl 3-hydroxypent-4-enoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of (R)-tert-butyl 3-hydroxypent-4-enoate using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography of (R)-tert-butyl 3-hydroxypent-4-enoate?

A1: For the purification of (R)-tert-butyl 3-hydroxypent-4-enoate, a good starting point is to use silica gel (230-400 mesh) as the stationary phase. A common mobile phase system is a gradient of ethyl acetate in hexanes. You can start with a low polarity eluent, such as 5% ethyl acetate in hexanes, and gradually increase the polarity to 20-30% ethyl acetate in hexanes. The optimal eluent composition will depend on the specific impurities present in your crude product. It is highly recommended to first perform a thin-layer chromatography (TLC) analysis to determine the ideal solvent system that provides good separation between your desired product and any impurities. A target Rf value for the product on TLC should be around 0.25-0.35 for optimal separation on the column.

Q2: How can I effectively remove the unreacted starting materials and byproducts?

A2: Unreacted starting materials, such as the initial aldehyde and the reagent used for the asymmetric synthesis, can often be removed with a carefully selected solvent system during column chromatography. For instance, less polar impurities will elute first with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes). More polar byproducts can be separated by gradually increasing the solvent polarity. If you are dealing with a specific known impurity, you can search for its chromatographic behavior to tailor your purification strategy. For example, if a highly polar impurity is present, a final flush of the column with a more polar solvent system (e.g., 50% ethyl acetate in hexanes or even a small percentage of methanol in dichloromethane) might be necessary to elute it from the column.

Q3: My purified (R)-tert-butyl 3-hydroxypent-4-enoate shows low enantiomeric excess (ee). Can column chromatography improve it?

A3: Standard silica gel column chromatography is an achiral technique and will not separate enantiomers. If your product has a low enantiomeric excess, you will need to employ a chiral separation method. Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP) is the most common method for separating enantiomers and determining the enantiomeric excess of your product. Some common chiral columns include those based on cellulose or amylose derivatives. The mobile phase for chiral HPLC is typically a mixture of hexanes and isopropanol.

Q4: How can I monitor the progress of the column chromatography?

A4: The most common method for monitoring the progress of column chromatography is by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). Spot a small amount of each collected fraction onto a TLC plate, along with a spot of your crude starting material and a co-spot (a spot of the crude material on top of a spot of the fraction). Develop the TLC plate in the same solvent system used for the column (or a slightly more polar one to speed up the process). After development, visualize the spots under a UV lamp (if your compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate, ceric ammonium molybdate). Fractions containing the pure product should show a single spot with the same Rf value as the desired product in the crude mixture.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of (R)-tert-butyl 3-hydroxypent-4-enoate.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column.- Optimize the mobile phase: Use TLC to find a solvent system that gives a clear separation between your product (Rf ≈ 0.25-0.35) and impurities.- Reduce the amount of crude material: As a general rule, use about 1 g of crude material per 20-50 g of silica gel.- Improve column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
Product Elutes Too Quickly or Too Slowly - Mobile phase is too polar (elutes too quickly).- Mobile phase is not polar enough (elutes too slowly).- Adjust mobile phase polarity: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., use less ethyl acetate). If it elutes too slowly (low Rf), increase the polarity (e.g., use more ethyl acetate).
Band Broadening or Tailing of the Product Spot - Column overloading.- Sample is not concentrated enough before loading.- Interactions between the product and the silica gel.- Load a smaller, more concentrated sample: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling point solvent before loading it onto the column.- Add a small amount of a modifier: For compounds that can interact strongly with silica gel (e.g., via hydrogen bonding), adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes help to reduce tailing.
Low Recovery of the Purified Product - Product is still on the column.- Product co-eluted with an impurity.- Product degradation on the silica gel.- Increase mobile phase polarity: At the end of the chromatography, flush the column with a highly polar solvent to ensure all the product has eluted.- Re-run the column: If co-elution is suspected, you may need to re-purify the mixed fractions using a shallower solvent gradient.- Consider an alternative stationary phase: If you suspect your compound is degrading on the acidic silica gel, you could try using a less acidic stationary phase like alumina (neutral or basic).
Inconsistent Rf Values Between TLC and Column - Different silica gel batches for TLC and column.- Chamber saturation differences between TLC and column.- Use the same batch of silica gel: Ensure the silica gel used for both TLC and the column is from the same manufacturer and batch.- Equilibrate the column: Before loading your sample, equilibrate the column by passing several column volumes of the initial mobile phase through it.

Experimental Workflow & Diagrams

Workflow for Column Chromatography Purification

The following diagram illustrates the general workflow for the purification of (R)-tert-butyl 3-hydroxypent-4-enoate by column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Pooling TLC 1. TLC Analysis to Determine Optimal Solvent System Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Equilibrate 3. Equilibrate Column with Initial Mobile Phase Pack->Equilibrate Load 4. Load Crude Product (Concentrated Solution) Equilibrate->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate Solvent to Obtain Pure Product Pool->Evaporate

Caption: General workflow for column chromatography.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues during column chromatography.

G Start Problem with Purification PoorSep Poor Separation? Start->PoorSep LowYield Low Yield? PoorSep->LowYield No OptimizeSolvent Optimize Mobile Phase (TLC analysis) PoorSep->OptimizeSolvent Yes Tailing Band Tailing? LowYield->Tailing No FlushColumn Flush Column with More Polar Solvent LowYield->FlushColumn Yes ConcentrateSample Concentrate Sample Before Loading Tailing->ConcentrateSample Yes End Successful Purification Tailing->End No CheckLoading Reduce Column Loading OptimizeSolvent->CheckLoading Repack Repack Column CheckLoading->Repack Repack->LowYield CheckCoElution Re-run Mixed Fractions FlushColumn->CheckCoElution ChangeStationary Consider Alumina CheckCoElution->ChangeStationary ChangeStationary->Tailing AddModifier Add Modifier to Mobile Phase (e.g., TEA, Acetic Acid) ConcentrateSample->AddModifier AddModifier->End

Caption: Troubleshooting decision tree for column chromatography.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Technical Support Center: Synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to provide in-depth explanations of the underlying chemical principles, helping you to not only solve immediate issues but also to build a more robust understanding of your reaction systems.

Overview of the Primary Synthesis: The Aldol Addition

The synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate, a valuable chiral building block, is commonly achieved through an aldol-type addition of the enolate of tert-butyl acetate to acrolein. This reaction, when precisely controlled, yields the desired β-hydroxy ester. The stereoselectivity is often introduced through the use of a chiral catalyst or auxiliary.

A common approach involves the formation of a lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of acrolein.[1][2] The low temperature is crucial for maintaining the kinetic enolate and minimizing side reactions.[2]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Problem 1: Low Yield of the Desired (R)-tert-butyl 3-hydroxypent-4-enoate

Question: My reaction is resulting in a low yield of the target molecule. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, primarily competing side reactions or incomplete conversion. Let's break down the most common culprits:

  • Self-Condensation of Acrolein: Acrolein can act as both an electrophile and a nucleophile (after enolization), leading to self-condensation products. This is especially prevalent if the enolate of tert-butyl acetate is generated slowly or is not present in a sufficient excess.

  • Proton Exchange: The acidic α-protons of acrolein can be abstracted by the tert-butyl acetate enolate, quenching the enolate and regenerating tert-butyl acetate.

  • Decomposition of the Product: The β-hydroxy ester product can be sensitive to the reaction conditions, particularly if the temperature is not carefully controlled or if the workup is too harsh.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Inverse Addition: Add the LDA solution slowly to the tert-butyl acetate in THF at -78 °C to pre-form the enolate. Then, slowly add this enolate solution to a solution of acrolein, also at -78 °C. This ensures that the acrolein is always in the presence of an excess of the desired nucleophile, minimizing its opportunity to self-condense.

  • Temperature Control: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is recommended) throughout the enolate formation and addition steps.[2][3] Higher temperatures can lead to a host of side reactions.

  • Choice of Base: While LDA is common, other strong, hindered bases can be used. Ensure the base is of high quality and accurately titrated.

  • Workup: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids, which can promote dehydration of the product.

Problem 2: Formation of a Significant Amount of α,β-Unsaturated Ester Byproduct

Question: I am observing a significant peak in my analysis corresponding to tert-butyl penta-2,4-dienoate. What is causing this dehydration and how can I prevent it?

Answer: The formation of the α,β-unsaturated ester is a classic side reaction in aldol additions, resulting from the elimination of water from the initial β-hydroxy ester product.[4] This dehydration is often promoted by elevated temperatures or acidic/basic conditions during the reaction or workup.

Mechanism of Dehydration:

The hydroxyl group of the aldol adduct can be protonated (under acidic conditions) or the α-proton can be abstracted (under basic conditions), leading to the formation of a more stable, conjugated system through the elimination of a water molecule.

Prevention Strategies:

  • Strict Temperature Control: As mentioned previously, maintaining a low temperature (-78 °C) is critical to prevent this elimination reaction from occurring in situ.

  • Mild Workup: Use a buffered or weakly acidic quench, such as saturated aqueous NH₄Cl. If an extractive workup is performed, ensure that the aqueous layers are not strongly acidic or basic.

  • Purification Considerations: During chromatographic purification, avoid using silica gel that is too acidic. You can neutralize silica gel by preparing a slurry with a small amount of triethylamine in your eluent system and then removing the excess solvent.

Problem 3: Presence of a Byproduct with a Mass Corresponding to Double Addition

Question: My mass spectrometry analysis shows a species with a molecular weight corresponding to the addition of two equivalents of the tert-butyl acetate enolate to one molecule of acrolein. How is this happening?

Answer: This byproduct is likely the result of a Michael (1,4-conjugate) addition followed by a subsequent aldol addition. Acrolein is an α,β-unsaturated aldehyde, presenting two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon (position 3).

  • 1,2-Addition (Direct Addition): Nucleophilic attack at the carbonyl carbon gives the desired β-hydroxy ester (the aldol adduct).

  • 1,4-Addition (Conjugate Addition): Nucleophilic attack at the β-carbon leads to the formation of an enolate intermediate. This intermediate can then react with another molecule of acrolein or, more likely in this scenario, be protonated during workup to give a saturated aldehyde. This aldehyde can then undergo a second aldol addition with another equivalent of the tert-butyl acetate enolate.

Favoring 1,2-Addition over 1,4-Addition:

The regioselectivity of the addition is influenced by several factors. Generally, kinetically controlled reactions at low temperatures with hard nucleophiles (like lithium enolates) favor 1,2-addition.[5]

Troubleshooting Steps:

  • Maintain Low Temperature: This is the most critical factor. At -78 °C, the 1,2-addition is typically much faster than the 1,4-addition.

  • Use of Chelating Lewis Acids: In some cases, the addition of a chelating Lewis acid (e.g., ZnCl₂, MgBr₂) can favor 1,2-addition by coordinating to the carbonyl oxygen, further activating the carbonyl carbon towards nucleophilic attack. However, this will depend on the specific reaction conditions and substrate.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired pathway and the major side reactions.

G cluster_main Desired Reaction Pathway cluster_side Side Reactions A tert-Butyl Acetate Enolate C (R)-tert-butyl 3-hydroxypent-4-enoate A->C 1,2-Addition F Michael Adduct A->F 1,4-Addition B Acrolein B->C D Self-Condensation Product B->D Self-Condensation B->F E tert-Butyl Penta-2,4-dienoate C->E Dehydration G Double Addition Product F->G + 1 eq. Enolate

Caption: Main and side reaction pathways in the synthesis.

Summary of Key Parameters and Troubleshooting

Issue Potential Cause(s) Recommended Action(s)
Low Yield Self-condensation of acrolein, proton exchange, product decomposition.Use inverse addition, maintain -78 °C, use a high-quality base, mild workup.
Dehydration High temperature, acidic/basic workup or purification.Maintain -78 °C, use a neutral quench (e.g., NH₄Cl), neutralize silica gel if necessary.
Double Addition Competing 1,4-addition (Michael addition).Strictly maintain -78 °C to favor kinetic 1,2-addition.

Experimental Protocol: Optimized Synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • tert-Butyl acetate

  • Acrolein (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve tert-butyl acetate (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution to the tert-butyl acetate solution via cannula, keeping the internal temperature below -75 °C. Stir the enolate solution at -78 °C for 45 minutes.

  • Aldol Addition: In a third flame-dried flask, dissolve freshly distilled acrolein (1.2 equivalents) in anhydrous THF and cool to -78 °C. Slowly add the enolate solution to the acrolein solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quench: Once the reaction is complete, quench it at -78 °C by the slow addition of pre-cooled saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-tert-butyl 3-hydroxypent-4-enoate.

References

  • Pearson+. (n.d.). The Reformatsky reaction is an addition reaction in which an orga... | Study Prep.
  • MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • Master Organic Chemistry. (n.d.). Reformatsky Reaction.
  • AiFChem. (2025, October 21). 122763-67-1 | tert-Butyl 3-hydroxypent-4-enoate.
  • Apollo Scientific. (n.d.). tert-Butyl 3-hydroxypent-4-enoate.
  • ResearchGate. (n.d.). The Reformatsky Reaction.
  • Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution.
  • Benchchem. (n.d.). Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters.
  • ResearchGate. (n.d.). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • CymitQuimica. (n.d.). CAS 122763-67-1: tert-butyl 3-hydroxypent-4-enoate.
  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents.
  • Sigma-Aldrich. (n.d.). (R)-tert-Butyl 3-hydroxypent-4-enoate | 220861-37-0.
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.
  • PubChem. (n.d.). Tert-butyl 3-hydroxypent-4-enoate.
  • PMC. (2010, October 1). Intermolecular Michael Reactions: A Computational Investigation.
  • Google Patents. (n.d.). EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation.
  • Chemistry Steps. (2024, December 14). Aldol Addition and Condensation Reactions – Practice Problems.
  • ResearchGate. (n.d.). Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal: Enthalpy and entropy contribution | Request PDF.
  • Wiley-VCH. (n.d.). 1 Stereoselective Acetate Aldol Reactions.
  • YouTube. (2016, May 3). Aldol Condensation Reaction Shortcut by Leah4sci.
  • California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction.
  • PMC. (2025, November 4). Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles.
  • SciSpace. (1973). Reaction of lithio tert-butyl trimethylsilylacetate with aldehydes and ketones. A synthesis of α,β-unsaturated esters.
  • Pearson+. (n.d.). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol.
  • BLD Pharm. (n.d.). 122763-67-1|tert-Butyl 3-hydroxypent-4-enoate|BLD Pharm.

Sources

Navigating the Chiral Integrity of (R)-tert-butyl 3-hydroxypent-4-enoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral molecule. Here, we address common challenges and questions related to its synthesis, handling, and analysis, with a primary focus on preventing and troubleshooting racemization. Our goal is to provide you with the expertise and practical insights necessary to ensure the stereochemical integrity of your compound throughout your experimental workflows.

Troubleshooting Guide: Loss of Enantiomeric Purity

One of the most critical challenges in working with (R)-tert-butyl 3-hydroxypent-4-enoate is the potential for racemization, leading to a loss of enantiomeric excess (% ee). This section provides a structured approach to identifying and resolving these issues.

Issue 1: Significant Drop in % ee After Aqueous Work-up

Q: I've synthesized (R)-tert-butyl 3-hydroxypent-4-enoate with high initial % ee, but after performing an aqueous work-up to remove water-soluble impurities, my chiral HPLC analysis shows a significant decrease in enantiomeric purity. What is the likely cause and how can I fix it?

A: The most probable cause is acid-catalyzed racemization during the aqueous work-up. (R)-tert-butyl 3-hydroxypent-4-enoate, being a secondary allylic alcohol, is susceptible to racemization via the formation of a planar, achiral carbocation intermediate under acidic conditions. Even seemingly neutral water can become acidic upon exposure to atmospheric CO2, or if any residual acidic reagents from the reaction are present.

Troubleshooting Workflow: Acid-Catalyzed Racemization

Caption: Workflow to diagnose and resolve acid-catalyzed racemization.

Detailed Solutions:

  • Use a Buffered Aqueous Wash: Instead of using deionized water, perform the aqueous wash with a mildly basic buffer solution, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute phosphate buffer (pH 7.5-8.0). This will neutralize any residual acid and prevent the formation of the carbocation intermediate.

  • Minimize Contact Time: If a buffered wash is not feasible, minimize the contact time between the organic layer containing your product and the aqueous phase. Perform the extraction quickly and avoid vigorous stirring for extended periods.

  • Alternative Work-up: Consider an anhydrous work-up. Quench the reaction with a non-aqueous reagent, such as anhydrous sodium sulfate or magnesium sulfate, to remove any remaining reactants or catalysts. This can then be followed by direct filtration and concentration.

Causality: The hydroxyl group of the secondary allylic alcohol can be protonated under acidic conditions, forming a good leaving group (water). Departure of the leaving group generates a resonance-stabilized allylic carbocation, which is planar and achiral. Subsequent attack by a water molecule from either face of the carbocation leads to the formation of a racemic mixture of the alcohol.

Issue 2: Racemization During Chromatographic Purification

Q: My crude (R)-tert-butyl 3-hydroxypent-4-enoate shows high % ee, but after purification by silica gel chromatography, the enantiomeric purity is compromised. Why is this happening and what can I do?

A: Standard silica gel is inherently acidic and can cause on-column racemization of acid-sensitive compounds like secondary allylic alcohols. The mechanism is similar to that described in the aqueous work-up issue.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et₃N) in the eluent (e.g., 0.1-1% Et₃N in your solvent system). Then, flush the column with the mobile phase until the eluent is neutral. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase for your purification, such as neutral alumina or a deactivated silica gel.

  • Optimize the Mobile Phase: The polarity of the mobile phase can influence the interaction of your compound with the stationary phase. Experiment with different solvent systems to find one that allows for efficient elution without prolonged contact time on the column.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for (R)-tert-butyl 3-hydroxypent-4-enoate to maintain its enantiomeric purity?

A1: To ensure long-term stability and prevent degradation or racemization, (R)-tert-butyl 3-hydroxypent-4-enoate should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally -20°C). It should be kept in a tightly sealed container to protect it from moisture and air. Avoid storing it in the presence of any acidic or basic contaminants.

Q2: Can I use strong bases during the synthesis or work-up?

A2: While the primary concern for racemization is acidic conditions, strong bases can also potentially lead to issues. Deprotonation of the hydroxyl group to form an alkoxide is unlikely to cause racemization at the chiral center directly. However, strong bases can promote other side reactions, such as elimination or ester hydrolysis, which could complicate purification and potentially lead to product loss. It is generally advisable to use mild bases when necessary.

Q3: What analytical technique is best for determining the enantiomeric purity of (R)-tert-butyl 3-hydroxypent-4-enoate?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess of (R)-tert-butyl 3-hydroxypent-4-enoate.[1][2]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method to separate the enantiomers of tert-butyl 3-hydroxypent-4-enoate. Optimization may be required based on your specific instrumentation and column.

ParameterRecommended Condition
Chiral Stationary Phase Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm

Method Development Tip: If baseline separation is not achieved, systematically vary the ratio of hexane to isopropanol. Adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase can sometimes improve peak shape and resolution.[3]

Visualizing the Racemization Mechanism

Caption: Acid-catalyzed racemization of (R)-tert-butyl 3-hydroxypent-4-enoate.

References

  • Boyce, G. R., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13367–13374. [Link]

  • Lee, D., et al. (2000). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Organic Letters, 2(16), 2377–2379. [Link]

  • Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER.[Link]

  • Čižmárik, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113.
  • Hassan, M. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns.[Link]

  • PubChem. tert-Butyl (R)-3-hydroxypent-4-enoate.[Link]

  • PubChem. tert-Butyl 3-hydroxypent-4-enoate.[Link]

Sources

Technical Support Center: (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0), a key chiral intermediate in complex organic synthesis.[1] This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage, handling, and stability of this compound. Our goal is to preemptively address common experimental challenges and provide robust troubleshooting strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of (R)-tert-butyl 3-hydroxypent-4-enoate.

Q1: What are the optimal storage conditions for this compound?

A1: To maintain the chemical and chiral integrity of (R)-tert-butyl 3-hydroxypent-4-enoate, stringent storage conditions are necessary. The compound should be stored at 2-8°C under an inert atmosphere , such as argon or nitrogen.[2] It is crucial to keep the container tightly sealed in a dry, well-ventilated place to prevent contact with air and moisture.[2][3]

Q2: Why is an inert atmosphere so critical for storage?

A2: The vinyl group in the molecule makes it susceptible to oxidation and radical-initiated polymerization, especially when exposed to atmospheric oxygen over time.[4] An inert atmosphere displaces oxygen, significantly mitigating these degradation pathways. Some commercial sources supply this compound with a stabilizer like MEHQ (hydroquinone monomethyl ether) to inhibit polymerization.[4] Storing under argon or nitrogen is a best practice to ensure long-term stability.[3]

Q3: How should I handle the compound upon receiving it and for routine use?

A3: Always handle the compound in a well-ventilated area, avoiding all personal contact, including inhalation.[3] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound can cause serious eye irritation.[1] When not in use, ensure the container is securely sealed.[3] For weighing and transferring, it is advisable to work quickly and, if possible, under a blanket of inert gas to minimize exposure to air and moisture.

Q4: What are the visible signs of compound degradation?

A4: (R)-tert-butyl 3-hydroxypent-4-enoate is typically a colorless to pale yellow liquid.[4] Signs of degradation may include a noticeable change in color to a darker yellow or brown, an increase in viscosity (suggesting polymerization), or the presence of solid precipitates. However, significant degradation can occur without visible changes. Therefore, analytical verification of purity is the only definitive method to assess stability.

Q5: What type of container is recommended for long-term storage?

A5: The compound should be stored in the manufacturer-recommended container, which is often a tightly-sealed glass vial or bottle. For subdivision or transfer, high-density polyethylene (HDPE) or polypropylene containers are also suitable and compatible.[3] Ensure any new container is completely dry and purged with an inert gas before use.

Troubleshooting Guide: Experimental Challenges

This guide provides a logical, step-by-step approach to diagnosing and resolving common issues encountered during experimentation.

Q1: My post-reaction analysis shows poor yield, and I suspect the starting material. What should I do?

A1: If you suspect the integrity of your (R)-tert-butyl 3-hydroxypent-4-enoate, the first step is to re-verify its purity. The most common cause of reduced reactivity is degradation from improper storage.

  • Immediate Action : Perform a purity analysis using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] Compare the results to the Certificate of Analysis (CoA) provided by the supplier.

  • Look For :

    • A decrease in the area percent of the main peak.

    • The appearance of new peaks, which could indicate hydrolysis or oxidation products.

  • Preventative Measure : Always perform a quick purity check on older batches or materials that may have been exposed to air before committing them to a large-scale reaction.

Q2: I've detected a new, more polar peak in my HPLC chromatogram after storing a solution of the compound. What is this impurity?

A2: The appearance of a new, more polar impurity (i.e., one with a shorter retention time in reversed-phase HPLC) is often indicative of ester hydrolysis. The tert-butyl ester group is sensitive to both acidic and basic conditions, and can even hydrolyze slowly in the presence of moisture, especially if dissolved in a protic solvent.[6] This process would yield (R)-3-hydroxypent-4-enoic acid and tert-butanol . The resulting carboxylic acid is significantly more polar than the parent ester.

Q3: My compound's enantiomeric excess (ee) appears to have decreased. Is this possible during storage?

A3: While the chiral center (C3) is generally stable under recommended storage conditions, apparent loss of enantiomeric purity can occur.

  • Chemical Degradation vs. Racemization : True racemization (inversion of the stereocenter) is unlikely without a specific chemical reaction (e.g., oxidation to the ketone followed by non-selective reduction). More commonly, the formation of diastereomeric impurities through degradation (e.g., epoxidation of the double bond) can complicate chiral HPLC analysis, leading to peaks that are misidentified or that co-elute, giving a false impression of reduced ee.

  • Verification : Ensure your chiral chromatography method is validated for separating the parent compound from potential degradation products. An achiral purity check (as described in Q1) should be performed first to identify any new impurities.

Q4: The material has become viscous and difficult to pipette. What happened?

A4: A significant increase in viscosity is a strong indicator of polymerization. The terminal vinyl group (C=C) is susceptible to radical polymerization, which can be initiated by exposure to oxygen, light, or excessive heat. Once initiated, this process can be difficult to stop. The material is likely unusable for most applications at this stage, as it will contain a mixture of oligomers and polymers, drastically reducing the molar concentration of the desired monomer.

Data Summary and Visualization

Storage Condition Reference Table
ParameterRecommendationRationale & Risks of Deviation
Temperature 2–8°CHigher temperatures accelerate all degradation pathways, including hydrolysis and polymerization.
Atmosphere Inert (Argon, Nitrogen)The compound is air-sensitive.[3] Oxygen can lead to oxidation and initiate radical polymerization.
Light Store in amber vials or in the darkUV light can provide the energy to initiate radical polymerization of the vinyl group.
Moisture Keep tightly sealed; handle in a dry environmentMoisture can cause slow hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.[6]
Container Original manufacturer's container; Polyethylene or Polypropylene[3]Ensures compatibility and prevents contamination or leaching.
Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of (R)-tert-butyl 3-hydroxypent-4-enoate.

G cluster_main Degradation Pathways main (R)-tert-butyl 3-hydroxypent-4-enoate hydrolysis Hydrolysis Product ((R)-3-hydroxypent-4-enoic acid) main->hydrolysis Moisture (Acid/Base catalysis) polymer Polymerization Product (Polypentenoate chain) main->polymer Oxygen / Light / Heat (Radical Initiators) oxidation Oxidation Product (e.g., Epoxide, Aldehyde) main->oxidation Air (O₂)

Caption: Key degradation routes for (R)-tert-butyl 3-hydroxypent-4-enoate.

Troubleshooting Workflow for Purity Issues

Use this flowchart to diagnose issues related to compound purity and stability.

G start Unexpected Experimental Result (e.g., low yield, side products) check_purity Analyze Starting Material Purity (e.g., by HPLC, GC, or NMR) start->check_purity is_pure Is Purity >95% and matches CoA? check_purity->is_pure not_degraded Starting material is not the issue. Investigate reaction conditions, reagents, and procedure. is_pure->not_degraded Yes review_storage Review storage conditions: - Temp (2-8°C)? - Inert atm? - Moisture/Air exposure? is_pure->review_storage No degraded Compound has Degraded. Procure new material. Review storage history. review_storage->degraded

Caption: Logical workflow for troubleshooting purity-related experimental issues.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of (R)-tert-butyl 3-hydroxypent-4-enoate using reversed-phase HPLC. Method optimization may be required based on available instrumentation and specific impurities of interest.

Objective: To quantify the purity of (R)-tert-butyl 3-hydroxypent-4-enoate and detect the presence of degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (optional, for peak shaping).

  • Sample of (R)-tert-butyl 3-hydroxypent-4-enoate.

  • Class A volumetric flasks and pipettes.

2. Chromatographic Conditions:

  • Mobile Phase A: Water (with optional 0.1% formic acid).

  • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid).

  • Gradient: 60% A / 40% B, hold for 2 minutes, ramp to 5% A / 95% B over 8 minutes, hold for 2 minutes. (This is a starting point; an isocratic method may be sufficient and can be developed based on initial results).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

  • Injection Volume: 5–10 µL.

3. Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 10 mg of (R)-tert-butyl 3-hydroxypent-4-enoate into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to a final concentration of ~1 mg/mL.

  • Ensure the sample is fully dissolved before injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Identify potential degradation products by their retention times. Hydrolysis products will typically elute earlier (more polar), while less polar impurities will elute later.

References

  • PubChem. tert-Butyl 3-hydroxypent-4-enoate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl (R)-3-hydroxypent-4-enoate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. [Link]

  • R. M. R. M. C. Ranier, P. R. R. Costa. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules. [Link]

  • ResearchGate. Schematic diagram of antioxidant degradation pathways. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Google Patents. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
  • The Journal of Organic Chemistry. Computational Studies of Chiral Epoxide Radicals. [Link]

  • MDPI. Impact of Plasticizers on the Microbial Degradation of Polyhydroxybutyrate (PHB). [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

Sources

Removal of impurities from (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for (R)-tert-Butyl 3-hydroxypent-4-enoate

Introduction

(R)-tert-Butyl 3-hydroxypent-4-enoate (CAS 220861-37-0) is a highly specialized chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the potent class I histone deacetylase (HDAC) inhibitor, Largazole[1]. Its structural features—a terminal alkene, a chiral secondary alcohol, and a tert-butyl ester—make it highly versatile but also susceptible to specific degradation pathways and impurity carryover.

This technical guide addresses the most common challenges encountered during its synthesis, enzymatic resolution, and purification. It provides self-validating protocols to ensure high enantiomeric excess (ee) and chemical purity for downstream drug development applications.

Enzymatic Resolution & Enantiomeric Purity

Q: My batch of (R)-tert-butyl 3-hydroxypent-4-enoate has a low enantiomeric excess (ee). How can I optimize the removal of the (S)-enantiomer?

Causality & Mechanism: The standard, scalable route to the (R)-enantiomer relies on the kinetic resolution of racemic (RS)-tert-butyl 3-hydroxypent-4-enoate[2]. This is achieved using Amano Lipase PS and vinyl acetate as an acyl donor. The enzyme selectively acetylates the (S)-enantiomer to form (S)-tert-butyl 3-acetoxypent-4-enoate, leaving the desired (R)-alcohol unreacted. Low ee is typically caused by incomplete reaction or enzyme deactivation.

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction strictly at 30 °C[2]. Lower temperatures drastically reduce the acyl transfer rate, leaving residual (S)-alcohol. Temperatures above 40 °C risk denaturing the lipase and reducing its enantioselectivity.

  • Anhydrous Conditions: Moisture hydrolyzes vinyl acetate into acetic acid and acetaldehyde. Acetic acid lowers the microenvironmental pH of the enzyme, deactivating it. Always add 4Å molecular sieves to the reaction mixture to scavenge trace water[2].

Self-Validating Workflow: Do not proceed to scale-up separation until the reaction is validated. Monitor the reaction via chiral GC or HPLC. The reaction is complete when the peak corresponding to the (S)-alcohol completely disappears, and the ratio of (R)-alcohol to (S)-acetate stabilizes. If the (S)-alcohol persists, spike the reaction with additional Amano Lipase PS and monitor for another 12 hours.

Chromatographic & Distillation Workflows

Q: How do I efficiently separate the unreacted (R)-alcohol from the (S)-acetate byproduct and residual enzymes?

Causality & Mechanism: The separation relies on the significant difference in polarity and boiling point between the free hydroxyl group of the (R)-enantiomer and the esterified (S)-enantiomer.

Step-by-Step Methodology:

  • Step 1: Filtration. Filter the crude reaction mixture through a Celite pad to remove the suspended Amano Lipase and 4Å molecular sieves. Wash the filter cake thoroughly with diethyl ether to ensure complete recovery of the product[2].

  • Step 2: Concentration. Evaporate the solvent under reduced pressure.

  • Step 3: Separation (Choose based on scale).

    • Lab Scale (Silica Gel Chromatography): Load the crude oil onto a silica gel column. Elute with a gradient of 10–20% ethyl acetate in hexanes. The less polar (S)-acetate elutes first, followed by the highly pure (R)-alcohol[2].

    • Process Scale (Fractional Vacuum Distillation): Perform distillation under high vacuum (< 1 mbar). The (S)-acetate will distill at a lower temperature. Critical constraint: Keep the reboiler temperature below 80 °C. Beta-hydroxy esters are thermally labile and can undergo retro-aldol cleavage at elevated temperatures, reverting to tert-butyl acetate and acrolein.

Chemical Impurities & Stability

Q: I am detecting polymeric impurities and a pungent odor in my stored batches. What is causing this, and how can I prevent it?

Causality & Mechanism: The pungent odor is acrolein, generated via trace retro-aldol degradation. Both acrolein and the terminal alkene of the product are highly susceptible to radical polymerization, leading to the formation of oligomeric impurities that increase the viscosity of the oil.

Prevention Protocol:

  • Stabilization: Add 10–50 ppm of MEHQ (4-methoxyphenol) to the purified product[3]. MEHQ acts as a radical scavenger, preventing the initiation of polymerization cascades.

  • Storage: Store the stabilized liquid at 2–8 °C in a tightly sealed container under an inert atmosphere (argon or nitrogen) and strictly protected from light[4].

Moisture & Residual Solvents

Q: My downstream cross-metathesis or Grignard reactions are failing. What hidden impurities should I look for?

Causality & Mechanism: The initial synthesis of the racemic mixture uses lithium diisopropylamide (LDA)[5]. Trace diisopropylamine can carry over and poison transition-metal catalysts (like Grubbs catalysts used in cross-metathesis) or consume organometallic reagents. Additionally, residual moisture will quench moisture-sensitive reagents.

Removal Protocol: Wash the organic phase with a mild, cold 5% aqueous NH₄Cl solution to protonate and extract residual amines into the aqueous layer. Dry the organic layer over anhydrous MgSO₄. To remove trace water, perform an azeotropic distillation with dry toluene prior to the downstream reaction.

Impurity Profiling & Removal Strategy

Impurity / ByproductSourceDetection MethodRemoval Strategy
(S)-tert-Butyl 3-hydroxypent-4-enoate Incomplete enzymatic resolutionChiral GC / HPLCExtend reaction time; ensure active Amano Lipase PS and 4Å MS are used.
(S)-tert-Butyl 3-acetoxypent-4-enoate Enzymatic acetylation byproductTLC (higher Rf), GC/MSSilica gel chromatography (elutes first) or fractional vacuum distillation.
Acrolein Retro-aldol degradationPungent odor, ¹H NMR (aldehyde peak)Avoid heating >80 °C during distillation; store at 2–8 °C.
Polymeric/Oligomeric species Radical polymerization of alkeneBroad NMR peaks, high viscosityAdd 10–50 ppm MEHQ as a stabilizer; store under inert gas.
Diisopropylamine Carryover from LDA synthesisGC/MS, basic pH of aqueous washWash with 5% aqueous NH₄Cl; dry over MgSO₄.

Process Visualization

G reagents tert-Butyl Acetate + Acrolein (LDA, THF, -78°C) racemic (RS)-tert-Butyl 3-hydroxypent-4-enoate (Racemic Mixture) reagents->racemic Aldol Addition resolution Enzymatic Kinetic Resolution (Amano Lipase PS, Vinyl Acetate, 4Å MS, 30°C) racemic->resolution Acyl Transfer filtration Filtration (Remove Enzyme & Sieves) resolution->filtration separation Separation (Silica Chromatography or Vacuum Distillation) filtration->separation product Desired Product: (R)-tert-Butyl 3-hydroxypent-4-enoate (Unreacted Alcohol) separation->product High Polarity / Higher BP byproduct Impurity / Byproduct: (S)-tert-Butyl 3-acetoxypent-4-enoate (Acetylated) separation->byproduct Low Polarity / Lower BP

Workflow for enzymatic resolution and purification of (R)-tert-butyl 3-hydroxypent-4-enoate.

References

  • Chen, Q.-Y., Chaturvedi, P. R., & Luesch, H. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development. URL: [Link]

  • Rabe, P., et al. (2014). Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid. Beilstein Journal of Organic Chemistry. URL: [Link]

  • LookChem. CAS No.220861-37-0, (R)-tert-butyl 3-hydroxypent-4-enoate. Chemical Database. URL: [Link]

Sources

Troubleshooting failed reactions with (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-Bu-Pent-004 | Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Compound: (R)-tert-butyl 3-hydroxypent-4-enoate CAS: 220861-37-0 (Generic/Racemic ref: 122763-67-1) Role: Critical chiral synthon for HMG-CoA reductase inhibitors (e.g., Rosuvastatin, Pitavastatin).[1][2][3] Critical Reactivity Profile:

  • Acid Sensitivity: High. The tert-butyl ester is labile to Brønsted and Lewis acids (

    
     min in TFA).
    
  • Coordination: The homoallylic alcohol motif (

    
    -OH) is a potent ligand for transition metals (Ru, Pd), often poisoning catalysts.
    
  • Thermodynamics: Prone to 5-exo-trig lactonization if the ester is hydrolyzed.

Part 1: Pre-Reaction Integrity & Storage

User Query: "My starting material purity dropped from 98% to 92% after one week of storage. NMR shows new peaks at 1.2 ppm and loss of the alkene signals."

Diagnostic Protocol

The tert-butyl ester is not just a protecting group; it is a "ticking clock." The degradation product is likely the lactone or polymerized material initiated by trace acid.

SymptomProbable CauseCorrective Action
Isobutylene gas evolution (pressure buildup)Acid-catalyzed cleavage (auto-catalytic).Store over activated molecular sieves (3Å) and 1% diisopropylethylamine (DIPEA) stabilizer.
Loss of Optical Rotation Base-catalyzed retro-aldol or racemization.Avoid storage in unbuffered chlorinated solvents (CHCl3 often contains HCl).
Haze/Precipitate Oligomerization of the terminal alkene.Add radical inhibitor (BHT, 50-100 ppm) if storing >1 month.

Part 2: Troubleshooting Protection Group Failures

User Query: "Attempting to protect the C3-alcohol with TBSCl/Imidazole results in <50% conversion after 24h. Heating causes decomposition."

Root Cause Analysis

Secondary allylic alcohols are sterically hindered. Standard TBSCl/Imidazole conditions are often too slow, allowing side reactions (elimination) to compete. Furthermore, the tert-butyl ester adds steric bulk at


, folding back to shield 

.
Optimized Protocol: The "Lutidine Shift"

Do not use heat.[4] Switch the base and activation method to drive kinetics without thermal stress.

  • Reagents: Use TBSOTf (tert-butyldimethylsilyl triflate) instead of TBSCl.

  • Base: Use 2,6-Lutidine (non-nucleophilic) instead of Imidazole.

  • Temperature: Strict

    
     start, warm to RT.
    

Why this works: Triflate is a superior leaving group (


 times more reactive than chloride), allowing the reaction to proceed at 

, preventing the thermal elimination of the tert-butyl group.

Part 3: Carbon-Carbon Bond Formation (Metathesis)

User Query: "Cross-metathesis with Grubbs II catalyst yields the isomerized ketone instead of the coupled product. Yield is variable."

Mechanism of Failure: Isomerization

Free allylic/homoallylic alcohols are notorious for coordinating to the Ruthenium center. This forms a Ruthenium-hydride species which catalyzes the migration of the double bond, converting your allylic alcohol into a ketone (redox isomerization).[5]

Visual Troubleshooting Guide: Metathesis Pathways

MetathesisFailure Start Start: (R)-tert-butyl 3-hydroxypent-4-enoate Reaction Reaction: Grubbs II / DCM Cross Partner (e.g., Acrylate) Start->Reaction CheckOH Is C3-OH Protected? Reaction->CheckOH YesProt Yes (TBS/TES) CheckOH->YesProt Steric Bulk Prevents Chelation NoProt No (Free -OH) CheckOH->NoProt Coordination to Ru Success Product: Desired E-Alkene Ester YesProt->Success RuHydride Formation of Ru-Hydride Species NoProt->RuHydride Hydride Shift DeadCat Catalyst Death (Chelation) NoProt->DeadCat Poisoning Isomer Side Product: Ethyl Ketone (Isomerization) RuHydride->Isomer

Figure 1: Decision tree for Metathesis reactions. Free hydroxyls facilitate Ru-hydride formation, leading to isomerization.

Corrective Actions for Metathesis
  • Additive Strategy: Add Benzoquinone (10 mol%) or Ti(OiPr)4 .

    • Mechanism:[6] Benzoquinone acts as a hydride scavenger, preventing the isomerization cycle.[5] Titanium acts as a "dummy ligand" to bind the free alcohol, preventing it from interacting with the Ruthenium.

  • Protection First: If possible, perform the TBS protection before metathesis. The bulky silyl group physically blocks the oxygen from coordinating to the catalyst.

Part 4: Downstream Manipulation (Hydrolysis & Cyclization)

User Query: "I am trying to hydrolyze the ester to the acid, but I am isolating a lactone."

The "Trojan Horse" Effect

You cannot hydrolyze a


-hydroxy tert-butyl ester under acidic conditions without triggering lactonization. The acid cleavage of the t-butyl group generates the free carboxylic acid in the presence of the C3-alcohol.

Reaction:



Solution: Base-Mediated Hydrolysis

While tert-butyl esters are resistant to saponification (steric bulk), they can be hydrolyzed under forcing basic conditions, or preferably, anhydrous conditions using Potassium Trimethylsilanolate (KOTMS) .

Protocol (KOTMS Method):

  • Dissolve substrate in anhydrous THF.

  • Add 1.1 eq KOTMS .

  • Stir at RT.[6]

  • Workup: Do NOT acidify to pH < 4. Isolate as the potassium salt or carefully buffer to pH 5-6 and extract immediately.

Part 5: Purification & Stability Data

User Query: "My compound streaks on silica and yield is low."

Chromatography Guidelines

The tert-butyl ester is acid-sensitive. Standard silica gel is slightly acidic (pH 6.5-7.0, but Lewis acidic sites exist).

ParameterRecommendation
Stationary Phase Neutralized Silica (Pre-wash with 1% Et3N in Hexanes).
Eluent Hexane/EtOAc (Avoid MeOH/DCM mixtures if possible, as they can concentrate acid traces).
TLC Visualization KMnO4 (Stains alkene). Avoid p-Anisaldehyde (Requires heat/acid, will decompose spot on plate, giving false "impurity" read).

References

  • Review of Statin Side-Chain Synthesis

    • Title: Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Prepar
    • Source:C
    • URL:[Link][7]

  • Metathesis Isomerization Troubleshooting

    • Title: Cross Metathesis of Allyl Alcohols: How to Suppress and How to Promote Double Bond Isomeriz
    • Source:Organic & Biomolecular Chemistry2013, 11, 4240-4248.
    • URL:[Link]

  • Stability of tert-Butyl Esters

    • Title: Protective Groups in Organic Synthesis (Greene's).
    • Source:Wiley Online Library (Standard Reference Text).
    • URL:[Link]

  • Enzymatic Routes (Avoidance of Chemical Instability)

    • Title: Enzym
    • Source:Green Chemistry, 2011 , 13, 2285.[8]

    • URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing this crucial chemical transformation. The synthesis of this chiral alcohol is a key step in the production of various pharmaceutical intermediates. Achieving high yield and enantioselectivity is paramount, and this resource is structured to address the common challenges encountered in the laboratory.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly tackle common problems you may face during the synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate.

Issue 1: Low Enantiomeric Excess (ee)

Question: My asymmetric reduction of tert-butyl 3-oxopent-4-enoate is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric catalysis and can arise from several factors. A systematic approach to troubleshooting is essential.[1]

  • Potential Cause: Non-Catalytic Reduction. A background, non-catalyzed reduction can compete with the desired enantioselective pathway, leading to the formation of a racemic product.

    • Solution: Lowering the reaction temperature can often suppress the non-catalytic pathway to a greater extent than the desired catalytic reaction.[1] Additionally, optimizing the rate of addition of the reducing agent can help maintain a low concentration of it, which favors the catalytic cycle.[1]

  • Potential Cause: Catalyst Deactivation or Impurity. The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous. Reactions should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Using freshly prepared or properly stored catalysts is also critical.[1]

  • Potential Cause: Suboptimal Reaction Temperature. Temperature plays a critical role in the energy difference between the diastereomeric transition states that determine enantioselectivity.

    • Solution: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimum for your specific substrate and catalyst system.[1]

  • Potential Cause: Incorrect Solvent Choice. The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity.

    • Solution: Perform the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane).[1]

Issue 2: Low Reaction Yield or Incomplete Conversion

Question: My reaction is showing low conversion to the desired (R)-tert-butyl 3-hydroxypent-4-enoate, even after an extended reaction time. What could be the issue?

Answer: Incomplete conversion can be due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

  • Potential Cause: Catalyst Inactivity. As mentioned previously, the catalyst can be deactivated by impurities.

    • Solution: In addition to ensuring anhydrous and anaerobic conditions, consider that acidic impurities can be detrimental. Traces of acid can protonate ligands or react with the active catalyst. The addition of a catalytic amount of a non-nucleophilic base (e.g., anhydrous K₂CO₃ or KOtBu) can often scavenge acidic impurities and improve catalyst performance.[1]

  • Potential Cause: Insufficient Reducing Agent. The stoichiometry of the reducing agent is critical.

    • Solution: Ensure an appropriate excess of the reducing agent is used. It is advisable to titrate the reducing agent solution before use to confirm its concentration.

  • Potential Cause: Product Inhibition. In some cases, the chiral alcohol product can coordinate to the metal center, inhibiting catalyst turnover.[1]

    • Solution: Adjusting the reaction concentration or temperature may help mitigate this effect.[1] Running the reaction at a lower substrate concentration might improve catalyst turnover.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are the common impurities and the best methods for purification?

Answer: The primary impurities are typically the unreacted starting material, the reduced but racemic alcohol, and byproducts from the reducing agent.

  • Purification Strategy: Column Chromatography. Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Monitoring Purification: Thin Layer Chromatography (TLC) should be used to monitor the separation. The product, being more polar than the starting ketone, will have a lower Rf value.

  • Alternative Purification: Distillation. If the product is thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger-scale reactions.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate.

1. What are the most common methods for the asymmetric reduction of tert-butyl 3-oxopent-4-enoate?

The two most prevalent and reliable methods for this transformation are the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction.

  • Noyori Asymmetric Hydrogenation: This method employs a ruthenium catalyst with a chiral BINAP ligand and hydrogen gas as the reductant.[2][3] It is known for its high efficiency and excellent enantioselectivity for a wide range of ketones.[2][3]

  • Corey-Bakshi-Shibata (CBS) Reduction: This reaction utilizes a chiral oxazaborolidine catalyst and a borane source (e.g., BH₃•THF) as the reducing agent.[4][5] It is a powerful and predictable method for the asymmetric reduction of various ketones.[4][5]

2. How do I choose between Noyori Asymmetric Hydrogenation and CBS Reduction?

The choice of method often depends on the available equipment and the specific substrate.

  • Noyori Asymmetric Hydrogenation requires a high-pressure hydrogenation apparatus. It is often preferred for industrial-scale synthesis due to the use of inexpensive hydrogen gas.

  • CBS Reduction is often more convenient for laboratory-scale synthesis as it does not require specialized high-pressure equipment.

3. What is the mechanism of the Noyori Asymmetric Hydrogenation?

The mechanism involves the coordination of the ketone to the chiral ruthenium-hydride catalyst, followed by the transfer of a hydride to the carbonyl carbon and a proton from the ligand to the carbonyl oxygen, all within the chiral environment of the catalyst, leading to the formation of the chiral alcohol.

4. What is the mechanism of the CBS Reduction?

The proposed mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst.[4] The ketone then coordinates to the Lewis acidic boron of the catalyst in a specific orientation to minimize steric interactions. This is followed by the intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon, leading to the formation of the chiral alcohol.[4]

III. Experimental Protocols and Data

Detailed Experimental Protocol: Noyori Asymmetric Hydrogenation

This protocol provides a general procedure for the asymmetric hydrogenation of tert-butyl 3-oxopent-4-enoate.

1. Catalyst Preparation (in a glovebox):

  • In a clean, dry Schlenk flask, add [RuCl₂(p-cymene)]₂ and the appropriate chiral BINAP ligand (e.g., (R)-BINAP for the (R)-alcohol) in a 1:1.1 molar ratio.
  • Add anhydrous, degassed solvent (e.g., ethanol or methanol).
  • Stir the mixture at room temperature for 1-2 hours to form the active catalyst.

2. Hydrogenation Reaction:

  • In a high-pressure autoclave, add the substrate, tert-butyl 3-oxopent-4-enoate.
  • Add the freshly prepared catalyst solution under an inert atmosphere.
  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm H₂).
  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (typically 12-24 hours).

3. Work-up and Analysis:

  • Carefully vent the hydrogen gas.
  • Concentrate the reaction mixture under reduced pressure.
  • Analyze the crude product by chiral HPLC or GC to determine the conversion and enantiomeric excess.
  • Purify the product by flash column chromatography on silica gel.
Data Summary: Influence of Reaction Parameters on Enantioselectivity

The following table summarizes typical results for the optimization of reaction conditions. Note that these are representative values and optimal conditions may vary.

CatalystLigandSolventTemperature (°C)Pressure (atm H₂)ee (%)
[RuCl₂(p-cymene)]₂(R)-BINAPMethanol2520>95
[RuCl₂(p-cymene)]₂(R)-BINAPEthanol2520>95
[RuCl₂(p-cymene)]₂(R)-BINAPIsopropanol252092
[RuCl₂(p-cymene)]₂(R)-BINAPMethanol502090

IV. Visualizations

Reaction Scheme: Asymmetric Reduction of tert-butyl 3-oxopent-4-enoate

G cluster_0 Asymmetric Reduction tert-butyl 3-oxopent-4-enoate tert-butyl 3-oxopent-4-enoate arrow [H] tert-butyl 3-oxopent-4-enoate->arrow (R)-tert-butyl 3-hydroxypent-4-enoate (R)-tert-butyl 3-hydroxypent-4-enoate arrow->(R)-tert-butyl 3-hydroxypent-4-enoate

Caption: Asymmetric reduction to the target chiral alcohol.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) check_temp Is the reaction temperature optimized? start->check_temp optimize_temp Screen a range of temperatures (e.g., -78°C to RT) check_temp->optimize_temp No check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents Yes optimize_temp->check_reagents purify_reagents Purify solvents and use fresh reagents check_reagents->purify_reagents No check_atmosphere Is the reaction under a strictly inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents->check_atmosphere improve_inertness Improve inert atmosphere techniques check_atmosphere->improve_inertness No check_catalyst Is the catalyst active? check_atmosphere->check_catalyst Yes improve_inertness->check_catalyst prepare_fresh_catalyst Prepare fresh catalyst or use a new batch check_catalyst->prepare_fresh_catalyst No check_non_catalytic Is non-catalytic reduction occurring? check_catalyst->check_non_catalytic Yes prepare_fresh_catalyst->check_non_catalytic slow_addition Add reducing agent slowly check_non_catalytic->slow_addition Yes end Improved Enantiomeric Excess check_non_catalytic->end No slow_addition->end

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Relationship Between Key Reaction Parameters

G Yield Yield Purity Purity Yield->Purity impacts ee Enantiomeric Excess Catalyst Catalyst Activity Catalyst->Yield influences Catalyst->ee influences Temp Temperature Temp->Yield influences Temp->ee influences Solvent Solvent Solvent->Yield influences Solvent->ee influences Pressure Pressure Pressure->Yield influences Time Time Time->Yield influences Time->Purity influences

Caption: Interplay of parameters affecting reaction outcome.

V. References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • Noyori, R. (1990). Chiral metal complexes as catalysts for asymmetric synthesis. Science, 248(4960), 1194-1199. [Link]

Sources

Byproduct formation in (R)-tert-butyl 3-hydroxypent-4-enoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-tert-butyl 3-hydroxypent-4-enoate Workflows .

This guide is engineered for synthetic chemists and drug development professionals utilizing (R)-tert-butyl 3-hydroxypent-4-enoate (CAS 220861-37-0)—a critical chiral building block in the synthesis of advanced β-lactamase inhibitors like Vaborbactam [1]. Because this molecule features a terminal olefin, a highly sensitive chiral allylic alcohol center, and a sterically demanding tert-butyl ester, it is highly susceptible to byproduct formation (isomerization, elimination, and epimerization) under standard synthetic conditions.

Below is a comprehensive diagnostic and troubleshooting architecture to ensure high-fidelity synthesis.

I. Workflow Architecture & Byproduct Pathways

The following diagram maps the critical synthetic nodes from the starting material to the final active pharmaceutical ingredient (API), highlighting where specific byproducts typically diverge from the critical path.

G SM (R)-tert-butyl 3-hydroxypent-4-enoate (Starting Material) Step1 Silyl Protection (TBSCl, Imidazole) SM->Step1 Int1 TBS-Protected Alkene Step1->Int1 BP1 Diene Byproduct (Elimination) Step1->BP1 Base-catalyzed Elimination Step2 Regioselective Hydroboration ([Ir(COD)Cl]2, Pinacolborane) Int1->Step2 Int2 Primary Pinacol Boronate Step2->Int2 Anti-Markovnikov BP2 Secondary Boronate (Markovnikov Addition) Step2->BP2 Catalyst Degradation Step3 Matteson Homologation (LiCHCl2, -90°C) Int2->Step3 Int3 alpha-Chloro Boronate Step3->Int3 Stereoretention BP3 Epimerized Adduct (Loss of Stereocontrol) Step3->BP3 Temp > -90°C Step4 Amination & Cyclization (LHMDS, Acylation, Acid) Int3->Step4 Product Vaborbactam (Target API) Step4->Product

Figure 1: Synthetic workflow from (R)-tert-butyl 3-hydroxypent-4-enoate, highlighting byproduct pathways.

II. Deep-Dive Troubleshooting (FAQs)

Q1: During the Ir-catalyzed hydroboration of the TBS-protected intermediate, I am observing a 15-20% yield of the branched (Markovnikov) secondary boronate. How can I restore regioselectivity? Causality & Solution: The [Ir(COD)Cl]2 catalyst is specifically chosen because it strongly favors terminal (anti-Markovnikov) hydroboration through steric direction [1]. However, if the Ir(I) center is oxidized to Ir(III) by adventitious oxygen, the catalyst degrades. When this happens, uncatalyzed background hydroboration by free borane (released from degraded pinacolborane) takes over, which has poor regioselectivity. Action: Use freshly distilled pinacolborane. Degas your solvent via three freeze-pump-thaw cycles. If the reaction mixture turns black (indicating precipitation of Ir(0) nanoparticles), abort the reaction, as regiocontrol is permanently lost.

Q2: I am detecting tert-butyl penta-2,4-dienoate (a conjugated diene) during the initial C3-hydroxyl protection step. What causes this? Causality & Solution: The C2 protons adjacent to the tert-butyl ester are mildly acidic. If you use a base that is too strong or allow the reaction temperature to spike during TBS protection, the system undergoes an E1cB or E2 elimination, ejecting the C3-silyloxy group to form the highly stable, conjugated diene. Action: Strictly use mild, non-nucleophilic bases like imidazole. Keep the reaction temperature strictly at or below 0 °C during the addition of TBSCl, and do not exceed room temperature during the stirring phase.

Q3: My Matteson homologation to form the alpha-chloro boronate yields a mixture of diastereomers (low d.e.). What went wrong? Causality & Solution: The Matteson homologation relies on the chiral pinanediol auxiliary to direct the insertion of the carbenoid (LiCHCl2) into the carbon-boron bond [2]. The transition state requires strict cryogenic control. If the internal temperature rises above -90 °C, the intermediate borate complex undergoes non-selective 1,2-metallate rearrangement, leading to epimerization at the newly formed chiral center. Action: External bath temperatures are insufficient. You must use an internal reaction probe. Ensure the CH2Cl2/n-BuLi mixture is pre-cooled to -100 °C before the boronate is introduced via a pre-chilled addition funnel.

Q4: During the final global deprotection, I observe protodeboronation (loss of the boronic acid group) alongside the cleavage of the tert-butyl ester. Can I adjust the acid concentration? Causality & Solution: Boronic acids are susceptible to protodeboronation under harsh aqueous acidic conditions, especially when heated. The tert-butyl ester requires strong acid (e.g., HCl or TFA) for cleavage [1]. Action: Do not increase the aqueous acid concentration. Instead, use a two-stage anhydrous-to-aqueous approach. First, use anhydrous TFA in dichloromethane at 0 °C to cleave the tert-butyl ester and TBS group cleanly. Once the volatiles are removed in vacuo, apply mild aqueous hydrolysis to yield the final cyclic boronic acid.

III. Diagnostic Dashboard: Quantitative Data & Analytics

Use the following table to benchmark your intermediates against expected yields and identify byproducts rapidly using standard analytical techniques.

Reaction StepTarget IntermediateExpected YieldMajor Byproduct RiskAnalytical Verification (NMR / MS)
Silyl Protection TBS-Protected Alkene92 - 95%Diene (Elimination)Target: Appearance of Si-CH3 at ~0.1 ppm.Byproduct: Loss of C3-H multiplet; new conjugated olefinic signals at 6.0-6.5 ppm.
Hydroboration Primary Pinacol Boronate80 - 85%Secondary BoronateTarget: Loss of terminal olefin protons (5.0-5.8 ppm); appearance of B-CH2 at ~0.8 ppm.Byproduct: Appearance of B-CH(CH3) doublet at ~1.1 ppm.
Homologation

-Chloro Boronate
70 - 75%Epimerized AdductTarget: Shift of

-proton downfield (~3.5 ppm) due to Cl attachment.Byproduct: Split

-proton signals indicating diastereomeric mixture (d.e. < 95%).

IV. Validated Methodology: Ir-Catalyzed Regioselective Hydroboration

This protocol is designed as a self-validating system to prevent the formation of the secondary boronate byproduct.

Reagents:

  • TBS-protected (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 eq)

  • [Ir(COD)Cl]2 (1.5 mol%)

  • Pinacolborane (1.2 eq, freshly distilled)

  • Anhydrous, degassed

    
     (0.2 M)
    

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity (UHP) Argon. Causality: Argon is heavier than nitrogen and provides a superior blanket against adventitious oxygen, which degrades the Ir(I) catalyst.

  • Catalyst Activation: Add [Ir(COD)Cl]2 to the flask, followed by the degassed

    
    . Stir for 5 minutes.
    
    • Validation Checkpoint: The solution must be a clear red/orange. If it is brown or black, the catalyst is dead; discard and restart.

  • Substrate Addition: Inject the TBS-protected (R)-tert-butyl 3-hydroxypent-4-enoate via a gas-tight syringe. Cool the reaction mixture to 0 °C using an ice bath.

  • Borane Introduction: Add pinacolborane dropwise over 15 minutes.

    • Validation Checkpoint: Watch for gas evolution (bubbling). Minor bubbling for the first 10 seconds is acceptable (reaction with trace moisture). Sustained bubbling indicates wet solvent or degraded pinacolborane; if observed, the reaction will likely yield the Markovnikov byproduct.

  • Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 4 hours.

  • Quench and Isolation: Cool the mixture back to 0 °C and strictly quench by the dropwise addition of methanol (2 mL/mmol) to safely destroy excess pinacolborane. Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

V. References

  • β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link]

  • Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition: Vaborbactam Source: National Institutes of Health (NIH) / MDPI URL:[Link]

Technical Support Center: Catalyst Selection & Troubleshooting for (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-tert-butyl 3-hydroxypent-4-enoate. This versatile chiral building block, featuring a secondary allylic alcohol, a terminal olefin, and a bulky tert-butyl ester, offers numerous synthetic possibilities.[1][2][3] However, its multifunctional nature can also present unique challenges during catalyst selection and reaction optimization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for C-C bond formation, but the allylic hydroxyl group in (R)-tert-butyl 3-hydroxypent-4-enoate introduces specific challenges, including potential catalyst inhibition and undesired side reactions.[4][5]

FAQ: Which catalyst is best for cross-metathesis with my substrate?

The choice of catalyst is critical and depends on the metathesis partner and desired outcome. For a substrate like (R)-tert-butyl 3-hydroxypent-4-enoate, which is a Type II olefin, second-generation (G-II) and Hoveyda-Grubbs second-generation (HG-II) catalysts are generally the preferred starting points due to their higher activity and broader functional group tolerance compared to first-generation catalysts.[6][7]

Catalyst Comparison Table:

CatalystKey Features & StrengthsRecommended Use Cases for Your SubstrateTypical Loading (mol%)
Grubbs 1st Gen (G-I) Lower activity, less tolerant to functional groups.Generally not recommended; may be useful in specific ROMP applications.[8]5 - 10
Grubbs 2nd Gen (G-II) High activity, good functional group tolerance. A workhorse catalyst.General cross-metathesis, especially with Type I or II olefins.[7]1 - 5
Hoveyda-Grubbs 2nd Gen (HG-II) High activity, excellent stability, slower initiation allows for pre-mixing. Catalyst can be recovered.[9]Excellent for cross-metathesis; often provides better results and lower ruthenium contamination.[10]1 - 5
Umicore M7 Series (e.g., M721) Specialized for sterically hindered substrates.[11]Use when the metathesis partner is sterically demanding.2 - 7
Z-Selective Catalysts Employs specific ligands to favor the formation of Z-alkenes.[11]When stereoselectivity of the newly formed double bond is critical.3 - 10

Recommendation: Start with Hoveyda-Grubbs 2nd Generation (HG-II) catalyst due to its high stability and performance with functionalized substrates.[9][10]

Troubleshooting Guide: Olefin Metathesis

Problem 1: My metathesis reaction is slow, stalls, or gives low yields.

This is a common issue, often related to catalyst deactivation or inhibition.

Troubleshooting Workflow:

G start Low Conversion / Stalled Reaction q1 Did you use high-purity, degassed solvents and reagents? start->q1 sol1 Solution: Re-purify solvents (e.g., pass through alumina) and degas thoroughly via sparging with Argon for 30-60 min. Ensure reagents are free of impurities. q1->sol1 No q2 Is the allylic -OH group protected? q1->q2 Yes sol1->q2 sol2 The free hydroxyl can coordinate to the Ru center, inhibiting catalysis. Solution: Protect the alcohol as a silyl ether (e.g., TBDMS). See Protocol 2. q2->sol2 No q3 Are you actively removing the ethylene by-product? q2->q3 Yes sol2->q3 sol3 Ethylene build-up can inhibit the catalyst and push the equilibrium backward. Solution: Apply a slow stream of Argon or Nitrogen through the reaction mixture or perform the reaction under vacuum. [5] q3->sol3 No q4 Have you considered catalyst poisons? q3->q4 Yes sol3->q4 sol4 Trace impurities (acids, bases, peroxides, sulfur compounds) can irreversibly deactivate the catalyst. [1, 4] Solution: Add a scavenger like anhydrous K₂CO₃ for acidic traces. [2] Ensure solvent is peroxide-free. q4->sol4 Possibly end Reaction Optimized q4->end No, all sources checked sol4->end

Caption: Troubleshooting workflow for low-yield metathesis reactions.

Causality Explained:

  • Catalyst Poisoning: Ruthenium carbenes are sensitive to various functional groups. Lewis bases can coordinate to the metal, while protic or acidic impurities can lead to decomposition.[4][12] Hydroxide ions, in particular, are potent disruptors of Ru-catalyzed metathesis.[9]

  • Solvent Purity: Peroxides in solvents like THF or ethers can oxidize the metal-carbene bond, rendering the catalyst inactive.[11][13]

  • Equilibrium Control: Metathesis reactions are reversible. The removal of a volatile by-product like ethylene is crucial to drive the reaction to completion, in accordance with Le Châtelier's principle.[13]

Problem 2: I am observing significant isomerization of the allylic alcohol to the corresponding ketone.

This is a known side reaction for allylic alcohols catalyzed by ruthenium hydride species, which can form in situ from the metathesis precatalyst.[5][14]

Solutions:

  • Add an Isomerization Suppressant: Additives can sequester the ruthenium hydride species responsible for isomerization.

    • Phenol (10-20 mol%): Often effective at suppressing isomerization without significantly inhibiting the metathesis reaction.[14][15]

    • 1,4-Benzoquinone (5-10 mol%): Can be very effective at stopping isomerization but may also reduce the rate of the desired metathesis reaction.[15] An optimization screen is recommended.

  • Lower Reaction Temperature: Isomerization pathways often have a higher activation energy than metathesis. Running the reaction at room temperature or 0 °C can favor the desired pathway.[16]

  • Protect the Hydroxyl Group: Protecting the alcohol (see Protocol 2) removes the functional group that facilitates the isomerization pathway. This is often the most robust solution.

Section 2: Reactions at the Hydroxyl Group

The secondary hydroxyl group is a key site for functionalization, but its reactivity must be managed, especially in multi-step syntheses.

FAQ: Do I need to protect the hydroxyl group? And if so, what should I use?

Protection is recommended if you are performing reactions with reagents that are incompatible with free alcohols, such as Grignard reagents, strong bases (e.g., n-BuLi), or in some sensitive catalytic processes like olefin metathesis.[17]

Decision Tree for Protecting Group Selection:

G start Need to protect the -OH group q1 What are the downstream reaction conditions? start->q1 cond1 Strongly Basic / Organometallic q1->cond1 e.g., Grignard, LDA cond2 Acidic q1->cond2 e.g., Acetal hydrolysis cond3 Oxidative / Reductive q1->cond3 e.g., PCC, LiAlH4 pg1 Use Silyl Ethers (TBDMS, TIPS) - Stable to bases, Grignards, many oxidants. - Cleaved with Fluoride (TBAF) or acid. cond1->pg1 pg2 Use Acetal (THP) or Benzyl (Bn) Ether - Silyl ethers are acid-labile. - THP is cleaved by mild acid. - Bn is stable to acid/base, cleaved by hydrogenolysis. cond2->pg2 pg3 Use Silyl (TBDMS) or Benzyl (Bn) Ether - TBDMS is stable to most common oxidants. - Bn is stable to most conditions except hydrogenolysis. cond3->pg3

Caption: Decision guide for selecting an alcohol protecting group.

Recommendation: For most applications, including as a prelude to metathesis, a tert-butyldimethylsilyl (TBDMS) ether is an excellent choice. It is robust, easy to install, and can be removed under mild conditions that are orthogonal to the tert-butyl ester.[17][18]

FAQ: How can I perform an enantioselective epoxidation on the alkene?

Given the presence of the allylic alcohol, the Sharpless Asymmetric Epoxidation is the method of choice.[19][20] This reaction uses Titanium(IV) isopropoxide, tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand.

Key Consideration: Matched vs. Mismatched Diastereoselection Your substrate already has an (R) stereocenter at the C-3 position. This existing chirality will influence the facial selectivity of the epoxidation.

  • Matched Pair: One enantiomer of the DET catalyst will work in concert with the substrate's inherent stereochemical preference, leading to high diastereoselectivity.

  • Mismatched Pair: The other enantiomer of DET will oppose the substrate's preference, leading to lower selectivity or a sluggish reaction.

Experimental Approach: You must run two small-scale parallel reactions, one with (+)-DET and one with (-)-DET, to determine which is the "matched" pair that provides the highest diastereomeric excess (d.e.).

Section 3: Experimental Protocols
Protocol 1: General Procedure for Cross-Metathesis

This protocol is a starting point and should be optimized for your specific cross-metathesis partner.

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv) and the alkene partner (1.2-1.5 equiv) in anhydrous, degassed dichloromethane (DCM) or toluene to a concentration of 0.1-0.2 M.

  • Catalyst Addition: Add the Hoveyda-Grubbs 2nd Generation catalyst (0.02 equiv, 2 mol%) to the solution. If suppressing isomerization, add phenol (0.1 equiv) at this stage.

  • Reaction: Stir the mixture at room temperature to 40 °C. To facilitate ethylene removal, a gentle stream of Argon can be passed through the headspace and vented through an oil bubbler.[13]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Quenching: Once the starting material is consumed, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Work-up & Purification: Concentrate the mixture in vacuo. The crude residue can be purified by flash column chromatography on silica gel. To aid in the removal of ruthenium by-products, you can first dissolve the crude oil in a minimal amount of DCM and stir it with a silica-supported scavenger (e.g., activated carbon or a functionalized silica gel) for 1-2 hours before filtering and proceeding with chromatography.

Protocol 2: TBDMS Protection of the Hydroxyl Group

This procedure converts the alcohol to a silyl ether, which is stable to metathesis conditions and organometallic reagents.[18]

  • Preparation: To a solution of (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv).

  • Reaction: Stir the solution at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is no longer visible.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting TBDMS-protected ether is often pure enough for the next step, but can be further purified by flash chromatography if necessary.

References
  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. Available at: [Link]

  • Keitz, B. K., & Grubbs, R. H. (2020). Hydroxide-Induced Degradation of Olefin Metathesis Catalysts: A Challenge for Metathesis in Alkaline Media. ACS Catalysis, 10(7), 4483–4489. Available at: [Link]

  • Martin, S. F., & O'Neil, M. P. (2012). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 89, 25. Available at: [Link]

  • Pazio, A., & Kajetanowicz, A. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 10(8), 907. Available at: [Link]

  • Grubbs, R. H., Miller, S. J., & Fu, G. C. (1995). Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes. Journal of the American Chemical Society, 117(8), 2108–2115. Available at: [Link]

  • Kim, B. G., & Kim, D. (2003). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Tetrahedron Letters, 44(33), 6243-6245. Available at: [Link]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Available at: [Link]

  • Schmidt, B. (2004). Catalysis at the Interface of Ruthenium Carbene and Ruthenium Hydride Chemistry: Organometallic Aspects and Applications to Organic Synthesis. European Journal of Organic Chemistry, 2004(8), 1865-1880. Available at: [Link]

  • University of Toronto. Alcohol Protecting Groups. Available at: [Link]

  • Roy, R., & Das, S. K. (2000). Synthesis of Highly Functionalized Cyclooctenes by Ring-Closing Metathesis: Unexpected Formation of a trans Isomer. Chemical Communications, (6), 519-520. Available at: [Link]

  • Chemistry LibreTexts. (2023). Olefin Metathesis. Available at: [Link]

  • Biotage. Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Available at: [Link]

  • University of Wisconsin-Madison. Enantioselective Catalysis Asymmetric Epoxidation. Available at: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Available at: [Link]

  • LibreTexts Chemistry. Enantioselective Synthesis. Available at: [Link]

  • Doyle, M. P., et al. (2019). Dirhodium(II) Caprolactamate Catalyzed Allylic Oxidation of N-Alkenyl-2-oxazolidinones. Organic Syntheses, 96, 300-315. Available at: [Link]

  • Kassick, A. J., & Evans, D. A. (2005). Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Quaternary Centers. Organic Letters, 7(23), 5179–5182. Available at: [Link]

  • Pharmaguideline. Reactions of Chiral Molecules. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Özkal, E., & Aydemir, M. (2021). Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda–Grubbs catalysts. New Journal of Chemistry, 45(11), 5030-5036. Available at: [Link]

  • White, C. M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available at: [Link]

  • Smith, A. B., et al. (2009). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry, 74(15), 5534–5537. Available at: [Link]

  • PubChem. tert-Butyl 3-hydroxypent-4-enoate. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]

  • Schrock, R. R., & Hoveyda, A. H. (2009). Catalysts for metathesis reactions including enantioselective olefin metathesis, and related methods. Google Patents.
  • Amir-Ebrahimi, V., et al. (2009). Ring Opening Metathesis Polymerizations of Norbornene and Norbornadiene Derivatives Containing Oxygen: A Study on the Regeneration of Grubbs′ Catalyst. Molecules, 14(12), 5227-5240. Available at: [Link]

  • Spessard, G., & Miessler, G. (2010). Organometallic Chemistry. Pearson.
  • Chemistry Steps. (2022). Alcohols in Substitution Reactions with Tons of Practice Problems. Available at: [Link]

Sources

Validation & Comparative

Definitive Guide: Enantiomeric Excess Determination of (R)-tert-butyl 3-hydroxypent-4-enoate

[1]

Executive Summary

High-purity chiral building blocks are the bedrock of modern pharmaceutical synthesis. (R)-tert-butyl 3-hydroxypent-4-enoate is a critical intermediate, serving as a chiral scaffold for HMG-CoA reductase inhibitors (statins) and complex natural products like Disorazole C1.[1] Its value lies entirely in its optical purity; even minor enantiomeric erosion can compromise downstream diastereoselectivity.[1]

This guide provides a rigorous technical comparison of the two industry-standard methods for determining its enantiomeric excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) and Mosher’s Ester NMR Analysis .[1] While HPLC is the preferred method for routine high-throughput quality control (QC), Mosher’s analysis remains the absolute reference method for initial configuration assignment and validation.[1]

Strategic Context: The Molecule

  • Target: (R)-tert-butyl 3-hydroxypent-4-enoate[1][2]

  • CAS: 220861-37-0 (R-isomer) / 1040390-31-5 (S-isomer)[1]

  • Structural Features: A secondary allylic alcohol adjacent to a bulky tert-butyl ester.[1] The terminal alkene provides a handle for further functionalization (e.g., hydroboration, metathesis), while the tert-butyl group prevents unwanted lactonization.[1]

  • Criticality: Used in the synthesis of Pitavastatin and other "super-statins."[1] Enantiopurity >99% ee is typically required for GMP compliance.[1]

Method 1: Chiral HPLC (The QC Workhorse)

Verdict: Best for routine analysis, high throughput, and quantitative precision (<0.5% error).[1]

The Principle

Chiral HPLC separates enantiomers based on their transient diastereomeric interactions with a Chiral Stationary Phase (CSP).[1] For

1
Recommended Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why: These columns have proven high selectivity for

      
      -hydroxy esters and allylic alcohols.[1]
      
  • Mobile Phase: n-Hexane : Isopropanol (IPA)[1]

    • Ratio: Start at 98:2 (v/v) for high retention and resolution. Adjust to 90:10 if elution is too slow.[1]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Temperature: 25 °C (Ambient). Lowering to 10 °C can improve resolution (

    
    ) if peaks overlap.[1]
    
  • Detection: UV at 210 nm or 220 nm .[1]

    • Note: The molecule lacks a strong chromophore (like a phenyl ring).[1] Detection relies on the weak absorption of the ester carbonyl and the terminal alkene. High-purity solvents are mandatory to avoid baseline noise.[1]

Method Development Workflow

If the standard AD-H column fails to resolve the enantiomers, follow this logic:

HPLC_OptimizationStartInject Racemate(Chiralpak AD-H, 98:2 Hex/IPA)CheckCheck Resolution (Rs)Start->CheckGoodRs > 1.5(Baseline Separation)Check->GoodYesPoorRs < 1.5(Partial Overlap)Check->PoorNoStep1Reduce Flow to 0.5 mL/minLower Temp to 10°CPoor->Step1Step2Switch ModifierReplace IPA with EthanolStep1->Step2If failsStep3Switch ColumnTry Chiralcel OD-H or Chiralpak IAStep2->Step3If fails

Figure 1: Decision tree for optimizing chiral separation of beta-hydroxy esters.

Method 2: Mosher’s Ester Analysis (The Validator)

Verdict: Best for absolute configuration assignment and when a chiral column is unavailable.[1]

The Principle

This method involves derivatizing the chiral alcohol with a chiral auxiliary, typically


11
Experimental Protocol

Step 1: Derivatization Perform two parallel reactions on the substrate (approx. 10 mg scale):

  • Reaction A: Substrate + (R)-MTPA-Cl + Pyridine/DMAP

    
     (S)-Mosher Ester.[1]
    
  • Reaction B: Substrate + (S)-MTPA-Cl + Pyridine/DMAP

    
     (R)-Mosher Ester.[1]
    

Note: The Cahn-Ingold-Prelog priority changes from acid to chloride to ester.[1] (R)-MTPA-Cl yields the (S)-MTPA ester configuration.[1]

Step 2: NMR Analysis Acquire


  • 
    H NMR:  Focus on the distinct signals of the terminal alkene protons or the tert-butyl group.[1]
    
  • 
    F NMR:  The -CF
    
    
    group on the Mosher auxiliary often gives a clean singlet. The diastereomeric excess (de) of the ester corresponds directly to the ee of the alcohol.
Interpretation (The Mosher Model)

Calculate

1
  • Protons with positive

    
      reside on the right side of the plane (Model view).[1]
    
  • Protons with negative

    
      reside on the left (shielded) side.[1]
    

Mosher_Modelcluster_shieldShielding Effect (Anisotropy)CenterChiral Center(C-3)Group1Alkene Group(C-4, C-5)Center->Group1Group2Ester Chain(C-2, t-Bu)Center->Group2MTPAMTPA Auxiliary(Shielding Cone)MTPA->CenterAttached via Oxygen

Figure 2: Conceptual representation of the Mosher shielding effect. The phenyl ring of the auxiliary selectively shields substituents based on the stereochemistry.

Comparative Analysis Matrix

FeatureMethod 1: Chiral HPLCMethod 2: Mosher's Ester NMR
Primary Use Routine QC, Process MonitoringAbsolute Configuration, Validation
Accuracy High (

0.1% ee)
Moderate (

2-5% ee)
Throughput High (15-30 min/sample)Low (Synthesis + NMR time)
Sample Prep Minimal (Dilution)Complex (Derivatization required)
Cost High initial (Column: ~$1000)Low (Reagents: ~$50)
Limitations Requires specific column; UV detection limitsRequires pure sample; derivatization yield

References

  • Preparation of (R)

    • Source: PubChem & Patent Literature (US10639318B2).[1]

    • Context: Describes the isolation of the enantiomer for pharmaceutical synthesis.
    • [1]

  • Chiral HPLC Screening Str

    
    -Hydroxy Esters: 
    
    • Source: Phenomenex Chiral Separation Guide.[1]

    • Context: General protocols for selecting polysaccharide columns (AD-H/OD-H) for hydroxy-esters.[1]

  • Mosher's Method for Absolute Configuration

    • Source: Hoye, T. R., et al.[1] "A Practical Guide to Mosher's Method."[1] Nature Protocols, 2007.[1]

    • Context: The authoritative protocol for NMR-based configuration assignment.[1]

    • [1]

  • Application in Statin Synthesis (Pitavastatin Intermediate)

    • Source: MDPI Molecules, 2014.[1]

    • Context: Demonstrates the use of Chiralpak AD columns for resolving similar statin side-chain intermedi
    • [1]

A Comparative Guide to the Chiral HPLC Analysis of (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. (R)-tert-butyl 3-hydroxypent-4-enoate is a valuable chiral building block in organic synthesis, and its stereochemical integrity must be rigorously controlled. This guide provides an in-depth comparison of analytical techniques for the chiral analysis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, present supporting experimental data, and offer detailed protocols to ensure scientific integrity and practical applicability.

The Imperative of Chiral Separation

In the pharmaceutical and agrochemical industries, the chirality of a molecule can have profound implications for its biological activity. Different enantiomers of a chiral compound can exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs. This underscores the necessity for robust and reliable analytical methods to separate and quantify enantiomers.

Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most prevalent and versatile technique for enantioselective analysis due to its broad applicability, high efficiency, and the wide variety of commercially available chiral stationary phases (CSPs).

The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most powerful and widely used for chiral separations. The chiral recognition mechanism is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide derivatives creates chiral grooves and cavities where the enantiomers of the analyte can interact differentially. For a molecule like (R)-tert-butyl 3-hydroxypent-4-enoate, the key interaction points are the hydroxyl group, the ester carbonyl, and the vinyl group, which can form transient diastereomeric complexes with the chiral selector of the stationary phase.

Recommended Chiral HPLC Method

Based on the analysis of structurally similar compounds, such as allylic alcohols and other β-hydroxy esters, a normal-phase HPLC method using a polysaccharide-based CSP is the recommended starting point for the chiral separation of (R)-tert-butyl 3-hydroxypent-4-enoate.

Table 1: Recommended Chiral HPLC Parameters

ParameterRecommended ConditionRationale
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate), 5 µm)This CSP has demonstrated broad enantioselectivity for a wide range of chiral compounds, particularly those containing hydroxyl and carbonyl groups.
Column Dimensions 250 mm x 4.6 mm i.d.Standard analytical column dimensions provide a good balance between resolution, analysis time, and sample capacity.
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)A typical normal-phase eluent for polysaccharide-based CSPs. The ratio can be optimized to achieve the desired retention and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.
Temperature 25°CAmbient temperature is a good starting point. Temperature can be varied to optimize selectivity.
Detection UV at 210 nmThe ester carbonyl group should provide sufficient UV absorbance at this wavelength.
Experimental Protocol: Chiral HPLC Analysis
  • System Preparation: Ensure the HPLC system is thoroughly flushed with the mobile phase (n-Hexane/IPA) to remove any contaminants.

  • Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic tert-butyl 3-hydroxypent-4-enoate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SystemPrep System Preparation ColumnEquil Column Equilibration SystemPrep->ColumnEquil Flushed System Injection Injection ColumnEquil->Injection Stable Baseline SamplePrep Sample Preparation SamplePrep->Injection Filtered Sample DataAcq Data Acquisition Injection->DataAcq Run Analysis Chromatogram Chromatogram DataAcq->Chromatogram Generate Data Purity Enantiomeric Purity Calculation Chromatogram->Purity Peak Integration

Comparison with Alternative Analytical Techniques

While chiral HPLC is the primary method of choice, other techniques can also be considered for the analysis of (R)-tert-butyl 3-hydroxypent-4-enoate. A comparative overview is presented below.

Table 2: Comparison of Analytical Techniques for Chiral Analysis

TechniquePrincipleAdvantagesDisadvantagesSuitability for Target Analyte
Chiral HPLC Differential interaction with a chiral stationary phase.Broad applicability, high efficiency, direct analysis.Higher cost of chiral columns, solvent consumption.High: The recommended and most straightforward method.
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Faster analysis, reduced organic solvent consumption, lower backpressure.[1]Requires specialized instrumentation.High: An excellent, "greener" alternative to HPLC with potentially faster analysis times.
Chiral Gas Chromatography (GC) Separation in the gas phase on a chiral stationary phase.High resolution, sensitive detectors.Requires analyte to be volatile and thermally stable; often necessitates derivatization.[2]Moderate: Requires derivatization of the hydroxyl group, adding a sample preparation step.
Alternative 1: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[1] The use of supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent (e.g., methanol or ethanol), leads to faster separations and lower solvent consumption.

A typical starting point for chiral SFC method development for (R)-tert-butyl 3-hydroxypent-4-enoate would involve screening the same polysaccharide-based columns recommended for HPLC (e.g., Chiralpak® AD-H) with a mobile phase of CO2 and a modifier such as methanol.

Alternative 2: Chiral Gas Chromatography (GC)

Chiral GC can provide excellent resolution for enantiomeric separations, but it is generally limited to volatile and thermally stable compounds.[2] Due to the polar hydroxyl group and the relatively high boiling point of tert-butyl 3-hydroxypent-4-enoate, direct analysis by GC is not feasible. Therefore, derivatization is required to increase volatility and thermal stability.

A common derivatization strategy for compounds containing hydroxyl groups is silylation. The following is a general protocol for the formation of a tert-butyldimethylsilyl (tBDMS) ether:

  • Sample Preparation: To a dry vial, add approximately 1 mg of the analyte.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

GC_Derivatization_Workflow cluster_prep Derivatization cluster_analysis GC Analysis Sample Analyte Reaction Heating Sample->Reaction Reagent Silylating Reagent Reagent->Reaction Injection GC Injection Reaction->Injection Derivatized Sample Separation Chiral GC Column Injection->Separation Detection MS Detection Separation->Detection

Conclusion and Recommendations

For the routine and reliable chiral analysis of (R)-tert-butyl 3-hydroxypent-4-enoate, chiral HPLC with a polysaccharide-based stationary phase is the most recommended technique . It offers a direct and robust method for determining enantiomeric purity. Chiral SFC presents a compelling "green" and high-throughput alternative for laboratories equipped with the necessary instrumentation. While chiral GC is a viable option, the requirement for derivatization adds a layer of complexity to the workflow.

The choice of analytical method will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a strong foundation for developing and validating a suitable method for the chiral analysis of this important synthetic intermediate.

References

  • Blau, K., & King, G. S. (Eds.). (1977).
  • Drozd, J. (1981).
  • Garzotti, M., & Hamdan, M. (2002). Supercritical fluid chromatography coupled to electrospray mass spectrometry: A powerful tool for the analysis of chiral mixtures.
  • Knapp, D. R. (1979).
  • Kraml, C. M., Zhou, D., & Byrne, N. (2000). Chiralcel OD and Chiralpak AD stationary phases. Use of chemometrics.
  • Pérez-Quintanilla, D., Sánchez, A., & Morante-Zarcero, S. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 434.
  • Ribeiro, C., Tiritan, M. E., & Pinto, M. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC advances, 8(63), 36148–36170.
  • Servier. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • Sobolevsky, T. G., & Revelsky, I. A. (2003). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers.
  • Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography: 1. Silylation. European journal of mass spectrometry, 9(5), 421–434.

Sources

A Comprehensive Comparison Guide: (R)-tert-butyl 3-hydroxypent-4-enoate vs. Alternative Chiral Synthons in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR), particularly among carbapenem-resistant Enterobacteriaceae (CRE), has forced a paradigm shift in the design of


-lactamase inhibitors. Moving away from traditional 

-lactam cores (like clavulanic acid), modern drug development relies on highly specialized chiral synthons to construct novel pharmacophores.

This guide provides an objective, deeply technical comparison of (R)-tert-butyl 3-hydroxypent-4-enoate —the foundational chiral building block for the first-in-class cyclic boronate inhibitor Vaborbactam—against other prominent synthetic scaffolds, such as the Diazabicyclooctane (DBO) core and the classic Roche Ester .

Synthon Profiling & Comparative Analysis

To objectively evaluate the performance and utility of (R)-tert-butyl 3-hydroxypent-4-enoate, we must benchmark it against alternative synthons used in the synthesis of advanced antibiotics and inhibitors.

The DBO scaffold represents the direct clinical competitor pathway (yielding Avibactam and Relebactam), while the Roche Ester represents the traditional "chiral pool" gold standard for complex polyketide/macrolide antibiotic synthesis.

Table 1: Comparative Performance and Structural Data
Feature(R)-tert-butyl 3-hydroxypent-4-enoateDBO Scaffold (Avibactam Core)Roche Ester (Methyl (S)-3-hydroxy-2-methylpropanoate)
Chemical Class Chiral Aliphatic Hydroxy-EsterDiazabicyclooctaneChiral Aliphatic Hydroxy-Ester
Primary Target Drug Vaborbactam (Cyclic Boronates)Avibactam, RelebactamMacrolides, Discodermolide
Key Reactive Sites Terminal alkene (hydroboration), C3-HydroxylSecondary amine, Sulfate esterHydroxyl, Ester carbonyl
Stereocontrol Strategy Substrate-directed Matteson homologationRigid bicyclic geometry dictates facial attackAldol additions, Chiral pool preservation
Inhibition Mechanism Reversible covalent (Tetrahedral boronate)Reversible covalent (Carbamyl-enzyme)N/A (Structural building block)
Process Mass Intensity Moderate (requires cryogenic flow chemistry)High (complex multi-step ring closures)Low (highly efficient, atom-economical)
Key Step Yield ~94% (Regioselective hydroboration)~85% (Intramolecular urea formation)>90% (Standard silylation/reduction)

Mechanistic Causality in Vaborbactam Synthesis

The selection of (R)-tert-butyl 3-hydroxypent-4-enoate for the synthesis of Vaborbactam is not arbitrary; it is a masterclass in rational retrosynthetic design. The molecule provides two critical geometric features: a terminal double bond primed for borylation, and a pre-set stereocenter at C3 that acts as the stereodirecting command center for the rest of the synthesis.

According to the foundational synthetic routes published in the [1], the workflow relies on a highly specific sequence of catalytic events:

  • Hydroxyl Shielding : The C3 hydroxyl must be protected as a tert-butyldimethylsilyl (TBS) ether. If left unprotected, the free hydroxyl group would coordinate with the Iridium catalyst during the subsequent step, destroying the regioselectivity of the hydroboration.

  • Ir-Catalyzed Regioselective Hydroboration : Standard boranes (like

    
    ) often cause double-bond migration (isomerization) before hydroboration occurs. By utilizing [Ir(COD)Cl]2 with pinacolborane, the boron atom is exclusively delivered to the terminal carbon, preserving the integrity of the carbon chain.
    
  • Matteson Homologation : The most critical performance metric of this synthon is its ability to direct the Matteson homologation. The insertion of a

    
     group into the carbon-boron bond is facially directed by the adjacent chiral centers (enhanced by exchanging the pinacol ligand for (+)-pinanediol). This ensures the precise stereochemistry required for the subsequent 
    
    
    
    displacement by an amine, forming the crucial amide side-chain of Vaborbactam.

G A (R)-tert-butyl 3-hydroxypent-4-enoate (Starting Chiral Synthon) B TBS Protection (Hydroxyl Shielding) A->B TBSCl, Imidazole C Ir-Catalyzed Hydroboration (Regioselective Borylation) B->C [Ir(COD)Cl]2, Pinacolborane D Pinanediol Exchange (Enhanced Stability) C->D (+)-Pinanediol E Matteson Homologation (Stereoselective Chloromethylation) D->E CH2Cl2, n-BuLi, ZnCl2 (-78°C) F Amination & Acylation (Pharmacophore Assembly) E->F LiHMDS, then Acylation G Vaborbactam (Cyclic Boronate Inhibitor) F->G Acidic Deprotection & Cyclization

Synthetic workflow from (R)-tert-butyl 3-hydroxypent-4-enoate to Vaborbactam.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol details the first three critical phases of utilizing (R)-tert-butyl 3-hydroxypent-4-enoate. This methodology incorporates built-in analytical checkpoints, creating a self-validating workflow.

Phase 1: TBS Protection & Regioselective Hydroboration

Objective: Shield the directing group and install the primary boronate without alkene isomerization.

  • Protection : Dissolve (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 eq) and imidazole (2.0 eq) in anhydrous

    
    . Gradually add TBSCl (1.2 eq) at 0 °C. Stir at room temperature for 4 hours.
    
    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The complete disappearance of the starting material (

      
      ) and the appearance of a non-polar spot (
      
      
      
      ) validates the complete shielding of the hydroxyl group.
  • Hydroboration : Degas the solution containing the TBS-protected intermediate. Add catalytic [Ir(COD)Cl]2 (3 mol%), dppb ligand (6 mol%), and pinacolborane (1.5 eq) in

    
    . Stir at room temperature until completion.
    
    • Validation Checkpoint: Conduct

      
      H NMR analysis. The protocol is validated when the terminal alkene multiplet at 5.1–5.8 ppm completely disappears, replaced by a distinct 
      
      
      
      signal at ~0.8 ppm.
  • Ligand Exchange : Treat the crude pinacol boronate with (+)-pinanediol (1.0 eq) at room temperature.

    • Causality: Pinacol boronates are notoriously prone to degradation during silica gel chromatography. Transesterification to the (+)-pinanediol boronate yields a highly stable, isolable intermediate that synergistically enhances stereocontrol during the subsequent homologation [1].

Phase 2: Continuous-Flow Matteson Homologation

Objective: Stereoselective insertion of the chloromethyl group. As noted in recent process chemistry optimizations [2], batch processing of this step is hazardous and yields lower diastereoselectivity due to exotherms.

  • Preparation : Prepare Solution A (Pinanediol boronate intermediate in heptane with

    
    ) and Solution B (
    
    
    
    and n-BuLi in THF).
  • Flow Execution : Pump Solution A and Solution B through a microreactor equipped with a cryogenic heat exchanger maintained strictly at -78 °C.

    • Causality: The reaction generates (dichloromethyl)lithium in situ. Continuous flow ensures immediate consumption of this highly unstable carbenoid, preventing thermal decomposition and maximizing the stereodirecting effect of the pinanediol auxiliary.

    • Validation Checkpoint: Analyze the

      
      -chloro boronate product via chiral HPLC. A diastereomeric ratio (d.r.) of >95:5 confirms successful stereodirection.
      

Mechanistic Comparison: Boronate vs. DBO Scaffolds

While both (R)-tert-butyl 3-hydroxypent-4-enoate (yielding Vaborbactam) and the DBO scaffold (yielding Avibactam) are used to create non-


-lactam 

-lactamase inhibitors, their mechanisms of target engagement differ fundamentally at the atomic level, as detailed in [3].
  • Boronate Pathway : The boron atom acts as a Lewis acid, mimicking the transition state of

    
    -lactam hydrolysis. Serine-70 in the enzyme active site attacks the boron, forming a reversible, tetrahedral covalent adduct.
    
  • DBO Pathway : The DBO core utilizes ring strain and a reactive urea/amide linkage. Serine-70 attacks the carbonyl carbon, opening the DBO ring to form a reversible carbamyl-enzyme complex.

Mechanism Enzyme Serine-β-Lactamase (Active Site Ser70) Adduct1 Tetrahedral Boronate Adduct (Reversible Covalent) Enzyme->Adduct1 Adduct2 Carbamyl-Enzyme Complex (Reversible Covalent) Enzyme->Adduct2 Boronate Cyclic Boronate (from 3-hydroxypent-4-enoate) Boronate->Adduct1 Nucleophilic Attack DBO DBO Scaffold (e.g., Avibactam) DBO->Adduct2 Nucleophilic Attack Outcome Restoration of Antibiotic Efficacy Adduct1->Outcome Adduct2->Outcome

Mechanistic comparison of β-lactamase inhibition by Boronate vs. DBO scaffolds.

Conclusion

(R)-tert-butyl 3-hydroxypent-4-enoate stands out as a highly specialized, high-performance chiral synthon. While it requires rigorous synthetic controls—such as cryogenic flow chemistry and Iridium catalysis—it provides unparalleled stereochemical authority for constructing cyclic boronates. Compared to the DBO scaffold and the Roche ester, its unique combination of a terminal alkene and an adjacent chiral hydroxyl group makes it the premier choice for developing next-generation, boron-based therapeutics capable of defeating carbapenem-resistant pathogens.

References

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases." Journal of Medicinal Chemistry, 58(9), 3682-3692. URL:[Link]

  • Blanco-Ania, D., et al. (2023). "Towards Antibiotic Synthesis in Continuous-Flow Processes." Molecules, 28(4), 1551. URL:[Link]

  • Akhtar, A., et al. (2021). "Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition: Vaborbactam." Pharmaceuticals, 14(6), 556. URL:[Link]

X-ray crystallography of (R)-tert-butyl 3-hydroxypent-4-enoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: X-Ray Crystallography of (R)-tert-Butyl 3-Hydroxypent-4-enoate Derivatives: A Comprehensive Comparison Guide

Introduction

(R)-tert-butyl 3-hydroxypent-4-enoate is a highly versatile chiral building block. It serves as a critical intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), including the β-lactamase inhibitor Vaborbactam[1], the cytotoxic agent Disorazole C1[2], and the histone deacetylase inhibitor Largazole[3].

Despite its immense synthetic utility, validating the absolute configuration of this intermediate presents a significant analytical hurdle. The parent molecule is a liquid at ambient temperature and completely lacks heavy atoms, making it fundamentally incompatible with direct single-crystal X-ray diffraction (SCXRD). To determine the absolute stereochemistry unambiguously, researchers must employ strategic chemical derivatization to generate highly crystalline solid derivatives[4].

This guide objectively compares three leading derivatization strategies—4-bromobenzoate, 3,5-dinitrobenzoate, and (1S)-(+)-10-camphorsulfonate—providing field-proven methodologies to generate high-quality single crystals suitable for X-ray crystallographic analysis.

Objective Comparison of Derivatization Strategies

Selecting the correct derivatization agent is a delicate balance between crystallization propensity and the specific crystallographic requirements of the X-ray source. The table below summarizes the quantitative and qualitative performance metrics of three standard derivatization approaches for chiral aliphatic alcohols[5].

Derivatization AgentMechanismCrystallinity PropensityAnomalous ScattererIdeal X-Ray SourceAbsolute Configuration Assignment
4-Bromobenzoyl Chloride EsterificationHigh (Rigid aromatic ring)Bromine (Br)Mo-Kα or Cu-KαDirect (Unambiguous Flack Parameter)[6]
3,5-Dinitrobenzoyl Chloride EsterificationVery High (Strong π-π stacking)None (Only C, H, N, O)Cu-Kα (Strictly)Direct (Requires high-resolution data)
(1S)-(+)-10-Camphorsulfonyl Chloride SulfonylationModerate (Prone to polymorphism)Sulfur (S)Cu-KαRelative (Internal chiral reference)[7]
Causality in Strategy Selection:
  • The Heavy Atom Effect: 4-Bromobenzoate is widely considered the gold standard in stereochemical elucidation[6]. The incorporation of a heavy bromine atom provides a strong anomalous dispersion signal. This allows for the precise calculation of the Flack parameter (near 0 for the correct enantiomer, near 1 for the inverted model) even when using standard Molybdenum (Mo-Kα) X-ray sources[5].

  • Intermolecular Forces: 3,5-Dinitrobenzoates are utilized when the aliphatic chain of the target molecule introduces too much flexibility, hindering crystal packing. The electron-deficient aromatic ring and strong dipole moments of the nitro groups force the molecules into highly ordered crystalline lattices.

  • Internal Referencing: Camphorsulfonate introduces both a heavy atom (Sulfur) and a known, rigid chiral center[7]. The absolute configuration of the target is determined relative to the known stereocenters of the camphor moiety, bypassing the strict need for a perfect Flack parameter[4].

DecisionTree Start Select Derivatization Agent Br 4-Bromobenzoate Start->Br Heavy Atom Needed DiNO2 3,5-Dinitrobenzoate Start->DiNO2 Rapid Crystallization Camphor (1S)-(+)-10-Camphorsulfonate Start->Camphor Relative Stereocenter Br_Out Unambiguous Flack Parameter (Mo-Kα or Cu-Kα) Br->Br_Out DiNO2_Out High-Res Data Required (Cu-Kα only) DiNO2->DiNO2_Out Camphor_Out Internal Chiral Reference (Relative to Camphor) Camphor->Camphor_Out

Decision matrix for selecting the optimal derivatization strategy for XRD analysis.

Experimental Methodology: The 4-Bromobenzoate Workflow

To ensure scientific integrity, the entire process from liquid substrate to X-ray data collection must operate as a self-validating system. The following protocol details the synthesis and crystallization of the 4-bromobenzoate derivative of (R)-tert-butyl 3-hydroxypent-4-enoate.

Step 1: Chemical Derivatization (Acylation)

Protocol:

  • Dissolve 1.0 equivalent of (R)-tert-butyl 3-hydroxypent-4-enoate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.5 equivalents of Triethylamine (Et₃N) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and dropwise add 1.2 equivalents of 4-bromobenzoyl chloride dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Causality & Validation: The secondary hydroxyl group at the C3 position is sterically hindered. DMAP acts as a hypernucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification. This rapid kinetic pathway prevents the competitive base-catalyzed elimination of the β-hydroxy ester (which would yield an undesired conjugated diene). Reaction completion is validated via TLC (Thin Layer Chromatography) prior to quenching.

Step 2: Purification (Phase Purity Enforcement)

Protocol:

  • Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, and dry over anhydrous Na₂SO₄.

  • Purify the crude product via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate.

  • Remove the solvent under reduced pressure to yield the solid derivative.

Causality & Validation: Crystal lattices are highly sensitive to impurities. Even 1-2% of unreacted starting material or hydrolysis byproducts can disrupt packing, leading to oils or microcrystalline powders instead of single crystals. >99% chemical purity, validated by ¹H-NMR and LC-MS, is a strict prerequisite before attempting crystallization.

Step 3: Single Crystal Growth (Vapor Diffusion)

Protocol:

  • Dissolve 10-20 mg of the purified 4-bromobenzoate derivative in a minimum volume of Ethyl Acetate (the solvent) inside a small, uncapped 2 mL glass vial.

  • Place this small vial inside a larger 20 mL vial containing 3-4 mL of Hexanes (the antisolvent).

  • Tightly cap the outer 20 mL vial and leave it undisturbed in a vibration-free environment at room temperature for 3 to 7 days.

Causality & Validation: Vapor diffusion is superior to rapid evaporation. The volatile antisolvent (Hexanes) slowly diffuses through the vapor phase into the solvent (Ethyl Acetate). This gradual decrease in solubility keeps the system precisely within the metastable zone, promoting the nucleation of a few high-quality, defect-free single crystals. The system is validated by examining the resulting crystals under a polarized light microscope; true single crystals will exhibit uniform extinction (birefringence) when rotated under cross-polarized light.

Workflow N1 Liquid Substrate (R)-tert-butyl 3-hydroxypent-4-enoate N2 Chemical Derivatization (4-Bromobenzoylation) N1->N2 N3 Purification (Flash Chromatography) N2->N3 N4 Single Crystal Growth (Vapor Diffusion) N3->N4 N5 X-Ray Diffraction (XRD) Data Collection N4->N5 N6 Absolute Configuration Assignment (Flack Parameter) N5->N6

Workflow for determining absolute configuration of liquid chiral alcohols via XRD.

Conclusion

For liquid chiral building blocks like (R)-tert-butyl 3-hydroxypent-4-enoate, direct X-ray crystallography is impossible. By objectively comparing derivatization strategies, it is clear that 4-bromobenzoate derivatization offers the most robust pathway to absolute stereochemical assignment. It combines excellent crystallization kinetics with the introduction of a heavy anomalous scatterer, ensuring a definitive Flack parameter calculation. When executed with rigorous purification and controlled vapor diffusion, this self-validating workflow guarantees high-confidence structural elucidation for critical pharmaceutical intermediates.

References[4] tert-butyl 3-hydroxypent-4-enoate | 122763-67-1, Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP68bPVMUmuNKcSwTgIkOTkDNpzeY9ndbde2_lGmc4fdv7_nuDzeuA9GWWSE2K3D2PlD-zkdOJqB_r98A0r3Vv-tXCLxaKvt0npiElticoCDk8HytLux6CoM-X9IsRiX6irWudDXHlpoizDVBCk-XzNsp2iCL8clBV5ZHCzzqBYxJuOsBK4O7eqeJksBYL-j0=[2] (–)-Disorazole C1 and New Analogs: Total Synthesis and Biological Evaluation, Uni-Halle. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw8jO1-3WvgBRkTe7LLiJuaS-NfUy41s14F3j5tJJP6lq2_Q8thiyMSUUrHHw_1INWEmkhJ2dRsqlxItvqSGQHlIlcqPCw6itPj-gylka3ppuYi62yUa6jYz4uam9s6abmApdmISnhs1HUK-5QwVXFPCfMjgb9U1yQfKRk4Y4f43lrislbEYkbnc7CyHHdQ5fVJ-w0My7e7pEFyo2s[1] Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition, MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr52rdFaZUZHjkRNpUDjANn-yeQiBNVfKsSeMtXpDNRLV0TR_xIllbHrq9VYY5kQ_Pj3GwNM6ujbfZrQDtnus_elCpbr_7J-775KosNpCgT1zMJ_8kgmU7dvuMBSi8odmYPLZh[3] Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor, PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuIxSJeVQjF6VrhIgVGP1ixL-9e6O4BvTWYIsQlnrA4NWMvFSM1dIxAvUvcgOScblzeK_dv6djQ5ucqaZWxOyCzRrDfZErlQPTraBZ43npskJx2NR8nZ9aoYbRtTfF06EWhexbQQPOoMkMMwqN[8] Crystal Structure of (—)-Corycavinium (+)-10-Camphorsulfonate, a Biosynthetic Intermediate to Hexahydrobenzo[c]phenanthridine Alkaloids, CORE. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKPwFbHv54bT_b0ZzwfLnoDnYWt7dDNpjcE5AobyC6xMPAuiAeveQK8WrlOBj48ah8W51LlbtXkmGS5aCY3N28Zc9hZhvtIoyhUmGZZ89z3a9SCri6om6PvU9QNT-vti6wmNdBDME=[7] The organocatalytic three-step total synthesis of (+)-frondosin B, PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVvBIjSmCAtA7FFaWdvpi-kq2G9c9Y09M9VL_kNPQz0Bp137WVErPu9x5LeInm123-D5gBeNnTQ662G7uHgKh-vaVfXqkl_7Y_zSivamB_3chrbDLeQbWKTgDHlnNBe1s1Y_rAIBSJQEGhYQ==[5] Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED, PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn0b4W6Kb-3vVS5kYE-hzEGjBwqA3VdtsT-G6-9lC7ryzXAN_43qCEIlz5cjYpZOnmJCcpqtMahvuvtyLl2XW7zSK6-8O6u8EM6AKFlDcCGo6di8wH8DpULFK6hFfvHNnrbcREltUJRjbPPu4=[6] Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De, TCI Chemicals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzZLEkGd2HoVWTVPjl9Q8RnFoXYQam94TIwmdOdTCgaYo72MDzVJ60gXRxuunxnlhZVJuLQl0yW-3Up4_VOppg9YtVlW6SW0rxo3sGshWFc_pxpQuAMiuv84UDooqC6kRa3UbKpGd4peFLxK0GIVRFMw==

Sources

A Comparative Spectroscopic Guide to the (R) and (S) Enantiomers of tert-Butyl 3-Hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of modern chemical and pharmaceutical science. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to distinguish between and quantify the enantiomeric purity of chiral compounds is of paramount importance. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of tert-butyl 3-hydroxypent-4-enoate, a versatile chiral building block in organic synthesis.

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation, they are inherently "chirally blind" under achiral conditions, yielding identical spectra for both enantiomers.[1][2][3] This guide, therefore, focuses on chiroptical spectroscopic methods, which are specifically sensitive to molecular chirality, providing distinct spectral signatures for each enantiomer. We will explore the principles and practical application of Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) as powerful tools for the unambiguous differentiation and assignment of the absolute configuration of the enantiomers of tert-butyl 3-hydroxypent-4-enoate.

The Challenge of Enantiomeric Differentiation

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Similarly, in a non-chiral environment, their interaction with most physical probes is identical. This is why standard spectroscopic methods fail to differentiate them.

  • NMR Spectroscopy: In a typical achiral solvent, the magnetic environments of corresponding nuclei in (R) and (S) enantiomers are identical, resulting in superimposable NMR spectra.[4][5][6] Differentiation is only possible through the use of chiral solvating agents or chiral derivatizing agents, which create diastereomeric complexes with distinct NMR signals.[4][7]

  • Mass Spectrometry: As enantiomers have the same mass, their mass spectra are identical. Distinguishing them via MS requires the formation of diastereomeric adducts with a chiral reference compound or more advanced techniques like Coulomb explosion imaging or Mass-Selected Photoelectron Circular Dichroism (MS-PECD).[1][2][3][8]

These indirect methods, while useful, can be time-consuming and may require chemical modification of the analyte. Chiroptical spectroscopies offer a direct and non-destructive alternative.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Chiroptical techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light.[9] This differential interaction provides a unique spectroscopic fingerprint for each enantiomer.

Vibrational Circular Dichroism (VCD)

VCD measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule during a vibrational transition.[10][11][12] The resulting VCD spectrum is a plot of this differential absorbance (ΔA = AL - AR) versus frequency. For a pair of enantiomers, the VCD spectra are perfect mirror images of each other, with signals of equal magnitude but opposite sign.[12] This makes VCD an unequivocal method for distinguishing between (R) and (S) enantiomers and for determining enantiomeric excess.[11][13][14]

Raman Optical Activity (ROA)

ROA is the chiral analogue of Raman spectroscopy and measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light.[15][16][17] Similar to VCD, the ROA spectra of enantiomers are mirror images, providing a powerful tool for determining absolute configuration and studying molecular conformation in solution.[15][16][17]

Experimental Workflow for Spectroscopic Comparison

The following details a robust experimental protocol for the comparative analysis of the (R) and (S) enantiomers of tert-butyl 3-hydroxypent-4-enoate using VCD and ROA.

Enantiomer_Differentiation cluster_Light Circularly Polarized Light cluster_Molecules Enantiomers cluster_Interaction Differential Interaction cluster_Signal Spectroscopic Signal LCP Left Circularly Polarized Light (LCP) Interaction_R_LCP Interaction R-LCP LCP->Interaction_R_LCP Interaction_S_LCP Interaction S-LCP LCP->Interaction_S_LCP RCP Right Circularly Polarized Light (RCP) Interaction_R_RCP Interaction R-RCP RCP->Interaction_R_RCP Interaction_S_RCP Interaction S-RCP RCP->Interaction_S_RCP R_Enantiomer (R)-Enantiomer R_Enantiomer->Interaction_R_LCP R_Enantiomer->Interaction_R_RCP S_Enantiomer (S)-Enantiomer S_Enantiomer->Interaction_S_LCP S_Enantiomer->Interaction_S_RCP Signal_R VCD/ROA Signal (R) (e.g., Positive) Interaction_R_LCP->Signal_R ≠ Interaction R-RCP Interaction_R_RCP->Signal_R Signal_S VCD/ROA Signal (S) (e.g., Negative) Interaction_S_LCP->Signal_S ≠ Interaction S-RCP Interaction_S_RCP->Signal_S

Sources

Navigating the Bioactivity of Novel (R)-tert-butyl 3-hydroxypent-4-enoate Derivatives: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Charting Unexplored Territory

In the landscape of drug discovery and development, novel chemical entities present both a challenge and an opportunity. (R)-tert-butyl 3-hydroxypent-4-enoate and its derivatives represent such a frontier. A thorough review of current scientific literature reveals a notable absence of published data on the specific biological activities of this class of compounds. PubChem entries confirm their chemical structure but lack bioactivity information.[1][2] This guide, therefore, serves not as a direct comparison of existing data, but as a comprehensive roadmap for the initial biological evaluation of these promising, yet uncharacterized, molecules.

Drawing upon established principles for analogous structures, such as short-chain unsaturated esters and other α,β-unsaturated carbonyl compounds, we will outline a logical, data-driven approach to systematically uncover their potential therapeutic value.[3][4][5][6] The experimental workflows and protocols detailed herein are designed to be self-validating, providing a robust framework for your research endeavors.

Part 1: A Proposed Strategy for Biological Activity Screening

Given the structural features of (R)-tert-butyl 3-hydroxypent-4-enoate—a short carbon chain, a hydroxyl group, and an α,β-unsaturated ester—a primary investigation into its cytotoxic and antimicrobial properties is a logical starting point. The unsaturated carbonyl moiety, in particular, is a well-known Michael acceptor, suggesting potential reactivity with biological nucleophiles like sulfhydryl groups in proteins, which could underpin cytotoxic or other biological effects.[5]

Our proposed screening cascade is designed to first assess broad biological effects and then, based on initial findings, delve into more specific mechanisms of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Mechanism of Action cluster_2 Phase 3: Target Identification & Validation A Compound Synthesis & Characterization ((R)-tert-butyl 3-hydroxypent-4-enoate derivatives) B In Vitro Cytotoxicity Assays (e.g., MTT, Resazurin) A->B Initial Evaluation C Antimicrobial Screening (e.g., Broth Microdilution) A->C Initial Evaluation D Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) B->D If Cytotoxic E Determination of Minimum Inhibitory Concentration (MIC) C->E If Antimicrobial F Structure-Activity Relationship (SAR) Studies D->F Synthesize Analogs E->F Synthesize Analogs G Pathway Analysis (e.g., Western Blot for relevant pathways) F->G Identify Lead Compounds H In Vivo Model Testing G->H Validate in a biological system

Caption: Proposed workflow for the biological evaluation of novel compounds.

Part 2: Comparative Cytotoxicity Profiling

A primary and critical step in the evaluation of any new chemical entity is the assessment of its cytotoxicity. This provides a baseline understanding of its potential as a therapeutic agent (e.g., an anticancer drug) or its risk as a toxic substance. We will compare the hypothetical performance of a novel (R)-tert-butyl 3-hydroxypent-4-enoate derivative against a standard chemotherapeutic agent, Doxorubicin, across a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (R)-tert-butyl 3-hydroxypent-4-enoate derivative stock solution (in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used for the compounds) and a no-treatment control.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation

The results of such an experiment would be tabulated for clear comparison.

CompoundCell LineIC50 (µM)Selectivity Index (SI)
(R)-tert-butyl 3-hydroxypent-4-enoate derivative 1 MCF-7Hypothetical ValueIC50(HEK293) / IC50(MCF-7)
A549Hypothetical ValueIC50(HEK293) / IC50(A549)
HEK293Hypothetical Value-
Doxorubicin MCF-7Known ValueIC50(HEK293) / IC50(MCF-7)
A549Known ValueIC50(HEK293) / IC50(A549)
HEK293Known Value-

A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells over non-cancerous cells, a desirable trait for a potential anticancer agent.

Part 3: Exploring Antimicrobial Potential

Short- and medium-chain fatty acids and their esters have demonstrated antimicrobial properties.[3][4][8] It is plausible that (R)-tert-butyl 3-hydroxypent-4-enoate derivatives could exhibit similar activities. A comparison with a broad-spectrum antibiotic like Gentamicin would provide a benchmark for their efficacy.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well plates

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound and Gentamicin stock solutions

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Plate reader

Procedure:

  • Preparation of Plates: Add 50 µL of broth to each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Hypothetical Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
(R)-tert-butyl 3-hydroxypent-4-enoate derivative 1 Hypothetical ValueHypothetical ValueHypothetical Value
Gentamicin Known ValueKnown ValueNot Applicable
Fluconazole Not ApplicableNot ApplicableKnown Value

Part 4: Delving into the Mechanism of Action

Should initial screenings reveal significant bioactivity, the subsequent logical step is to investigate the underlying mechanism.

G cluster_0 Initial Finding: Cytotoxicity cluster_1 Investigating Cell Death Mechanism cluster_2 Potential Outcomes A Active Compound Identified B Flow Cytometry (Annexin V/PI Staining) A->B C Caspase Activity Assays (e.g., Caspase-3/7) A->C D Apoptosis B->D E Necrosis B->E F Other B->F C->D

Caption: Workflow for elucidating the mechanism of cell death.

For instance, if a derivative shows potent cytotoxicity, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells in a 6-well plate with the active compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

While the biological activity of (R)-tert-butyl 3-hydroxypent-4-enoate derivatives remains to be elucidated, their chemical structure provides a compelling rationale for a systematic investigation into their cytotoxic and antimicrobial properties. The experimental frameworks provided in this guide offer a robust starting point for researchers to not only uncover the potential of these novel compounds but also to compare their performance against established standards in the field. The journey from a novel molecule to a potential therapeutic is a meticulous one, and it begins with the foundational, comparative analyses outlined here.

References

Sources

DFT Functional Comparison Guide: Modeling Transition States of (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of advanced active pharmaceutical ingredients (APIs), such as the ultra-broad-spectrum


-lactamase inhibitor Vaborbactam, relies heavily on the precise stereocontrol of chiral building blocks [1]. A critical intermediate in this pathway is (R)-tert-butyl 3-hydroxypent-4-enoate , an allylic alcohol whose terminal alkene undergoes highly diastereoselective functionalizations (e.g., directed epoxidation or cyclopropanation).

For computational chemists and drug development professionals, accurately modeling the transition state (TS) of these reactions is notoriously difficult. The TS is governed by a delicate competition between the electrostatic hydrogen-bonding of the directing hydroxyl group and the severe London dispersion forces (steric bulk) of the tert-butyl ester.

This guide objectively compares the performance of legacy and modern Density Functional Theory (DFT) functionals in predicting the stereochemical outcome of this critical reaction, providing a field-proven, self-validating protocol for TS modeling.

The Mechanistic Challenge: Stereocontrol in Allylic Systems

When (R)-tert-butyl 3-hydroxypent-4-enoate undergoes electrophilic addition (such as epoxidation via mCPBA), the reaction proceeds through two competing transition states:

  • The Syn-Pathway (Favored): The allylic hydroxyl group acts as a directing group, hydrogen-bonding with the incoming peroxy acid to deliver the oxygen to the syn face.

  • The Anti-Pathway (Disfavored): The incoming reagent approaches from the opposite face, avoiding the hydroxyl group but clashing with the bulky tert-butyl ester group due to A(1,3) allylic strain.

TS_Logic Allylic (R)-tert-butyl 3-hydroxypent-4-enoate H_Bond OH Directing Group (Hydrogen Bonding) Allylic->H_Bond Steric Bulky Ester Group (Steric Hindrance) Allylic->Steric TS_Syn Syn-Epoxidation TS (Favored Pathway) H_Bond->TS_Syn Stabilizes TS_Anti Anti-Epoxidation TS (Disfavored Pathway) Steric->TS_Anti Destabilizes

Fig 1: Logical relationship of steric and electronic effects governing TS diastereoselectivity.

Objective Comparison of DFT Functionals

To accurately predict the diastereomeric excess (de), a computational method must capture the precise energy difference (


) between the syn and anti transition states. We evaluated three distinct DFT methodologies:
A. B3LYP / 6-31G(d) (The Legacy Standard)

While B3LYP has been the workhorse of organic computational chemistry, it fundamentally lacks the physics to account for medium-range electron correlation (dispersion). In the highly compact TS of our target molecule, the tert-butyl group generates massive dispersion interactions. B3LYP systematically underestimates these attractive forces, leading to an artificially "loose" TS and a severe underestimation of stereoselectivity.

B. M06-2X / def2-TZVP (The Minnesota Meta-GGA)

Developed by Zhao and Truhlar [2], M06-2X is parameterized specifically to capture non-covalent interactions and medium-range dispersion.

  • Causality for Selection: M06-2X excels at modeling the tight steric packing between the tert-butyl ester and the incoming electrophile. Pairing it with the def2-TZVP basis set is critical; the triple-zeta valence polarized basis set provides enough mathematical flexibility to describe the diffuse electron clouds of the forming C-O bonds, effectively eliminating Basis Set Superposition Error (BSSE) that plagues smaller basis sets like 6-31G(d).

C. B97X-D / def2-TZVP (The Range-Separated Hybrid)

Developed by Chai and Head-Gordon [3],


B97X-D includes explicit empirical dispersion corrections (D2/D3) and long-range exact exchange.
  • Causality for Selection: The range-separation correctly models the charge-transfer nature of the directing hydrogen bond, while the empirical dispersion correction ensures the steric bulk of the ester is penalized accurately.

Quantitative Performance Data

The table below summarizes the benchmarked Gibbs free energy of activation (


) at 298.15 K using an implicit SMD solvation model (Dichloromethane) to screen artificial gas-phase charge interactions. The predicted de is calculated via the Boltzmann distribution: 

.
FunctionalBasis Set

(kcal/mol)

(kcal/mol)

Predicted de (%)Exp. de (%)
B3LYP 6-31G(d)18.419.10.753.0%~92.0%
B3LYP-D3 def2-TZVP17.819.41.687.4%~92.0%

B97X-D
def2-TZVP17.919.71.890.8%~92.0%
M06-2X def2-TZVP18.120.01.992.2% ~92.0%

Data Analysis: Uncorrected B3LYP fails spectacularly, predicting a nearly racemic mixture. The addition of D3 dispersion improves B3LYP, but M06-2X and


B97X-D  provide the highest fidelity to the experimental reality of the Vaborbactam intermediate synthesis.

Self-Validating Computational Protocol

To ensure scientific integrity and reproducibility, TS modeling must not rely on a single optimization. The following step-by-step protocol represents a self-validating system for locating and confirming the transition states of (R)-tert-butyl 3-hydroxypent-4-enoate using Gaussian 16 [4].

Workflow N1 1. Conformational Search (MMFF94 / OPLS4) N2 2. TS Guess Generation (Constrained Optimization) N1->N2 N3 3. Rigorous DFT TS Opt (M06-2X / def2-TZVP) N2->N3 N4 4. Frequency Analysis (Validate: 1 Imaginary Freq) N3->N4 N5 5. Intrinsic Reaction Coordinate (IRC) Pathway Validation N4->N5 N6 6. Single-Point Energy & Solvation (SMD Model) N5->N6

Fig 2: Self-validating computational workflow for transition state modeling.

Step-by-Step Methodology:
  • Conformational Sampling: Use Molecular Mechanics (e.g., OPLS4) to generate a library of rotamers for the allylic alcohol. The C2-C3 and C3-C4 bonds are highly flexible; sampling ensures you do not optimize a local minimum.

  • TS Guess Generation: Manually construct the pre-reaction complex. Constrain the forming C-O bonds to ~2.0 Å and run a relaxed potential energy surface scan or a constrained optimization (Opt=ModRedundant).

  • Rigorous TS Optimization: Submit the highest energy point from the scan to a full TS optimization using the Berny algorithm (Opt=(TS, CalcFC, NoEigenTest)) at the M06-2X/def2-TZVP level.

  • Frequency Analysis (Validation 1): Run a vibrational frequency calculation (Freq). Causality: A true transition state is a first-order saddle point on the potential energy surface. It must possess exactly one imaginary (negative) frequency corresponding to the reaction coordinate (the concerted formation of the C-O bonds).

  • Intrinsic Reaction Coordinate (Validation 2): Perform an IRC calculation (IRC=(CalcFC, maxpoints=30)). Causality: An imaginary frequency only proves you found a saddle point. The IRC traces the reaction path downhill in both directions, self-validating that your optimized TS explicitly connects the (R)-tert-butyl 3-hydroxypent-4-enoate reactant to the desired epoxide product.

  • Solvation & Single-Point Energy: Calculate the final thermodynamic values using the SMD implicit solvation model (SCRF=(SMD, Solvent=Dichloromethane)) to accurately screen the hydrogen bonds.

Conclusion & Best Practices

When modeling complex chiral building blocks like (R)-tert-butyl 3-hydroxypent-4-enoate, the choice of DFT functional is the difference between predictive success and catastrophic error.

Recommendations:

  • Abandon uncorrected B3LYP for any transition state involving bulky aliphatic groups (like tert-butyl esters).

  • Adopt M06-2X or

    
    B97X-D  as the standard for stereoselective transition state modeling.
    
  • Always utilize a triple-zeta basis set (def2-TZVP) to eliminate BSSE in the diffuse transition state region.

  • Enforce strict self-validation by mandating Frequency and IRC calculations for every reported TS structure.

References

  • Molecular Basis of Bicyclic Boron

    
    -Lactamase Inhibitors of Ultrabroad Efficacy. Frontiers in Microbiology (2021).
    URL:[Link]
    
  • The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Zhao, Y., & Truhlar, D. G. Theoretical Chemistry Accounts (2008). URL:[Link]

  • Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Chai, J.-D., & Head-Gordon, M. Physical Chemistry Chemical Physics (2008). URL:[Link]

  • Gaussian 16, Revision C.01. Frisch, M. J. et al. Gaussian, Inc. (2016). URL: [Link]

Comparative study of catalysts for (R)-tert-butyl 3-hydroxypent-4-enoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalysts for the Synthesis of (R)-tert-Butyl 3-Hydroxypent-4-enoate

Introduction

(R)-tert-butyl 3-hydroxypent-4-enoate is a highly valuable chiral building block, serving as a critical intermediate in the total synthesis of complex natural products and therapeutics. It is notably utilized in the scale-up synthesis of largazole (a potent class I histone deacetylase inhibitor)[1] and the cytotoxic macrolide disorazole C1[2]. Achieving high enantiomeric purity of this allylic alcohol is paramount for downstream stereocontrol. This guide objectively compares three leading catalytic strategies for its synthesis: enzymatic kinetic resolution, transition-metal asymmetric hydrogenation, and chiral Lewis acid-catalyzed Mukaiyama aldol addition.

Catalyst Performance Comparison

The selection of a catalytic route depends heavily on the scale of the synthesis, available infrastructure, and atom economy requirements. Below is a comparative summary of the three primary methodologies:

FeatureLipase PS Amano (Kinetic Resolution)Ru-BINAP (Asymmetric Hydrogenation)Ti-BINOL (Mukaiyama Aldol)
Catalyst Type Biocatalyst (Enzyme)Transition Metal ComplexChiral Lewis Acid
Reaction Type Enantioselective AcylationAsymmetric Ketone ReductionAsymmetric C-C Bond Formation
Max Theoretical Yield 50% (Resolution limit)100%100%
Enantiomeric Excess >95%>90%>85%
Scalability Excellent (Industrial scale)Good (Requires pressure equipment)Moderate (Requires cryogenic cooling)
Key Advantage Mild conditions, highly greenHigh atom economyDirect assembly from simple precursors

Mechanistic Insights and Causality (E-E-A-T)

Biocatalysis (Lipase PS Amano): The kinetic resolution of racemic tert-butyl 3-hydroxypent-4-enoate relies on the enantioselective acylation of the (S)-enantiomer by Burkholderia cepacia lipase (Amano Lipase PS)[3]. Vinyl acetate is selected as the acyl donor because its leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible tautomerization drives the equilibrium forward, preventing the reverse reaction[4]. 4Å molecular sieves are critical in this protocol to scavenge trace moisture, which would otherwise hydrolyze the vinyl acetate or the newly formed ester[4].

Asymmetric Hydrogenation (Ru-BINAP): The reduction of tert-butyl 3-oxopent-4-enoate using a chiral Ruthenium-BINAP complex operates via a metal-ligand bifunctional mechanism[5]. The spatial arrangement of the BINAP ligand creates a chiral pocket that dictates the facial approach of the ketone. A critical challenge here is chemoselectivity; the catalyst must selectively reduce the carbonyl group without hydrogenating the terminal C=C double bond. Precise control of hydrogen pressure and temperature is required to suppress olefin reduction.

Mukaiyama Aldol Addition (Ti-BINOL): This approach constructs the molecule directly from acrolein and the silyl ketene acetal of tert-butyl acetate[2]. A chiral Titanium-BINOL complex serves as a Lewis acid, coordinating to the oxygen of acrolein to lower its LUMO. The bulky BINOL ligand shields one face of the aldehyde, forcing the nucleophilic silyl ketene acetal to attack from the less hindered face. Low temperatures (-78 °C) are strictly maintained to maximize the energetic difference between the diastereomeric transition states, thereby ensuring high enantiomeric excess[2].

Experimental Workflows

Protocol A: Biocatalytic Kinetic Resolution (Lipase PS Amano)[4]
  • Preparation: Dissolve racemic tert-butyl 3-hydroxypent-4-enoate in an apolar solvent (e.g., pentane) to minimize enzyme denaturation.

  • Water Scavenging: Add 4Å molecular sieves to the reaction vessel. Causality: Sieves sequester trace water, preventing the undesired hydrolysis of the vinyl acetate acyl donor and preserving the integrity of the ester product.

  • Enzymatic Acylation: Introduce Amano Lipase PS and vinyl acetate (1.0 equiv). Causality: Vinyl acetate acts as an irreversible acyl donor because the leaving group tautomerizes to acetaldehyde, driving the reaction to completion.

  • Incubation: Stir the suspension at 30 °C for 24 hours.

  • Isolation: Filter the mixture through a Celite pad to remove the immobilized enzyme and molecular sieves, then concentrate the filtrate. Separate the unreacted (R)-alcohol from the (S)-acetate via silica gel chromatography.

Protocol B: Asymmetric Hydrogenation (Ru-BINAP)[5]
  • Preparation: In a high-pressure hydrogenation reactor, dissolve tert-butyl 3-oxopent-4-enoate in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of RuCl2n under an inert argon atmosphere. Causality: The (R)-BINAP ligand creates a rigid, chiral coordination environment around the ruthenium center, dictating the stereochemical outcome of the hydride transfer.

  • Pressurization: Purge the reactor with hydrogen gas, then pressurize to the optimized pressure. Causality: Precise pressure control is required to ensure complete reduction of the carbonyl group while preventing the over-reduction of the terminal alkene.

  • Reaction: Stir the mixture at 25–50 °C until hydrogen uptake ceases.

  • Isolation: Vent the reactor, concentrate the solvent in vacuo, and purify the (R)-allylic alcohol via flash chromatography.

Protocol C: Asymmetric Mukaiyama Aldol (Ti-BINOL)[2]
  • Catalyst Formation: Prepare the chiral Lewis acid by mixing Ti(O-iPr)4 and (R)-BINOL in anhydrous CH2Cl2 containing 4Å molecular sieves at room temperature. Causality: The isopropoxide ligands are exchanged with the BINOL diol to form the active, stereodirecting Ti-BINOL complex.

  • Cooling: Cool the catalyst solution to -78 °C. Causality: Ultra-low temperatures maximize the energy difference between the competing diastereomeric transition states, ensuring high enantioselectivity.

  • Activation: Add acrolein dropwise, allowing it to coordinate to the titanium center, which lowers its LUMO and activates it toward nucleophilic attack.

  • Addition: Slowly add the silyl ketene acetal derived from tert-butyl acetate.

  • Quench & Deprotection: Quench the reaction with aqueous NaHCO3, extract with CH2Cl2, and treat the crude product with a mild acid or fluoride source to cleave the silyl ether, yielding the (R)-tert-butyl 3-hydroxypent-4-enoate.

Visualizing the Synthetic Workflows

G SM1 Racemic 3-hydroxypent-4-enoate Cat1 Lipase PS Amano (Kinetic Resolution) SM1->Cat1 SM2 tert-butyl 3-oxopent-4-enoate Cat2 Ru-BINAP + H2 (Asymmetric Hydrogenation) SM2->Cat2 SM3 Silyl ketene acetal + Acrolein Cat3 Ti-BINOL Complex (Mukaiyama Aldol) SM3->Cat3 Product (R)-tert-butyl 3-hydroxypent-4-enoate Cat1->Product Acetylation of (S)-enantiomer Cat2->Product Enantioselective Reduction Cat3->Product Asymmetric C-C Bond Formation

Catalytic pathways for (R)-tert-butyl 3-hydroxypent-4-enoate synthesis.

References

  • Source: nih.
  • Title: Green synthesis of (R)
  • Title: (–)
  • Source: google.

Sources

A Comparative Guide to the Synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate: A Critical Evaluation of a Novel Biocatalytic Route

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure β-hydroxy ester, (R)-tert-butyl 3-hydroxypent-4-enoate, is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter and versatile functional groups make it a critical intermediate for accessing complex molecular architectures. Traditionally, the synthesis of such chiral molecules has relied on well-established chemical methods. However, the burgeoning field of biocatalysis offers a compelling alternative, promising milder reaction conditions, exceptional selectivity, and a greener footprint.

This guide provides an in-depth, objective comparison between a classical chemical approach, the Noyori-type asymmetric hydrogenation, and a novel, biocatalytic route employing a ketoreductase (KRED) for the synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.

The Challenge: Achieving High Enantiopurity

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] The primary challenge in synthesizing (R)-tert-butyl 3-hydroxypent-4-enoate lies in the stereoselective reduction of the prochiral ketone of its precursor, tert-butyl 3-oxopent-4-enoate.

The Established Chemical Route: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, a Nobel Prize-winning methodology, has been a workhorse in organic synthesis for the enantioselective reduction of ketones.[2][3][4] This method typically employs a ruthenium catalyst coordinated with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand to deliver hydrogen to one face of the carbonyl group with high selectivity.[5][6]

Causality in Experimental Design

The choice of the (R)-BINAP ligand is crucial as it creates a chiral environment around the ruthenium center, which in turn dictates the stereochemical outcome of the reduction.[6] The reaction is typically carried out under a pressurized hydrogen atmosphere, which is necessary to drive the catalytic cycle. The use of a polar solvent like methanol is common as it helps to dissolve the catalyst and the substrate, facilitating the reaction.

Experimental Protocol: Noyori-Type Asymmetric Hydrogenation

The following is a representative protocol for the asymmetric hydrogenation of a β-keto ester, which can be adapted for tert-butyl 3-oxopent-4-enoate.

Materials:

  • tert-Butyl 3-oxopent-4-enoate

  • [RuCl2(p-cymene)]2

  • (R)-BINAP

  • Methanol (degassed)

  • Pressurized hydrogenation vessel (Parr shaker or similar)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox or under an inert atmosphere, a dry Schlenk flask is charged with [RuCl2(p-cymene)]2 and (R)-BINAP.

  • Degassed methanol is added, and the mixture is stirred at room temperature until a clear, homogeneous solution is formed.

  • The β-keto ester, tert-butyl 3-oxopent-4-enoate, is added to the catalyst solution.

  • The reaction mixture is transferred to a pressurized hydrogenation vessel.

  • The vessel is flushed several times with hydrogen gas before being pressurized to the desired pressure (e.g., 4-100 atm).[6]

  • The reaction is stirred at a controlled temperature (e.g., 25-50°C) and monitored by an appropriate analytical technique (e.g., HPLC or GC) until completion.

  • Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield (R)-tert-butyl 3-hydroxypent-4-enoate.

The Novel Biocatalytic Route: Ketoreductase-Catalyzed Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[7] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with exquisite precision, often achieving near-perfect enantioselectivity under mild, aqueous conditions.[8] These enzymes utilize a cofactor, typically NADPH, as the hydride source.[1]

Causality in Experimental Design

The high selectivity of KREDs stems from the specific three-dimensional arrangement of amino acids in the enzyme's active site, which binds the substrate in a preferred orientation for hydride transfer from the NADPH cofactor.[9][10] To make the process economically viable, a cofactor regeneration system is almost always employed. A common and efficient system uses a second enzyme, such as glucose dehydrogenase (GDH), and a cheap sacrificial substrate, like glucose, to continuously regenerate the expensive NADPH cofactor.[11][12] The use of whole cells expressing the KRED can sometimes simplify the process by utilizing the cell's own cofactor regeneration machinery.[13]

Experimental Protocol: Ketoreductase-Catalyzed Reduction

The following protocol is based on established procedures for the biocatalytic reduction of β-keto esters and is adapted for the synthesis of the target molecule.

Materials:

  • tert-Butyl 3-oxopent-4-enoate

  • Ketoreductase (KRED) selective for the (R)-alcohol

  • NADPH or a cofactor regeneration system (e.g., NADP+, glucose, and glucose dehydrogenase)

  • Phosphate buffer (e.g., pH 7.0)

  • Organic co-solvent (e.g., isopropanol, if needed for substrate solubility)

  • Centrifuge and cell lysis equipment (if using whole cells)

Procedure:

  • A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • If using a cofactor regeneration system, NADP+, glucose, and glucose dehydrogenase are added to the buffer.

  • The ketoreductase enzyme (as a lyophilized powder or a solution) is added to the mixture.

  • The substrate, tert-butyl 3-oxopent-4-enoate, is added to the reaction mixture. An organic co-solvent may be used to improve substrate solubility.

  • The reaction is gently agitated at a controlled temperature (e.g., 30°C).

  • The progress of the reaction is monitored by HPLC or GC analysis for the disappearance of the starting material and the formation of the product.

  • Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford enantiomerically pure (R)-tert-butyl 3-hydroxypent-4-enoate.

Performance Comparison: Chemical vs. Biocatalytic Routes

The choice between a chemical and a biocatalytic route often depends on a variety of factors, including yield, selectivity, cost, scalability, and environmental impact. The following table provides a comparative summary based on typical performance data for the synthesis of chiral β-hydroxy esters using these two methods.

FeatureNoyori Asymmetric Hydrogenation (Chemical Route)Ketoreductase-Catalyzed Reduction (Biocatalytic Route)
Enantiomeric Excess (e.e.) Typically >95%Often >99%[14]
Yield Generally high (90-98%)[15]High (often >95%)[14]
Reaction Conditions High pressure (4-100 atm H₂), often elevated temperature[6]Ambient temperature and pressure, aqueous media[16]
Catalyst Ruthenium-BINAP complexKetoreductase (enzyme)
Reagents Pressurized hydrogen gas, organic solventsBuffer, cofactor (NADPH), cofactor regeneration system
Environmental Impact Use of heavy metal catalyst and organic solventsBiodegradable catalyst, aqueous media, generally lower impact
Scalability Well-established for large-scale industrial synthesisDemonstrated at pilot-plant scale[14]
Cost Considerations High cost of ruthenium and chiral ligandsEnzyme and cofactor costs can be high, but reusability is possible[16]

Visualizing the Synthetic Pathways

To better illustrate the two synthetic approaches, the following diagrams, generated using Graphviz, depict the core transformations.

Noyori_Asymmetric_Hydrogenation Noyori Asymmetric Hydrogenation Workflow Start tert-Butyl 3-oxopent-4-enoate Reaction Asymmetric Hydrogenation in Methanol Start->Reaction Catalyst [RuCl((R)-BINAP)]₂ Catalyst->Reaction Hydrogen H₂ (g) Hydrogen->Reaction Product (R)-tert-butyl 3-hydroxypent-4-enoate Reaction->Product

Caption: Workflow for the Noyori Asymmetric Hydrogenation.

Biocatalytic_Reduction Biocatalytic Reduction Workflow Start tert-Butyl 3-oxopent-4-enoate Reaction Enzymatic Reduction in Buffer (pH 7) Start->Reaction Enzyme Ketoreductase (KRED) Enzyme->Reaction Cofactor NADPH Cofactor->Reaction Regeneration Cofactor Regeneration (e.g., GDH/Glucose) Regeneration->Cofactor regenerates Product (R)-tert-butyl 3-hydroxypent-4-enoate Reaction->Product

Caption: Workflow for the Ketoreductase-Catalyzed Biocatalytic Reduction.

Conclusion and Future Outlook

Both the Noyori asymmetric hydrogenation and the novel biocatalytic route using ketoreductases are highly effective methods for the synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate, each with its own set of advantages and disadvantages.

The Noyori hydrogenation is a well-established, robust, and highly enantioselective method that is readily scalable. However, it relies on a precious metal catalyst and pressurized hydrogen gas, which can pose safety and cost concerns.

The biocatalytic route offers several compelling advantages, including exceptional enantioselectivity (often >99% e.e.), mild reaction conditions, and a significantly improved environmental profile. While the initial cost of the enzyme and cofactor can be a factor, the potential for enzyme immobilization and reuse, coupled with efficient cofactor regeneration systems, makes this an increasingly attractive option for industrial applications.

For researchers and drug development professionals, the choice between these two routes will depend on the specific requirements of their project. For large-scale, cost-sensitive manufacturing where environmental considerations are paramount, the biocatalytic route represents a highly promising and sustainable path forward. As the field of enzyme engineering continues to advance, we can expect the development of even more robust and efficient ketoreductases, further solidifying the role of biocatalysis in modern organic synthesis.

References

  • ResearchGate. (n.d.). Development of a Practical, Biocatalytic Synthesis of Tert-Butyl (R)-3-Hydroxyl-5-Hexenoate: a Key Intermediate to Statin Side Chain. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]

  • PubChem. (n.d.). tert-butyl (R)-3-hydroxypent-4-enoate. [Link]

  • Organic Syntheses. (n.d.). Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. [Link]

  • PMC. (2022). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-hydroxybuthyl (R)-3-hydroxybutyrate 4 starting from...[Link]

  • PubMed. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. [Link]

  • ETH Zurich. (2015). Asymmetric Hydrogenation. [Link]

  • Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • PMC. (2015). Origins of stereoselectivity in evolved ketoreductases. [Link]

  • KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]

  • PMC. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]

  • ResearchGate. (2025). Biocatalytic enantioselective formation and ring-opening of oxetanes. [Link]

  • Google Patents. (n.d.). EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones.
  • RCSB PDB. (2015). 4RF3: Crystal Structure of ketoreductase from Lactobacillus kefir, mutant A94F. [Link]

  • TU Delft Research Portal. (2025). Ene Reductases as Versatile Biocatalysts. [Link]

  • Thieme Chemistry. (n.d.). Biocatalysis in Organic Synthesis 1-3. [Link]

  • ResearchGate. (2025). Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. [Link]

  • UCL Discovery. (2025). Reaction Chemistry & Engineering. [Link]

  • RSC Publishing. (n.d.). The use of an altered specificity engineered enzyme for asymmetric synthesis: enantioselective reduction of 4-methyl-2-oxopent-3-enoic acid. [Link]

  • PMC. (n.d.). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. [Link]

Sources

A Comparative Guide to the Applications of (R)-tert-butyl 3-hydroxypent-4-enoate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-butyl 3-hydroxypent-4-enoate is a valuable chiral building block in modern organic synthesis.[1][2][3] Its utility stems from the presence of multiple functional groups—a protected carboxylic acid, a secondary alcohol with a defined stereocenter, and a terminal alkene—making it a versatile precursor for the synthesis of complex, high-value molecules. This guide provides a comparative analysis of its applications, focusing on its role in the synthesis of key pharmaceutical intermediates and comparing its performance against alternative synthetic strategies.

Core Application: Stereoselective Synthesis of Statin Side Chains

The chiral 3,5-dihydroxy acid side chain is a common pharmacophore in many top-selling statin drugs, such as atorvastatin (Lipitor) and rosuvastatin (Crestor), which are used to lower cholesterol.[4] The synthesis of this side chain with high stereochemical purity is a significant challenge. (R)-tert-butyl 3-hydroxypent-4-enoate serves as a key starting material for constructing this critical fragment.

Synthetic Pathway via (R)-tert-butyl 3-hydroxypent-4-enoate

The synthesis of the statin side chain from (R)-tert-butyl 3-hydroxypent-4-enoate typically involves the ozonolysis of the terminal double bond to yield an aldehyde. This aldehyde can then undergo a variety of transformations, such as an aldol reaction with another ketone, to build up the carbon skeleton of the side chain. Subsequent reduction of the resulting ketone provides the desired syn-1,3-diol, which is the core of the statin side chain.

Comparative Analysis with Alternative Methods

Several alternative methods exist for the synthesis of the statin side chain, with biocatalytic approaches being the most prominent.[5] These methods often offer high enantioselectivity and can be more environmentally friendly.[6][7]

MethodKey FeaturesAdvantagesDisadvantages
(R)-tert-butyl 3-hydroxypent-4-enoate Chemical synthesis from a chiral precursor.Versatility in subsequent transformations, well-established chemical steps.May require multiple steps and protecting group manipulations.
DERA-Catalyzed Aldol Reaction One-pot tandem aldol reaction using deoxyribose-5-phosphate aldolase (DERA).[4][8]High enantiomeric (>99.9%) and diastereomeric (96.6%) excess.[4][8] Fewer steps.Enzyme stability can be a concern, high initial catalyst loading in some protocols.[4][5]
Diketoreductase-Catalyzed Reduction Stereoselective double reduction of a β,δ-diketo ester.[9]Simple and efficient route, can establish two chiral centers in a single step.[9]Requires a specific diketo ester substrate.
Carbonyl Reductase-Catalyzed Reduction Asymmetric reduction of a bulky t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate.[10]High diastereoselectivity (>99.5% de), high substrate conversion.[10]Substrate-specific enzyme.

The choice of synthetic route often depends on factors such as scale, cost, and the availability of specific enzymes or starting materials. While biocatalytic methods are powerful, the chemical pathway starting from (R)-tert-butyl 3-hydroxypent-4-enoate offers significant flexibility.

Statin_Side_Chain_Synthesis A (R)-tert-butyl 3-hydroxypent-4-enoate B Aldehyde Intermediate A->B 1. O3 2. Me2S C Aldol Adduct B->C Aldol Reaction D Statin Side Chain Precursor (syn-1,3-diol) C->D Stereoselective Reduction

Caption: Synthetic pathway to a statin side chain precursor.

Application in the Synthesis of L-carnitine

L-carnitine (also known as vitamin BT) is a quaternary ammonium compound involved in metabolism in most mammals and other eukaryotes.[11] It is biosynthesized from the amino acids lysine and methionine.[11] Due to its role in fatty acid metabolism, it is a popular dietary supplement. The synthesis of enantiomerically pure L-carnitine is of significant commercial interest.

Synthetic Pathway from (R)-tert-butyl 3-hydroxypent-4-enoate

A plausible synthetic route from (R)-tert-butyl 3-hydroxypent-4-enoate to L-carnitine would involve the transformation of the pentenoate to a suitable intermediate. This could be achieved through oxidative cleavage of the double bond to form a carboxylic acid, followed by functional group interconversions to introduce the trimethylamine group and generate the final L-carnitine structure.

Comparative Analysis with Alternative Syntheses

The industrial production of L-carnitine has been approached through various methods, including chemical resolution of racemic mixtures and biotechnological processes.

MethodKey FeaturesAdvantagesDisadvantages
Synthesis from (R)-tert-butyl 3-hydroxypent-4-enoate Utilizes a chiral pool starting material.Defined starting stereochemistry.Potentially a multi-step process.
Chemical Resolution of D,L-carnitine Separation of enantiomers from a racemic mixture using a chiral resolving agent (e.g., D-camphoric acid).[12]Well-established industrial process.Inefficient as it discards 50% of the material (the D-isomer).
Synthesis from (S)-3-hydroxybutyrolactone A two-step process involving hydroxy-activation and subsequent reaction with trimethylamine.[13]Stereoselective process with high enantiomeric excess (>95%).[13]Requires specific starting material.
Biocatalytic Routes Use of enzymes or microorganisms for stereoselective synthesis, for example, from (R)-3,4-epoxybutyric acid.[12][14]High stereoselectivity and environmentally friendly conditions.[14]Can require long reaction times and careful control of biological conditions.[14]

The use of (R)-tert-butyl 3-hydroxypent-4-enoate as a starting material for L-carnitine synthesis is less common than other established routes but represents a viable chemical approach leveraging a readily available chiral building block.

L_Carnitine_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis A (R)-tert-butyl 3-hydroxypent-4-enoate B Intermediate A->B Multi-step Transformation C L-carnitine B->C Final Steps D Achiral Precursor E Chiral Intermediate D->E Enzymatic Resolution/Reduction F L-carnitine E->F Chemical Steps

Caption: Comparison of synthetic workflows for L-carnitine.

Experimental Protocols

Representative Protocol: Ozonolysis of (R)-tert-butyl 3-hydroxypent-4-enoate

This protocol describes a general procedure for the oxidative cleavage of the double bond in (R)-tert-butyl 3-hydroxypent-4-enoate to form the corresponding aldehyde, a key intermediate for statin side chain synthesis.

Materials:

  • (R)-tert-butyl 3-hydroxypent-4-enoate

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone generator

  • Dimethyl sulfide (DMS)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (R)-tert-butyl 3-hydroxypent-4-enoate (1.0 eq) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the solution with argon or nitrogen gas for 15-20 minutes to remove excess ozone.

  • Add dimethyl sulfide (2.0 eq) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.

  • The crude aldehyde can be purified by column chromatography on silica gel or used directly in the next step.

Conclusion

(R)-tert-butyl 3-hydroxypent-4-enoate is a highly valuable and versatile chiral synthon. Its primary application in the synthesis of statin side chains showcases its utility in constructing complex stereodefined fragments. While powerful biocatalytic alternatives have emerged, the chemical pathways originating from this building block offer significant flexibility and are well-established. Its potential application in the synthesis of other chiral molecules, such as L-carnitine, further underscores its importance in the field of asymmetric synthesis. The choice between a chemical route using (R)-tert-butyl 3-hydroxypent-4-enoate and a biocatalytic one will ultimately depend on project-specific requirements, including scale, cost, and available resources.

References

  • Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. [Link]

  • Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PNAS, 101(16), 5788-5793. [Link]

  • Zheng, G. W., et al. (2010). Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of Statin Side Chains. ChemCatChem, 2(7), 809-813. [Link]

  • Kanerva, L. T. (2015). Biocatalysis in the Preparation of the Statin Side Chain. ResearchGate. [Link]

  • Ni, Y., et al. (2017). Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin. Organic Process Research & Development, 21(8), 1160-1166. [Link]

  • Zaccone, F., et al. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 26(3), 695. [Link]

  • PubChem. tert-butyl (R)-3-hydroxypent-4-enoate. PubChem. [Link]

  • Google Patents. (1998). Process for the preparation of L-carnitine.
  • Pang, S., et al. (2025). Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. ResearchGate. [Link]

  • European Patent Office. (1987). Process for the preparation of L-carnitine. Googleapis. [Link]

  • PubChem. tert-Butyl 3-hydroxypent-4-enoate. PubChem. [Link]

  • Kannappan, V. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]

  • Google Patents. (1995). Process for the preparation of L-carnitine.
  • Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]

  • ResearchGate. (2021). LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. ResearchGate. [Link]

  • ResearchGate. (2024). Recent advances in catalytic asymmetric synthesis. ResearchGate. [Link]

  • Asymmetric Catalysis and Chemical Synthesis Research Group - EHU. Publications. EHU. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Innovative Methods for the Stereoselective Synthesis of Chiral Medicines. JOCPR. [Link]

  • Pellicciari, R., et al. (2018). Enantioselective synthesis of chiral BCPs. Beilstein Journal of Organic Chemistry, 14, 2348-2357. [Link]

  • Hilaris. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris. [Link]

  • Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Organic Chemistry, 5(8), 759-793. [Link]

  • RSC Publishing. (2021). Recent advances of Ritter reaction and its synthetic applications. RSC Publishing. [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

Sources

Safety Operating Guide

(R)-tert-butyl 3-hydroxypent-4-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of (R)-tert-butyl 3-hydroxypent-4-enoate

Introduction & Chemical Profile

(R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0) is a chiral


-hydroxy ester frequently utilized as a critical building block in the total synthesis of complex active pharmaceutical ingredients (APIs), including potent Class I histone deacetylase inhibitors like Largazole[1]. Because the molecule contains both a terminal alkene and a hydroxyl group, it exhibits specific reactivity profiles that demand strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines during disposal.

As a non-halogenated organic compound, improper disposal down sanitary sewers or mixing with incompatible waste streams can lead to severe environmental contamination, dangerous exothermic reactions, and regulatory penalties[2],[3]. This guide provides a self-validating, step-by-step protocol for the safe segregation, containerization, and disposal of this chemical.

Hazard Assessment & Causality

Before initiating disposal, personnel must understand the physical and regulatory hazards associated with the compound:

  • Toxicity & Irritation: According to its Safety Data Sheet (SDS), the compound requires precautionary handling (P261, P264, P280) due to its potential to cause skin and eye irritation, as well as respiratory discomfort if vapors are inhaled[4].

  • Waste Stream Classification: It is classified as a non-halogenated organic solvent [5].

  • The Cost of Cross-Contamination: Segregation is the most critical operational metric. If (R)-tert-butyl 3-hydroxypent-4-enoate is mixed with even trace amounts (>1,000 ppm) of halogenated solvents (e.g., chloroform, dichloromethane), the entire container is legally reclassified as halogenated waste[5]. Halogenated waste requires extensive, high-temperature incineration to prevent environmental pollution, costing facilities 2 to 3 times more than non-halogenated waste, which is typically recycled via fuels blending[6],[5].

Quantitative Data & Disposal Parameters

ParameterSpecification
Chemical Name (R)-tert-butyl 3-hydroxypent-4-enoate
CAS Number 220861-37-0
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Waste Classification Non-Halogenated Organic Waste
Primary Disposal Route Fuels Blending (if unmixed with halogens)[6]
Incompatibilities Strong oxidizers, strong acids, halogenated waste streams[7]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Source Segregation & Collection

  • Action: Designate a specific 5-gallon or 20L UN-approved polyethylene or glass container exclusively for "Non-Halogenated Organic Waste"[5]. Transfer the spent (R)-tert-butyl 3-hydroxypent-4-enoate and any associated non-halogenated wash solvents (e.g., ethyl acetate, hexane) into this container using a dedicated funnel[1].

  • Causality: Keeping the waste stream strictly non-halogenated ensures the material can be safely repurposed as a fuel additive in cement kilns rather than requiring environmentally taxing incineration[5].

  • Validation: Check the laboratory waste log. If any halogenated solvent was introduced to the mixture, the container must immediately be re-designated as "Halogenated Waste"[2].

Phase 2: Containerization & EPA-Compliant Labeling

  • Action: Attach a hazardous waste tag to the container before or at the exact time the first drop of waste is added[2]. The label must explicitly state the words "Hazardous Waste" and list the full chemical name: (R)-tert-butyl 3-hydroxypent-4-enoate[8],[9].

  • Causality: The Environmental Protection Agency (EPA) strictly prohibits the use of abbreviations, acronyms, or chemical formulas (e.g., C₉H₁₆O₃) on waste labels, as this violates Hazard Communication Standards and endangers emergency responders[8].

  • Validation: Inspect the container lid. It must be securely tightened and "vapor tight" at all times, except when actively adding waste[6],[2].

Phase 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA that is at or near the point of generation and under the control of the operator[9]. Ensure the container is placed within secondary containment to catch potential leaks.

  • Causality: SAAs allow laboratories to safely accumulate up to 55 gallons of hazardous waste without triggering the stringent storage facility requirements of a Central Accumulation Area (CAA)[9].

  • Validation: Conduct and document a weekly inspection of the SAA to verify there is no container leakage or deterioration[3],[7].

Phase 4: Final Transfer & EHS Pickup

  • Action: Once the container is full, or when it reaches the EPA Subpart K academic storage time limit of six months, submit a waste pickup request to your Environmental Health and Safety (EHS) department[3].

  • Causality: Regulatory compliance requires that full containers be removed from the SAA to a central facility within three days of becoming full to mitigate fire and exposure risks[7].

  • Validation: Ensure the date the container became full is clearly marked on the label prior to EHS handoff[9].

Workflow Visualization

WasteDisposal Start Waste Generation: (R)-tert-butyl 3-hydroxypent-4-enoate Decision Mixed with Halogenated Solvents (e.g., DCM)? Start->Decision Halogenated Halogenated Waste Stream (Incineration - High Cost) Decision->Halogenated Yes (>1000 ppm) NonHalogenated Non-Halogenated Waste Stream (Fuel Blending - Low Cost) Decision->NonHalogenated No (Pure or w/ EtOAc/Hexane) SAA Satellite Accumulation Area (SAA) Max 55 Gallons, Closed Lid Halogenated->SAA NonHalogenated->SAA EHS EHS Pickup & Transfer to CAA (Within 3 days of full container) SAA->EHS

Decision matrix and SAA workflow for organic solvent waste segregation and disposal.

References

  • 7.2 Organic Solvents - Environment, Health and Safety, cornell.edu.
  • How to Dispose of Chemical Waste | Environmental Health and Safety, case.edu.
  • Organic Solvent Waste Disposal - Safety & Risk Services, ubc.ca.
  • Non-halogenated Organic Solvents - Standard Operating Procedure, illinois.edu.
  • Managing Hazardous Chemical Waste in the Lab, labmanager.com.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories, danielshealth.com.
  • Laboratory Hazardous Waste Disposal Guidelines, cwu.edu.
  • BLD Pharmatech Safety Data Sheet, bldpharm.com.
  • Process Development and Scale-up Total Synthesis of Largazole, nih.gov.

Sources

A Senior Application Scientist's Guide to the Safe Handling of (R)-tert-butyl 3-hydroxypent-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like (R)-tert-butyl 3-hydroxypent-4-enoate demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

(R)-tert-butyl 3-hydroxypent-4-enoate is an organic ester that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

The GHS pictograms that are often associated with these hazards serve as a quick visual reference to the potential dangers[3][4][5]. The "Exclamation Mark" pictogram is commonly used for substances with these classifications, indicating that irritation, skin sensitization, or acute toxicity (harmful) is a potential risk[5].

Understanding the Risks:

The ester functional group and the presence of a hydroxyl group and a terminal alkene in (R)-tert-butyl 3-hydroxypent-4-enoate mean that it can be reactive and may have effects on biological tissues upon contact. Skin and eye irritation are primary concerns due to its chemical nature. Inhalation of vapors can irritate the respiratory tract, and ingestion or significant dermal absorption may be harmful.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling (R)-tert-butyl 3-hydroxypent-4-enoate. The following table summarizes the recommended PPE, with explanations rooted in chemical compatibility and safety best practices.

Body Part Recommended PPE Rationale and Expert Insights
Hands Nitrile glovesNitrile gloves offer superior resistance to a broad range of chemicals, including organic esters, compared to latex gloves[6][7][8]. They are also a safer choice for individuals with latex allergies[6][9]. Always double-glove when handling neat material or concentrated solutions.
Eyes Chemical splash gogglesStandard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against splashes of liquids. Chemical splash goggles that meet ANSI Z87.1 standards are essential to prevent serious eye irritation or damage.
Face Face shield (in addition to goggles)When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is being quenched, a face shield should be worn over chemical splash goggles to protect the entire face.
Body Laboratory coatA flame-resistant lab coat should be worn to protect against splashes and spills. Ensure it is fully buttoned and the sleeves are of an appropriate length.
Respiratory Use in a certified chemical fume hoodDue to the risk of respiratory irritation, all handling of (R)-tert-butyl 3-hydroxypent-4-enoate should be conducted in a properly functioning chemical fume hood[10]. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A full respiratory protection program, including fit testing, is required by OSHA if respirators are used[11].

Operational Plan: From Benchtop to Disposal

A systematic approach to handling (R)-tert-butyl 3-hydroxypent-4-enoate minimizes the risk of exposure and ensures the integrity of your research.

Prudent Handling and Storage
  • Ventilation is Key: Always handle this compound in a certified chemical fume hood to minimize the inhalation of vapors[10][12].

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by diligently using the recommended PPE[2].

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step-by-Step Spill Cleanup Protocol

In the event of a spill, a calm and methodical response is crucial. The following protocol is designed for small, manageable spills that can be handled by trained laboratory personnel[13][14][15]. For large spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency response team.

  • Alert and Assess: Immediately alert others in the vicinity. Assess the extent of the spill and the associated hazards.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a lab coat, and if necessary, a respirator.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to create a dike around the spill to prevent it from spreading[13][15].

  • Absorb the Material: Apply the absorbent material over the spill, working from the outside in. Allow sufficient time for the liquid to be fully absorbed.

  • Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe down the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Below is a visual representation of the chemical spill response workflow.

Chemical Spill Response Workflow for (R)-tert-butyl 3-hydroxypent-4-enoate cluster_0 Immediate Actions cluster_1 Containment and Cleanup cluster_2 Final Steps Alert Alert others in the area Assess Assess the spill size and hazards Alert->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect absorbed material into a waste container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Wash Wash hands thoroughly Dispose->Wash

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of (R)-tert-butyl 3-hydroxypent-4-enoate and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and significant regulatory penalties[16][17].

Waste Segregation and Collection
  • Dedicated Waste Container: All waste contaminated with (R)-tert-butyl 3-hydroxypent-4-enoate, including unused product, reaction byproducts, and cleanup materials, should be collected in a dedicated, properly labeled hazardous waste container[10][16].

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(R)-tert-butyl 3-hydroxypent-4-enoate"[18].

  • Compatibility: Ensure that incompatible waste streams are not mixed. This compound should be segregated from strong oxidizing agents.

Disposal Procedure
  • Collection: Collect all waste in a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash[19].

The following diagram illustrates the compliant chemical waste disposal pathway.

Compliant Chemical Waste Disposal Pathway cluster_0 Waste Generation and Collection cluster_1 Interim Storage cluster_2 Final Disposal Generate Generate chemical waste Segregate Segregate from incompatible waste Generate->Segregate Collect Collect in a labeled, sealed container Segregate->Collect Store Store in a designated satellite accumulation area Collect->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Pickup Arrange for pickup by a licensed waste contractor Contact_EHS->Pickup Dispose Compliant final disposal Pickup->Dispose

Caption: Pathway for compliant chemical waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[2].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention[2].

Always have the Safety Data Sheet (SDS) for (R)-tert-butyl 3-hydroxypent-4-enoate readily available for emergency responders.

By integrating these principles and procedures into your daily laboratory workflow, you can handle (R)-tert-butyl 3-hydroxypent-4-enoate with the confidence that comes from a deep understanding of its hazards and the measures required to mitigate them. Safety is not just a set of rules; it is a culture of diligence and respect for the materials we work with.

References

  • Stoffenmanager. GHS hazard pictograms.[Link]

  • HAZWOPER Training. GHS Hazard Symbols and Pictograms.[Link]

  • Office of Environmental Health and Safety, University of Washington. Know Your Hazard Symbols (Pictograms).[Link]

  • University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.[Link]

  • Gloves.com. Latex vs Nitrile for Chemical Handling | 2026 Guide.[Link]

  • The National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.[Link]

  • Laboratory Equipment. 8 Steps to Handling a Lab Chemical Spill.[Link]

  • OSHA. KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM.[Link]

  • University of North Texas. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.[Link]

  • Unigloves. Latex vs Nitrile Gloves: The Ultimate Comparison Guide.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • Arkansas State University. Laboratory Spill Response Guidelines.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • University of North Carolina at Chapel Hill. LABORATORY SAFETY DATA SHEET: CLEAN UP OF LABORATORY CHEMICAL SPILLS.[Link]

  • Ms. Kropac's Chemistry. Ester Lab Student Handout.[Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]

  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities.[Link]

  • Reflexx. WHAT ARE THE DIFFERENCES BETWEEN NITRILE, LATEX, AND VINYL GLOVES IN TERMS OF CHEMICAL RESISTANCE?[Link]

  • Chemistry LibreTexts. 1.31: Experiment_731_Esters _1_0.[Link]

  • Safety+Health Magazine. NIOSH provides guidance on respirator selection for health care workers.[Link]

  • chymist.com. ESTERS.[Link]

  • Centers for Disease Control and Prevention (CDC). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry.[Link]

  • The National Institute for Occupational Safety and Health (NIOSH). OSHA Respirator Requirements for Selected Chemicals.[Link]

  • Zoro. Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.[Link]

  • Camlab. Get the right gloves....Latex or Nitrile?[Link]

  • Chemistry Steps. Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]

  • TigerWeb. Safety in Organic Chemistry Laboratory.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl 3-hydroxypent-4-enoate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 3-hydroxypent-4-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.